molecular formula C6H16BN B8005825 (Diisopropylamino) boron

(Diisopropylamino) boron

Cat. No.: B8005825
M. Wt: 113.01 g/mol
InChI Key: UAQFYIRWWLYXDV-UHFFFAOYSA-N
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Description

(Diisopropylamino) boron is a useful research compound. Its molecular formula is C6H16BN and its molecular weight is 113.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Diisopropylamino) boron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Diisopropylamino) boron including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-boranyl-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16BN/c1-5(2)8(7)6(3)4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQFYIRWWLYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

BN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Diisopropylamino)borane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (Diisopropylamino)borane: Structure, Properties, and Synthetic Applications

Introduction: A Versatile and Stabilized Boron Reagent

(Diisopropylamino)borane, with the chemical formula C₆H₁₆BN, has emerged as a uniquely valuable reagent in modern organic synthesis.[1][2] Unlike highly reactive and pyrophoric borane sources like diborane (B₂H₆) or borane-tetrahydrofuran (BH₃·THF), (diisopropylamino)borane offers a stable, manageable, and selective alternative.[3] Its enhanced stability arises from the electronic interaction between the nitrogen lone pair and the vacant p-orbital of the boron atom, a feature that also modulates its reactivity. The sterically demanding diisopropyl groups further contribute to its monomeric nature and predictable behavior in solution.[4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of (diisopropylamino)borane, detailing its chemical structure, physicochemical properties, synthesis, and key applications. We will explore the causality behind its reactivity and provide field-proven protocols to demonstrate its utility as a powerful tool in borylation, reduction, and other transformative reactions.[3][5]

Chemical Structure and Electronic Properties

The efficacy of (diisopropylamino)borane is fundamentally rooted in its electronic and steric structure. The molecule consists of a central boron atom bonded to two hydrogen atoms and the nitrogen atom of a diisopropylamino group.

The critical feature is the B-N bond. The nitrogen atom's lone pair of electrons engages in p-π back-bonding with the formally vacant p-orbital of the boron atom. This interaction imparts partial double-bond character to the B-N bond, which stabilizes the electron-deficient boron center.[6] This resonance stabilization significantly reduces the Lewis acidity of the borane compared to alkylboranes, contributing to its enhanced stability and ease of handling.[1] Furthermore, the bulky isopropyl groups sterically hinder oligomerization, ensuring the reagent exists and reacts primarily as a monomer.[4]

Caption: 2D structure of (Diisopropylamino)borane, H₂BN(i-Pr)₂.

Physicochemical and Spectroscopic Data

The handling, storage, and characterization of (diisopropylamino)borane require an understanding of its physical and spectroscopic properties.

Quantitative Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₈BN[1]
Molecular Weight 115.02 g/mol [1]
Appearance Colorless or white powder/solid[1]
CAS Number 55124-35-1[1]
Density 0.790 g/mL
Boiling Point 88°C / 1 mmHg[7][8]
Refractive Index (n/D) 1.452[1]
Storage Conditions 2-8°C, under inert atmosphere[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the reagent.

TechniqueExpected SignatureRationale
¹¹B NMR δ ≈ -23.8 ppm (triplet)The chemical shift is characteristic of aminoboranes. The signal is split into a triplet by the two directly attached hydrogen atoms (¹JBH ≈ 103 Hz).[9]
¹H NMR Multiplet (septet) for N-CH protons; Doublet for CH₃ protons.Standard splitting patterns for isopropyl groups.
IR Spectroscopy ν(B-H) ≈ 2414-2447 cm⁻¹; ν(C-N)Strong B-H stretching bands are characteristic.[9]

Synthesis and Handling

Protocol: Synthesis from Lithium Diisopropylaminoborohydride

(Diisopropylamino)borane is conveniently prepared as a stable monomer by reacting lithium diisopropylaminoborohydride (iPr-LAB) with trimethylsilyl chloride (TMSCl) at ambient conditions.[4] This method avoids the formation of dimers or oligomers often seen with less hindered aminoboranes.

Objective: To synthesize monomeric (diisopropylamino)borane for use in subsequent reactions.

Materials:

  • Lithium diisopropylaminoborohydride (iPr-LAB)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Inert Atmosphere: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the reaction. The exclusion of atmospheric moisture and oxygen is critical as borohydrides and aminoboranes can react with water.

  • Reagent Addition: Charge the flask with a solution of lithium diisopropylaminoborohydride in THF.

  • Reaction: While stirring at room temperature (20-25°C), add trimethylsilyl chloride dropwise via syringe. The TMSCl acts as a hydride abstractor and facilitates the formation of the B-N bond from the borohydride precursor.

  • Monitoring: The reaction progress can be monitored by ¹¹B NMR spectroscopy. The starting iPr-LAB will show a characteristic signal, which will be replaced by the triplet signal of the product, H₂BN(i-Pr)₂.[9]

  • Work-up: Upon completion, the resulting lithium chloride precipitate can be removed by filtration under an inert atmosphere. The THF solution of (diisopropylamino)borane is typically used directly in subsequent steps, as it is stable in this form for extended periods.

G cluster_0 Synthesis Workflow A 1. Prepare iPr-LAB in anhydrous THF under Argon B 2. Add TMSCl dropwise at room temperature A->B C 3. Stir and Monitor (e.g., by ¹¹B NMR) B->C D 4. Filter LiCl precipitate C->D E 5. Obtain stable THF solution of H₂BN(i-Pr)₂ D->E

Caption: Workflow for the synthesis of (diisopropylamino)borane.

Core Synthetic Applications

The utility of (diisopropylamino)borane spans several key areas of organic synthesis, primarily as a borylating agent and a selective reductant.

Borylation of Organic Halides and Triflates

A paramount application of (diisopropylamino)borane is in the synthesis of boronic acids and their derivatives, which are crucial building blocks in Suzuki-Miyaura cross-coupling reactions.[10] It serves as an inexpensive and stable boron source for the palladium-catalyzed borylation of aryl bromides, iodides, and triflates.[4][11]

Mechanism Insight: The reaction involves a palladium catalyst that undergoes oxidative addition into the aryl halide/triflate bond. Transmetalation with the aminoborane, followed by reductive elimination, furnishes the aryl(diisopropylamino)borane. This intermediate is then hydrolyzed during aqueous work-up to yield the desired boronic acid.

Protocol: Pd-Catalyzed Borylation of an Aryl Bromide

Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

  • (Diisopropylamino)borane (1 M solution in THF)

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and PPh₃ in anhydrous dioxane. Stir for 10-15 minutes to allow for ligand association and catalyst pre-formation.

  • Reagent Loading: To the catalyst mixture, add 4-bromoanisole and powdered K₃PO₄. The base is crucial for the catalytic cycle, facilitating the regeneration of the active Pd(0) species.

  • Borylation: Add the THF solution of (diisopropylamino)borane via syringe. Heat the reaction mixture to 80°C and stir for 12-18 hours.

  • Hydrolysis: After cooling to room temperature, quench the reaction by carefully adding 1 M HCl. Stir vigorously for 1-2 hours. This step hydrolyzes the intermediate aryl(diisopropylamino)borane to the final boronic acid.

  • Extraction & Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

G ArX Aryl Halide (Ar-X) Pd_cat Pd(0) Catalyst ArX->Pd_cat Oxidative Addition H2BNiPr2 H₂BN(i-Pr)₂ H2BNiPr2->Pd_cat Transmetalation Intermediate Ar-B[N(i-Pr)₂]H Pd_cat->Intermediate Reductive Elimination Workup Acidic Workup (H₃O⁺) Intermediate->Workup BoronicAcid Boronic Acid (Ar-B(OH)₂) Workup->BoronicAcid

Caption: General scheme for Pd-catalyzed borylation and subsequent hydrolysis.

Reduction of Functional Groups

(Diisopropylamino)borane is an effective reducing agent, particularly for the conversion of nitriles and esters.[4][11] Its reactivity can be significantly enhanced by catalytic amounts of lithium borohydride (LiBH₄), which is believed to accelerate the reduction through lithium ion coordination.[11] This system offers excellent chemoselectivity, for instance, reducing nitriles in the presence of non-conjugated alkenes and alkynes.[11]

Protocol: LiBH₄-Catalyzed Reduction of a Nitrile

Objective: To reduce benzonitrile to benzylamine.

Materials:

  • (Diisopropylamino)borane (1 M solution in THF)

  • Benzonitrile

  • Lithium borohydride (LiBH₄) (e.g., 5 mol%)

  • Anhydrous THF

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Setup: In a flame-dried flask under argon, dissolve benzonitrile in anhydrous THF.

  • Catalyst Addition: Add a catalytic amount of LiBH₄ to the solution.

  • Reduction: Add the THF solution of (diisopropylamino)borane dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quenching: Cool the reaction mixture to 0°C and carefully quench by the slow addition of 1 M HCl to decompose any remaining borane species.

  • Basification & Extraction: Make the aqueous layer basic (pH > 10) by adding 1 M NaOH. Extract the product with diethyl ether, dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the amine.

Safety and Handling

While significantly more stable than many other boranes, (diisopropylamino)borane is still a reactive chemical that requires careful handling.

  • Hazards: It is classified as harmful if swallowed and can cause skin and eye irritation.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent degradation.[1]

  • Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid contact with water and strong oxidizing agents.

Conclusion

(Diisopropylamino)borane stands out as a versatile and practical reagent in the synthetic chemist's toolkit. Its unique balance of stability, conferred by the B-N p-π interaction and steric bulk, and tailored reactivity makes it an excellent choice for a range of transformations.[3][5] Its primary roles in palladium-catalyzed borylations and selective reductions provide reliable pathways to valuable synthetic intermediates, particularly boronic acids and amines.[4][11] By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this powerful reagent to streamline complex synthetic routes in pharmaceutical and materials science discovery.

References

  • Bailey, C. (n.d.). Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. UC Santa Cruz. Retrieved from [Link]

  • LookChem. (n.d.). Cas 44873-49-6, DICHLORO(DIISOPROPYLAMINO)BORANE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diisopropylaminoborane. Retrieved from [Link]

  • Haddenham, D., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, 86(1). Retrieved from [Link]

  • MilliporeSigma. (n.d.). Dichloro(diisopropylamino)borane = 97. Retrieved from [Link]

  • PubChem. (n.d.). Diisopropylaminoborane. Retrieved from [Link]

  • Ramachandran, P. V., & Kulkarni, A. S. (2003). B-[3-((Diisopropylamino)dimethylsilyl)allyl]diisopinocampheylborane: an excellent reagent for the stereoselective synthesis of anti vicinal diols. The Journal of Organic Chemistry, 68(22), 8473–8479. Retrieved from [Link]

  • Major, C. J., et al. (2024). Crystal structure of bis(diisopropylamino)fluoroborane. IUCrData, 9(4). Retrieved from [Link]

  • Alcaraz, G., et al. (2013). Synthesis of a ruthenium bis(diisopropylamino(isocyano)borane) complex from the activation of an amino(cyano)borane. Dalton Transactions, 42(4), 1035-1040. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹¹B NMR (128.4 MHz, 300 K, C6D6) of dehydrogenation products of diisopropylamine‐borane. Retrieved from [Link]

  • Chem. Soc. Rev. (2022). Recent developments in the synthesis and synthetic applications of borane–amines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1998). Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone. Retrieved from [Link]

  • University of Edinburgh. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Recent developments in the synthesis and synthetic applications of borane-amines. Retrieved from [Link]

  • PENTA s.r.o. (2024). Diisopropylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemazone. (n.d.). Diisopropylamine borane - 55124-35-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from [Link]

  • MDPI. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from [Link]

Sources

Dichloro(diisopropylamino)borane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth exploration of the properties, safe handling, and synthetic applications of CAS 44873-49-6 for professionals in chemical research and drug development.

Introduction

Dichloro(diisopropylamino)borane (CAS 44873-49-6) is a highly reactive organoboron compound that serves as a versatile reagent in modern organic synthesis. Its unique electronic and steric properties, stemming from the combination of a bulky diisopropylamino group and two electron-withdrawing chloro-substituents on the boron center, make it a valuable tool for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols based on its hazardous nature, and a discussion of its key applications in synthetic chemistry, complete with illustrative protocols.

Compound Identification and Physicochemical Properties

Dichloro(diisopropylamino)borane is a colorless liquid with the chemical formula [(CH₃)₂CH]₂NBCl₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Dichloro(diisopropylamino)borane

PropertyValueReference
CAS Number 44873-49-6[1]
Molecular Formula C₆H₁₄BCl₂N[2][3]
Molecular Weight 181.90 g/mol
Appearance Colorless liquid[1][4]
Boiling Point 61 °C @ 13 mmHg[1][2][3]
Density 1.008 g/cm³[2][3]
Flash Point 60.4 °C[2][3]
Refractive Index 1.43[2][3]
Storage Temperature 2-8°C[1][3]

Safety Data Sheet (SDS) Analysis and Hazard Mitigation

Dichloro(diisopropylamino)borane is a hazardous chemical that requires strict adherence to safety protocols. Its primary hazards include being pyrophoric, water-reactive, and corrosive.[1]

GHS Hazard Identification and Precautionary Measures

The Globally Harmonized System (GHS) classification for this compound underscores its significant risks.[1]

  • GHS Pictograms: Flame (GHS02), Corrosion (GHS05)[1]

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H250: Catches fire spontaneously if exposed to air.[1]

    • H261: In contact with water releases flammable gases.[1]

    • H314: Causes severe skin burns and eye damage.[1]

  • Supplemental Hazard Statement:

    • EUH014: Reacts violently with water.[1]

The pyrophoric nature of this reagent necessitates handling under an inert atmosphere, such as argon or nitrogen, to prevent spontaneous ignition upon contact with air.[5] Its violent reaction with water to produce flammable gases requires the use of dry solvents and glassware.[1]

Personal Protective Equipment (PPE) and Emergency Procedures

A multi-layered approach to PPE is mandatory when working with dichloro(diisopropylamino)borane.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[6]

  • Eye/Face Protection: Use safety glasses with side shields or goggles, and a face shield.[1][6]

  • Skin and Body Protection: A flame-retardant lab coat and long-sleeved clothing are essential.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. For certain operations, a respirator with a suitable filter (e.g., type ABEK (EN14387)) may be necessary.[1]

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immerse the affected area in cool water or wrap in wet bandages.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[5]

The following DOT diagram illustrates the logical workflow for safe handling and emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE: - Flame-retardant lab coat - Chemical-resistant gloves - Safety goggles and face shield prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_inert Ensure inert atmosphere (Argon or Nitrogen) prep_hood->prep_inert prep_dry Use dry solvents and glassware prep_inert->prep_dry handle_transfer Transfer using syringe or cannula under inert atmosphere handle_reaction Maintain inert atmosphere throughout the reaction handle_transfer->handle_reaction handle_storage Store in a tightly sealed container at 2-8°C under inert gas handle_reaction->handle_storage emergency_spill Small Spill: Cover with dry sand or other non-combustible absorbent material emergency_fire Fire: Use a Class D fire extinguisher (for flammable metals). DO NOT USE WATER. emergency_spill->emergency_fire emergency_exposure Personal Exposure: Follow first aid protocols (skin, eyes, inhalation)

Caption: Workflow for the safe handling of dichloro(diisopropylamino)borane.

Synthetic Applications and Experimental Protocols

Dichloro(diisopropylamino)borane is a valuable reagent in organic synthesis, primarily utilized for its ability to participate in borylation and reduction reactions.

Role in Borylation Reactions

This compound serves as a precursor for the formation of various organoboron species. It is a key reactant in:

  • Cyclizative alkenylboration of carbon-carbon double bonds. [1]

  • Cyclizative carboboration of carbon-carbon triple bonds. [1]

  • Preparation of cationic terminal borylene complexes. [1]

These reactions are foundational in creating complex cyclic and acyclic structures with embedded boron functionalities, which can be further elaborated into a wide array of organic molecules.

Utility as a Reducing Agent

While not its primary application, related aminoboranes have demonstrated utility in the reduction of various functional groups. For instance, diisopropylaminoborane can reduce esters and carbonyl compounds to alcohols, and nitriles to amines, often in the presence of a catalyst.[7] This suggests that under specific conditions, dichloro(diisopropylamino)borane could also be employed in reductive transformations.

Illustrative Synthetic Protocol: Synthesis of Dichloro(diisopropylamino)borane

The synthesis of dichloro(diisopropylamino)borane itself is a straightforward but hazardous procedure that should only be undertaken by trained professionals in a controlled laboratory setting. A general, literature-derived protocol is provided below for informational purposes.[2][8]

Reaction Scheme:

Step-by-Step Protocol:

  • Inert Atmosphere: All glassware must be thoroughly dried and the entire apparatus assembled under a positive pressure of an inert gas (argon or nitrogen).[8]

  • Reagent Preparation: In a Schlenk flask equipped with a dropping funnel and a magnetic stirrer, dissolve boron trichloride (BCl₃) in a suitable dry, non-protic solvent such as diethyl ether.[8]

  • Controlled Addition: Cool the solution of boron trichloride in an ice bath. Slowly add a solution of diisopropylamine in the same solvent dropwise from the dropping funnel with vigorous stirring.[8] A precipitate of diisopropylammonium hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring to ensure the reaction goes to completion.[8]

  • Isolation: Filter the reaction mixture under inert atmosphere to remove the diisopropylammonium hydrochloride precipitate.[8]

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure dichloro(diisopropylamino)borane.[8]

The following diagram outlines the key steps in this synthetic workflow.

G start Start: Assemble dry glassware under inert atmosphere reagents Prepare solutions of BCl₃ and diisopropylamine in dry solvent start->reagents addition Slowly add diisopropylamine solution to cooled BCl₃ solution with stirring reagents->addition reaction Allow to warm to room temperature and stir to completion addition->reaction filtration Filter under inert atmosphere to remove precipitate reaction->filtration purification Remove solvent and purify by vacuum distillation filtration->purification end End: Obtain pure dichloro(diisopropylamino)borane purification->end

Caption: Synthetic workflow for dichloro(diisopropylamino)borane.

Conclusion

Dichloro(diisopropylamino)borane is a potent and versatile reagent for advanced organic synthesis. Its high reactivity, while enabling a range of useful transformations, also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide has provided a detailed overview of its properties, safe handling procedures, and key applications to empower researchers, scientists, and drug development professionals to utilize this compound effectively and safely in their work.

References

  • Chemsrc. (2025, August 25). dichloro(diisopropylamino)borane | CAS#:44873-49-6. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3386-16-1, DICHLORO(DIPROPYLAMINO)BORANE 97+%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diisopropylaminoborane. Retrieved from [Link]

  • LookChem. (n.d.). Cas 44873-49-6, DICHLORO(DIISOPROPYLAMINO)BORANE. Retrieved from [Link]

  • University of Rochester. (n.d.). Synthesis and Reactivity of Electron-Deficient Boron Species. Retrieved from [Link]

  • Dover Chemical Corporation. (2007, August 8). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Thieme. (n.d.). Dichloro(diisopropylamino)phosphane, Dichloro(diphenylamino)phosphane, 1,2-Bis(diisopropylamino)-1,2-dichlorodiphosphane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Tricon Energy. (2021, July 21). Safety Data Sheet (SDS). Retrieved from [Link]

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An In-depth Technical Guide on the Stability of Monomeric vs. Dimeric Aminoboranes in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoboranes, compounds containing a boron-nitrogen (B-N) dative bond, are of significant interest in fields ranging from organic synthesis to materials science and drug development.[1][2] Their utility is often dictated by their aggregation state in solution, existing in a dynamic equilibrium between monomeric and dimeric forms. This guide provides a comprehensive overview of the factors governing this equilibrium, detailed experimental protocols for its characterization, and insights into how these properties can be manipulated for specific applications.

Introduction: The Monomer-Dimer Equilibrium

Aminoboranes are formed from the reaction of a Lewis acidic borane with a Lewis basic amine.[2] In solution, many aminoboranes can exist as either a monomer or a dimer, with the position of the equilibrium having a profound impact on their reactivity and physical properties.

The monomeric form typically possesses a trigonal planar geometry around both the boron and nitrogen atoms, leading to a more Lewis acidic character at the boron center.[3] Conversely, the dimeric form is a four-membered ring structure formed through head-to-tail B-N coordination, which saturates the Lewis acidic and basic sites.[4] This dimerization significantly reduces the reactivity of the aminoborane.[4]

Monomer_Dimer_Equilibrium cluster_monomer Monomer cluster_dimer Dimer Monomer Monomeric Aminoborane (More Reactive) Dimer Dimeric Aminoborane (Less Reactive) Monomer->Dimer Dimerization Dimer->Monomer Dissociation Monomer_structure Dimer_structure

Caption: The dynamic equilibrium between monomeric and dimeric aminoboranes in solution.

Factors Influencing the Monomer-Dimer Equilibrium

The stability of monomeric versus dimeric aminoboranes is a delicate balance of several interconnected factors. Understanding these allows for the rational design of aminoboranes with desired properties.

Steric Effects

Steric hindrance is arguably the most dominant factor in preventing dimerization.[5][6] Bulky substituents on either the boron or nitrogen atom can sterically preclude the formation of the four-membered dimeric ring.

  • Substituents on Nitrogen: Amines with large alkyl or aryl groups, such as diisopropylamine or dicyclohexylamine, tend to form monomeric aminoboranes.[4] The steric bulk of these groups prevents the close approach required for dimerization.

  • Substituents on Boron: Similarly, bulky groups attached to the boron atom can inhibit dimerization.

A study on intramolecular frustrated Lewis pairs (FLPs) demonstrated a clear linear relationship between the size of the substituents and the Gibbs free energy of dimerization.[5] As the bulkiness of the substituents (H, CH3, t-Bu, Ph, and Mes groups) increased, the dimerization process became less favorable.[5][6]

Electronic Effects

The electronic properties of the substituents on both the boron and nitrogen atoms play a crucial role in the stability of the B-N dative bond and the propensity for dimerization.

  • Lewis Basicity of the Amine: The strength of the B-N bond is influenced by the Lewis basicity of the amine.[7] Generally, more basic amines form more stable amine-borane adducts. The pKa of the conjugate acid of the amine is a useful indicator, with amines having a conjugate acid pKa > 5 typically forming stable complexes.[7]

  • Lewis Acidity of the Borane: Increasing the Lewis acidity of the borane can favor the formation of a classic Lewis adduct, which can, in turn, influence the dimerization equilibrium.[5][6] For instance, in a study of intramolecular aminoboranes, increasing the acidity of the Lewis acid led to a shift towards either endergonic or exergonic dimerization depending on the system.[5][6]

Solvent Effects

The polarity of the solvent can significantly impact the position of the monomer-dimer equilibrium.[8][9]

  • Polar Solvents: Polar solvents can stabilize the more polar monomeric form through dipole-dipole interactions, shifting the equilibrium towards the monomer.[10] They can also compete with the aminoborane for coordination to the boron center, further disfavoring dimerization.[11]

  • Non-polar Solvents: In non-polar solvents, the less polar dimeric form is often favored.[9][10]

For example, studies on carboxylic acid dimerization, a process analogous to aminoborane dimerization, have shown that dimeric forms predominate in non-polar solvents like CDCl3, while monomers are the main species in polar solvents like CD3CN.[10]

Temperature

The dimerization of aminoboranes is typically an exothermic process. Therefore, according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the monomeric form. Variable-temperature NMR studies can be used to probe the thermodynamics of the dimerization process.[12]

Experimental Characterization of the Monomer-Dimer Equilibrium

Several spectroscopic and computational techniques are employed to study the monomer-dimer equilibrium of aminoboranes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used tool for characterizing the monomer-dimer equilibrium.[13][14] Both ¹H and ¹¹B NMR are particularly informative.

  • ¹¹B NMR Spectroscopy: The chemical shift in ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[11]

    • Monomeric Aminoboranes: Typically exhibit ¹¹B NMR signals in the range of +30 to +50 ppm, characteristic of a tricoordinate boron center.[3][15]

    • Dimeric Aminoboranes: Show upfield shifts to around +5 to -10 ppm, indicative of a tetracoordinate boron atom in the four-membered ring.[13]

  • ¹H NMR Spectroscopy: Can provide information about the substituents on the nitrogen and boron atoms and can be used to quantify the relative amounts of monomer and dimer present in solution by integrating the respective signals.

Table 1: Typical ¹¹B NMR Chemical Shifts for Monomeric and Dimeric Aminoboranes

SpeciesCoordination of BoronTypical ¹¹B NMR Chemical Shift (ppm)
Monomeric AminoboraneTricoordinate+30 to +50[3][15]
Dimeric AminoboraneTetracoordinate+5 to -10[13]
Experimental Protocol: NMR Analysis of Monomer-Dimer Equilibrium

Objective: To determine the ratio of monomeric to dimeric aminoborane in a given solvent at a specific temperature.

Materials:

  • Aminoborane sample

  • Anhydrous deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈)

  • NMR tubes and caps

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh a known amount of the aminoborane and dissolve it in a known volume of the anhydrous deuterated solvent in a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum to confirm the identity and purity of the compound.

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Ensure a sufficient relaxation delay to obtain quantitative data.

  • Data Analysis:

    • Identify the signals corresponding to the monomeric and dimeric species in the ¹¹B NMR spectrum based on their characteristic chemical shifts.

    • Integrate the areas of the monomer and dimer signals.

    • Calculate the molar ratio of monomer to dimer.

NMR_Workflow Start Start: Aminoborane Sample Prep Sample Preparation (Inert Atmosphere) Start->Prep Acquire NMR Data Acquisition (¹H and ¹¹B NMR) Prep->Acquire Analyze Data Analysis (Identify & Integrate Signals) Acquire->Analyze Result Determine Monomer:Dimer Ratio Analyze->Result End End Result->End

Caption: Workflow for NMR analysis of aminoborane monomer-dimer equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies.[5][6] They can be used to:

  • Predict the geometries and relative energies of the monomeric and dimeric forms.[16][17]

  • Calculate the Gibbs free energy of dimerization, providing insight into the thermodynamic favorability of the process.[5][6]

  • Simulate NMR chemical shifts to aid in the assignment of experimental spectra.[14]

Computational studies have shown that the preparation energy of the monomers and non-orbital interactions are key contributors to the energetic differences in dimerization.[5][6]

Implications for Drug Development and Organic Synthesis

The ability to control the monomer-dimer equilibrium of aminoboranes is crucial for their application in various fields.

  • Reactivity Tuning: In organic synthesis, monomeric aminoboranes are generally more reactive as hydroborating or reducing agents due to the availability of the Lewis acidic boron center.[4] By choosing appropriate substituents or solvents, the reactivity can be tuned for specific transformations.

  • Material Properties: The aggregation state of aminoboranes is critical in materials science, particularly for applications in hydrogen storage.[18][19] The dimerization and subsequent oligomerization of ammonia-borane, for instance, are key steps in the release of hydrogen.[16][17][20]

  • Drug Design: While less common, the principles of Lewis acidity and basicity, and the control of aggregation states, are relevant in drug design, particularly in the development of enzyme inhibitors or probes that interact with specific biological targets.

Conclusion

The equilibrium between monomeric and dimeric aminoboranes in solution is a multifaceted phenomenon governed by a subtle interplay of steric, electronic, solvent, and temperature effects. A thorough understanding and control of this equilibrium are paramount for the rational design and application of these versatile compounds in research, drug development, and materials science. By employing a combination of spectroscopic techniques, particularly NMR, and computational methods, researchers can effectively characterize and manipulate the stability of aminoboranes to achieve desired chemical and physical properties.

References

  • Recent developments in the synthesis and synthetic applic
  • The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. ChemRxiv.
  • Exploring the electronic and steric effects on the dimerization of intramolecular frustrated Lewis pairs: a comparison between aminoboranes and aminoalanes. Repositorio UCSC.
  • A Short Chronological Review on the Syntheses of Amine-Boranes. Purdue University.
  • Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. PMC.
  • Computational study of the release of H2 from ammonia borane dimer (BH3NH3)2 and its ion pair isomers. PubMed.
  • A Short Chronological Review on the Syntheses of Amine-Boranes. (2020). Chemical Review and Letters.
  • Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. (2008). The Journal of Organic Chemistry.
  • Computational Study of the Release of H2 from Ammonia Borane Dimer (BH3NH3)2 and Its Ion Pair Isomers. (2007). The Journal of Physical Chemistry A.
  • Exploring the electronic and steric effects on the dimerization of intramolecular frustrated Lewis pairs: a comparison between aminoboranes and aminoalanes. (2024). Dalton Transactions.
  • The Simplest Amino‐borane H2B=NH2 Trapped on a Rhodium Dimer: Pre‐Catalysts for Amine–Borane Dehydropolymeriz
  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (2024). Journal of Chemistry and Applied Chemical Engineering.
  • The Simplest Amino-borane H2B=NH2 Trapped on a Rhodium Dimer:Pre-Catalysts for Amine-Borane Dehydropolymerization. (2020). White Rose Research Online.
  • Recent developments in the synthesis and synthetic applic
  • Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. (2016). Chemical Reviews.
  • Amine-Boranes: Synthesis and Applications. (2021).
  • Ab initio investigation of ammonia-borane complexes for hydrogen storage. (2007). Ceder Group.
  • Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane.
  • The thermal decomposition of ammonia borane: A potential hydrogen storage m
  • Synthesis of a terphenyl-supported aminoborane: an inorganic analogue to styrene. Dalton Transactions.
  • Dehydropolymerization of Amine−Boranes using Bis(imino)pyridine Rhodium Pre‐Catalysis. Chemistry – A European Journal.
  • Fig. 3. 80.3 MHz 11 B { 1 H } NMR spectrum of the aminoborane 3a (20 %...).
  • Dissecting Solvent Effects on Hydrogen Bonding. PMC.
  • Interrogating Redox and Lewis Base Activ
  • Hydrogen-bond-induced selectivity of a head-to-head photo-dimerisation of dialkynylanthracene – access to tetradent
  • Dehydrogenation of Ammonia Borane Impacts Valence and Core Electrons: A Photoemission Spectroscopic Study. (2022). ACS Omega.
  • Solvent effects on the monomers / H-bonded dimers equilibrium in carboxylic acids: (+)-S-ketopinic acid as a case of study. (2025).
  • Solvent Effects on Hydrogen Bonds-A Theoretical Study.
  • 11 B NMR Chemical Shifts.
  • Ammonia Borane Acid–Base Complex: An Experiment Involving 1 H and 11 B NMR Spectroscopy and the Gas Laws. (2018).
  • The simplest amino‐borane H>2>B=NH>2> trapped on a rhodium dimer: pre‐catalysts for amine–borane dehydropolymerization. (2016). University of York Research Repository.
  • Probing Dative and Dihydrogen Bonding in Ammonia Borane with Electronic Structure Computations and Raman under Nitrogen Spectroscopy. (2017). The Journal of Physical Chemistry A.

Sources

The Boryl Dichotomy: A Technical Guide to Diisopropylaminoborane vs. Bis(diisopropylamino)boron chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organoboron chemistry, the precise tuning of steric and electronic parameters at the boron center dictates the success of complex synthetic methodologies. Two reagents that perfectly illustrate this principle are diisopropylaminoborane (


)  and bis(diisopropylamino)boron chloride (

)
. While both utilize the bulky diisopropylamino group to stabilize the electron-deficient boron atom, their reactivity profiles are fundamentally opposed.

 acts primarily as a highly controlled hydride source and a mild, atom-economical borylating agent. Conversely, 

is a sterically armored electrophile, utilized to synthesize exotic boryl anions and highly hindered Lewis pair networks. This whitepaper dissects the causality behind their divergent reactivities, provides self-validating experimental workflows, and establishes a comparative framework for drug development professionals and synthetic chemists.

Structural and Electronic Fundamentals

The divergent reactivity of these two compounds is rooted in the degree of nitrogen-to-boron (


) 

-backdonation and the resulting steric shadow cast over the empty

orbital of the boron atom.
Diisopropylaminoborane ( )

 features a tricoordinate boron atom bonded to two hydrides and one diisopropylamino group. The single 


-donation stabilizes the monomeric form, preventing the formation of inactive dimers—a common pitfall observed with less hindered analogues like dimethylaminoborane ()[1]. The presence of two hydrides makes this compound an excellent candidate for dehydrogenative borylation, Barbier-type Grignard trapping, and Lewis-acid catalyzed reductions ()[2].
Bis(diisopropylamino)boron chloride ( )

In


, the boron center is flanked by two diisopropylamino groups and one chloride. The dual 


-donation significantly raises the LUMO energy of the boron, dampening its Lewis acidity. Coupled with the massive steric encumbrance of four isopropyl moieties, the B-Cl bond becomes remarkably inert to mild nucleophiles compared to standard boron trichloride (

) ()[3]. It requires highly reactive species, such as organolithiums or reductive coupling with lithium metal, to undergo substitution, making it the premier precursor for boryllithium reagents ()[4].

Comparative Data Analysis

To facilitate rapid decision-making in assay and synthesis design, the physicochemical and structural properties of both reagents are summarized below.

PropertyDiisopropylaminoboraneBis(diisopropylamino)boron chloride
Chemical Formula


CAS Number 7318-53-858656-04-5
Boron Coordination Tricoordinate (1 N, 2 H)Tricoordinate (2 N, 1 Cl)

B NMR Shift
+35 ppm (t,

Hz)
+28.3 ppm (s)
Electronic Nature Hydride donor / Mild electrophileSterically hindered electrophile
Steric Environment Moderate (1x

group)
Extreme (2x

groups)
Primary Applications C-H Borylation, Nitrile Reduction, Barbier Grignard trappingSynthesis of Boryl Anions, Boryl Imidazoles, Carbamoylboranes

Visualizing Mechanistic Pathways

G A iPr2NH + BH3·SMe2 B iPr2NH·BH3 A->B Complexation (0°C) C LiH3B-N(iPr)2 (LAB) B->C n-BuLi (-78°C) D iPr2N-BH2 Diisopropylaminoborane C->D TMSCl (0°C to RT) E Barbier Borylation (Aryl-B(OH)2) D->E Ar-X, Mg metal F Nitrile Reduction (Primary Amines) D->F R-CN, cat. LiBH4

Fig 1: Synthesis and primary reactivity pathways of Diisopropylaminoborane.

G A BCl3 + 2 iPr2NH B (iPr2N)2BCl Bis(diisopropylamino)boron chloride A->B Aminolysis (-HCl) C Boryllithium (iPr2N)2B-Li B->C Li metal / Reductive Coupling D Boryl Imidazoles B->D TMS-Imidazole E Carbamoylboranes B->E AgOTf / Formamide

Fig 2: Synthesis and primary reactivity pathways of Bis(diisopropylamino)boron chloride.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical checkpoints (primarily


B NMR) to confirm intermediate causality and product formation.
Protocol A: Synthesis of Diisopropylaminoborane ( )

Causality: Direct dehydrogenation of amine-boranes often yields impure oligomers. By converting the amine-borane to a Lithium Aminoborohydride (LAB) and subsequently quenching with Trimethylsilyl chloride (TMSCl), the halophilic nature of TMS drives the irreversible precipitation of LiCl. This traps the monomeric borane before dimerization can occur ()[1].

  • Complexation: Charge a dried flask with diisopropylamine (50 mmol) and anhydrous THF (18 mL). Cool to 0 °C. Dropwise add borane dimethylsulfide (

    
    , 50 mmol). Stir for 1 h.
    
    • Validation Checkpoint 1:

      
      B NMR shows a quartet at -21.1 ppm (
      
      
      
      Hz), confirming the
      
      
      adduct.
  • LAB Formation: Cool the solution to -78 °C. Slowly add

    
    -BuLi (50 mmol, 1.0 equiv). Stir for 30 minutes.
    
  • Monomer Isolation: Add TMSCl (50 mmol) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 1 h. The solution will become cloudy as LiCl precipitates.

    • Validation Checkpoint 2:

      
      B NMR shifts entirely to +35 ppm (triplet, 
      
      
      
      Hz), confirming pure monomeric
      
      
      .
Protocol B: Synthesis of Bis(diisopropylamino)boron chloride ( )

Causality: The sequential aminolysis of


 is governed by steric lockout. The first equivalent of 

reacts rapidly at low temperatures. The second equivalent requires thermal driving (reflux) due to the massive steric shadow of the first diisopropylamino group. A third substitution is sterically impossible, cleanly halting the reaction at the monochloride stage ()[5].
  • Primary Aminolysis: In a Schlenk flask, dissolve

    
     (0.4 mol, 1M in heptane) in 400 mL toluene. Cool to 0 °C.
    
  • Secondary Aminolysis: Dropwise add

    
     (1.65 mol, excess) over 2 hours under vigorous stirring.
    
  • Thermal Driving: Warm the mixture to room temperature, then stir for 12 hours. The excess amine acts as an HCl sponge, precipitating diisopropylammonium chloride.

  • Purification: Filter the suspension under inert atmosphere. Wash the filter cake with heptane. Remove solvents in vacuo and distill the residue (80 °C at 0.075 Torr).

    • Validation Checkpoint:

      
      B NMR in 
      
      
      
      shows a sharp singlet at +28.3 ppm, confirming the tricoordinate, highly shielded boron center[6].
Protocol C: Barbier-Type Synthesis of Boronic Acids using

Causality: Traditional Grignard additions to borates often suffer from over-alkylation, yielding borinic acids. By utilizing Barbier conditions, the Grignard reagent is trapped by


in situ the moment it is generated. The resulting bromomagnesium aryl(diisopropylamino)borohydride is electronically saturated and sterically hindered, completely shutting down secondary nucleophilic attacks ()[7].
  • In Situ Trapping: To a mixture of Magnesium turnings (1.5 equiv) and

    
     (1M in THF, 1.0 equiv), add the target aryl halide (1.0 equiv) dissolved in THF.
    
  • Activation: Heat the mixture to 65 °C. The consumption of Mg metal indicates the formation and immediate trapping of the Grignard reagent.

    • Validation Checkpoint: Aliquot analysis via

      
      B NMR reveals a quartet at -22 ppm (
      
      
      
      Hz), confirming the stable intermediate adduct.
  • Hydrolysis: Cool the mixture to 0 °C and quench with 1M HCl. Extract with diethyl ether, dry over

    
    , and concentrate in vacuo to afford the pure arylboronic acid.
    

References

  • Singaram, B. et al. "Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes." The Journal of Organic Chemistry, 2008. URL:[Link]

  • Pucheault, M. et al. "Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane." Organic Letters, 2015. URL:[Link]

  • Nenajdenko, V.G. (Ed.) "Isocyanide Chemistry: Applications in Synthesis and Material Science." Wiley-VCH, 2012. URL:[Link]

  • Haddenham, D. et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, 2009. URL:[Link]

  • Jousseaume, M. et al. "Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent." Chemistry - A European Journal, 2014. URL:[Link]

  • Alcaraz, G. et al. "A Facile Synthesis of Carbamoylsilanes, -boranes and -phosphane Oxides – Isolation of the First Uncomplexed Carbamoylborane." European Journal of Organic Chemistry, 2014. URL:[Link]

Sources

Engineering Reactivity: The Electronic and Steric Properties of Diisopropylamino-Substituted Boron Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boron reagents are foundational to synthetic organic chemistry, yet the inherent high Lewis acidity and propensity for dimerization of trivalent boranes often present severe handling and selectivity challenges. The introduction of diisopropylamino substituents—yielding reagents such as diisopropylaminoborane (


) and bis(diisopropylamino)boron chloride (

)—fundamentally alters the electronic landscape of the boron center. This technical guide dissects the causality between B–N dative bonding, steric shielding, and the self-validating experimental protocols these properties enable for advanced drug development and materials science.

The Interplay of Electronic and Steric Properties

As a Senior Application Scientist, it is critical to understand that a reagent's macroscopic behavior is dictated by its microscopic orbital interactions. Diisopropylamino-substituted boranes operate on a delicate balance between electronic quenching and kinetic shielding.

B–N π-Donation and Lewis Acidity Modulation

The defining electronic feature of aminoboranes is the dative interaction (π-donation) between the lone pair of electrons on the nitrogen atom (the Lewis base) and the empty, orthogonal p-orbital of the


-hybridized boron atom (the Lewis acid). This interaction imparts significant partial double-bond character (

), which neutralizes the extreme electrophilicity typically associated with boranes1[1].

The degree of this π-bonding directly dictates the reagent's Lewis acidity. However, optimal π-overlap requires a planar geometry. As the steric bulk of the nitrogen substituents increases, this planarity is disrupted. For instance, the B–N π-bond character decreases in the order


, leading to a corresponding increase in Lewis acidity at the boron center 2[2].
Steric Shielding and Dimerization Prevention

Trivalent boranes with minimal steric hindrance rapidly form dimers via B–H–B bridge bonds (e.g., the formation of diborane). The incorporation of two bulky isopropyl groups on the nitrogen atom provides profound kinetic shielding. This steric bulk physically prevents dimerization, stabilizing the reagent in a handleable, monomeric form while fine-tuning its reducing power and functional group tolerance 3[3].

Quantitative Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) provide empirical validation of these electronic states. The


 nucleus (spin 

) is highly sensitive to its coordination environment. Increased electron density from π-donation shields the boron nucleus, shifting the signal upfield (lower ppm). Furthermore, DFT calculations reveal that steric clashes in diisopropylamino groups force unequal torsion angles, resulting in asymmetric B–N bond lengths[2].

Table 1: Electronic and Structural Parameters of Bis(amino)boron Chlorides

Reagent

NMR Chemical Shift (ppm)
Calculated B–N Bond Lengths (Å)Cl-B-N-C Torsion Angle (°)Relative Lewis Acidity

27.9 (Most Shielded)Short / Short~17.0 / 27.6Lowest

30.21.419 (Short) / 1.442 (Long)18.2 / 37.7Moderate

32.0 (Least Shielded)Long / LongLarge / LargeHighest

(Data synthesized from DFT calculations and NMR studies characterizing the resonance and steric effects in aminoboron halides[2]. Note: The unequal bond lengths in the isopropyl derivative highlight the physical distortion caused by steric bulk fighting for orbital overlap).

Mechanistic Pathway: Electronic Influence on Reactivity

The dual forces of π-donation and steric bulk converge to create highly selective reagents. The diagram below maps the causal logic governing the stability and application of diisopropylamino-substituted boron reagents.

G A Diisopropylamino-Substituted Boron Reagent B Electronic Effect (N → B π-Donation) A->B Drives C Steric Effect (Bulky Isopropyl Groups) A->C Drives D Decreased Lewis Acidity at Boron Center B->D Causes E Kinetic Shielding Prevents Dimerization C->E Causes F Stable Monomeric Form (e.g., BH2N(iPr)2) D->F Synergizes E->F Synergizes G Selective Reactivity (Nitrile Reduction, Enolization) F->G Enables

Causal logic of B-N π-donation and steric shielding enabling selective aminoborane reactivity.

Field-Proven Methodologies

The unique electronic properties of these reagents translate into highly specific, self-validating experimental workflows. Below are two standardized protocols demonstrating their utility in modern synthesis.

Protocol A: Selective Reduction of Nitriles using Diisopropylaminoborane

Diisopropylaminoborane (


) is a mild reducing agent. Its attenuated Lewis acidity ensures excellent functional group tolerance, allowing the reduction of nitriles to primary amines without affecting unconjugated alkenes or alkynes[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere to prevent premature hydrolysis of the borane.

  • Reagent Charging: Add the nitrile substrate (1.0 equiv) and diisopropylaminoborane (1.5 equiv) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Catalyst Initiation: Introduce a catalytic amount of lithium borohydride (

    
    , 0.1 equiv).
    
    • Causality Note: The

      
       acts as a hydride source that coordinates with the aminoborane, transiently increasing the hydridic character of the B–H bonds to initiate the reduction cycle. Without this catalyst, the stabilized monomer is too unreactive to reduce the nitrile.
      
  • Reaction Execution: Stir the reaction mixture at room temperature (for electron-withdrawing substrates) or elevate to 60 °C (for electron-donating, deactivated substrates)[1].

    • Self-Validation: Monitor completion via GC-MS; the disappearance of the nitrile peak (

      
      ) and appearance of the primary amine (
      
      
      
      ) confirms conversion.
  • Quenching & Isolation: Carefully quench the reaction with 1M HCl to destroy unreacted borane (visual cue: cessation of

    
     gas evolution), followed by basic workup (NaOH) to liberate the free primary amine. Extract with diethyl ether, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Synthesis of Boron Enolates using Bis(diisopropylamino)boron Chloride

The moderate Lewis acidity of


 makes it an ideal electrophile for trapping alkali-metal enolates, forming stable boron enolates used in stereoselective aldol reactions[2].

Step-by-Step Methodology:

  • Enolate Generation: In a dry Schlenk flask, dissolve tert-butyl methyl ketone (1.0 equiv) in anhydrous THF at -78 °C. Add potassium hexamethyldisilazide (KHMDS, 1.05 equiv) dropwise.

    • Causality Note: Potassium is specifically chosen over Sodium or Lithium because the larger ionic radius of

      
       yields a more reactive, less tightly bound enolate. This heightened nucleophilicity is strictly necessary to overcome the severe steric hindrance of the incoming diisopropylamino groups on the boron electrophile[2].
      
  • Electrophile Addition: After 30 minutes, add bis(diisopropylamino)boron chloride (1.1 equiv) dropwise to the cold enolate solution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 1 hour.

    • Self-Validation: The formation of a dense, white

      
       precipitate serves as an immediate, visual indicator of successful transmetalation.
      
  • Purification: Filter the suspension under inert conditions (using a Schlenk frit) to remove the

    
     salt. Concentrate the filtrate under reduced pressure to yield the pure bis(diisopropylamino)boron enolate (typical isolated yield: 61–84%).
    

References

  • BenchChem Technical Support Team. "Diisopropylaminoborane [BH2N(iPr)2] - Benchchem: Molecular Structure and Bonding." Benchchem. 1

  • "Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone." Northern Kentucky University (NKU) / J. Inorg. Nuclear Chem. 2

  • "Recent developments in the synthesis and synthetic applications of borane–amines." Royal Society of Chemistry. 3

  • "Structures and Electronic Properties of Diisopropylaminoborane Substituted with Highly Electron-Rich π-Conjugated Systems and Their Oxidized States." Bulletin of the Chemical Society of Japan, Oxford Academic. 4

Sources

An In-depth Technical Guide to the Lewis Acidity of (Diisopropylamino)boron Species

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The steric and electronic properties of aminoboranes, particularly those featuring the diisopropylamino group, present a fascinating landscape for tuning Lewis acidity. This guide provides a comprehensive exploration of the factors governing the Lewis acidity of (diisopropylamino)boron species. We will delve into the subtle interplay of π-donation from the nitrogen lone pair to the vacant boron p-orbital, the inductive effects of other substituents on the boron atom, and the significant role of sterics in modulating their reactivity. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and quantification of the Lewis acidity of these compounds, supported by experimental protocols and computational data.

Introduction: The Dichotomy of Aminoboranes

Trivalent boron compounds are archetypal Lewis acids, a characteristic stemming from the vacant p-orbital on the boron center, which readily accepts electron density from donor molecules.[1][2] This fundamental property has led to their widespread application in stoichiometric and catalytic transformations.[1][3] The advent of Frustrated Lewis Pair (FLP) chemistry has further intensified research into novel boranes with tailored Lewis acidity.[3][4][5]

Aminoboranes, which feature a nitrogen atom directly bonded to boron, introduce a unique electronic feature: the potential for π-donation from the nitrogen lone pair into the vacant boron p-orbital. This B-N π-bonding significantly reduces the electron deficiency of the boron center, thereby diminishing its Lewis acidity.[3][6] However, the degree of this π-interaction, and consequently the Lewis acidity, can be finely tuned by the substituents on both the boron and nitrogen atoms.

The diisopropylamino group, with its bulky isopropyl substituents, plays a crucial role in this context. The steric hindrance provided by these groups can influence the planarity of the B-N bond, potentially disrupting the optimal orbital overlap required for strong π-donation. This steric influence, combined with the electronic effects of other substituents on the boron atom, allows for the rational design of (diisopropylamino)boron species with a wide spectrum of Lewis acidities.

Factors Influencing Lewis Acidity in (Diisopropylamino)boron Species

The Lewis acidity of a (diisopropylamino)boron compound is a result of a delicate balance between several competing factors. Understanding these factors is paramount for designing molecules with desired reactivity.

The Role of B-N π-Bonding

The defining characteristic of aminoboranes is the interaction between the nitrogen lone pair and the vacant p-orbital on the boron atom. This interaction leads to a partial double bond character in the B-N bond, which can be observed crystallographically with B-N bond lengths that are shorter than a typical single bond.[6][7] This π-donation of electron density to the boron center is the primary reason for the generally lower Lewis acidity of aminoboranes compared to their trialkyl or triaryl counterparts.

The extent of this π-donation is highly dependent on the geometry around the B-N bond. For maximum π-overlap, a planar arrangement of the substituents around both the boron and nitrogen atoms is required.

Steric Effects of the Diisopropylamino Group

The bulky diisopropyl groups exert a significant steric influence that can modulate the degree of B-N π-bonding. Torsion around the B-N bond, forced by steric repulsion between the isopropyl groups and other substituents on the boron, can disrupt the planarity and thus reduce the efficiency of π-donation. This, in turn, increases the Lewis acidity of the boron center.

For instance, in bis(diisopropylamino)boron species, the steric clash between the four isopropyl groups can lead to a significant twisting of the B-N bonds, enhancing the Lewis acidic character of the boron.[8]

Inductive Effects of Substituents on Boron

The nature of the other substituents on the boron atom plays a critical role in determining the overall Lewis acidity. Electron-withdrawing groups increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity. Conversely, electron-donating groups decrease Lewis acidity.

A powerful strategy to enhance the Lewis acidity of aminoboranes is the introduction of strongly electron-withdrawing groups, such as pentafluorophenyl (C₆F₅) rings.[3][4] The strong inductive effect of the fluorine atoms in the C₆F₅ groups significantly increases the electron deficiency at the boron center, counteracting the π-donation from the diisopropylamino group.

Quantifying Lewis Acidity: Experimental and Computational Approaches

A quantitative understanding of Lewis acidity is crucial for predicting reactivity and designing effective catalysts. Several experimental and computational methods are employed to assess the Lewis acidity of boranes.[9][10]

Experimental Methods
3.1.1. The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the Lewis acidity of a compound in solution.[11][12] It utilizes triethylphosphine oxide (Et₃PO) as a ³¹P NMR probe. The lone pair on the oxygen atom of Et₃PO coordinates to the Lewis acidic boron center, causing a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ³¹P) is directly proportional to the Lewis acidity of the borane.[9][11]

Acceptor Number (AN): The Lewis acidity is often expressed as an Acceptor Number (AN), which is calculated from the observed chemical shift.[11]

Table 1: Representative Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes

CompoundAcceptor Number (AN)Reference
B(C₆F₅)₃81.8[13]
BF₃·OEt₂89[11]
BCl₃106.1[12]
BBr₃109.4[12]
3.1.2. The Childs' Method

Another NMR-based method, developed by Childs, uses trans-crotonaldehyde as a probe.[9] Coordination of the Lewis acid to the carbonyl oxygen results in a downfield shift of the γ-proton. However, this method can be limited as the probe molecule can sometimes react with the borane instead of just coordinating.[9]

3.1.3. The Müller Method

A more recent approach, the Müller method, employs 4-fluorobenzonitrile (FBN) as a ¹⁹F NMR probe.[9][14][15] This method has shown good correlation with computational methods and is particularly useful for assessing the Lewis acidity of sterically hindered boranes, where the Gutmann-Beckett method might be less reliable due to unfavorable steric interactions with the bulky Et₃PO probe.[9][14]

Computational Methods

Computational chemistry provides powerful tools to predict and understand the Lewis acidity of boranes.

3.2.1. Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a widely used computational metric that represents the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase.[3][10] A more negative (more exothermic) FIA value indicates a stronger Lewis acid.[16] FIA is particularly effective for quantifying the Lewis acidity of "hard" Lewis acids.[17]

3.2.2. Hydride Ion Affinity (HIA)

Similar to FIA, Hydride Ion Affinity (HIA) is the calculated enthalpy change for the reaction of a Lewis acid with a hydride ion.[10] HIA is often used to assess the Lewis acidity of "soft" Lewis acids.[17]

Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Boranes

CompoundFIA (kJ/mol)Reference
B(C₆F₅)₃-452[17]
BF₃-343[18]
BCl₃-444[18]
BBr₃-477[18]
SbF₅-493[18]

Note: A more negative value indicates stronger Lewis acidity.

Experimental Protocols

General Synthesis of (Diisopropylamino)dihaloboranes

A common route to (diisopropylamino)boron species involves the reaction of a boron trihalide with lithium diisopropylamide. The stoichiometry of the reaction can be controlled to yield the mono- or bis(diisopropylamino)borane.

Step-by-Step Methodology for the Synthesis of (Diisopropylamino)dichloroborane:

  • Reaction Setup: A solution of lithium diisopropylamide (1.0 equivalent) in a suitable aprotic solvent (e.g., hexanes or diethyl ether) is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Boron Trichloride: A solution of boron trichloride (1.0 equivalent) in the same solvent is added dropwise to the cooled lithium diisopropylamide solution with vigorous stirring.

  • Warming and Stirring: The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure complete reaction.

  • Workup: The reaction mixture is filtered to remove the precipitated lithium chloride. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude (diisopropylamino)dichloroborane can be purified by distillation or sublimation.

Protocol for Determining Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the procedure for measuring the Lewis acidity of a (diisopropylamino)boron species using the Gutmann-Beckett method.

  • Preparation of the Probe Solution: A standard solution of triethylphosphine oxide (Et₃PO) in a deuterated solvent (e.g., CDCl₃ or C₆D₆) of known concentration is prepared in an NMR tube.

  • Acquisition of the Reference Spectrum: A ³¹P NMR spectrum of the Et₃PO solution is acquired. The chemical shift of the free Et₃PO is recorded as the reference value (δ_ref).

  • Addition of the Lewis Acid: An equimolar amount of the (diisopropylamino)boron species is carefully added to the NMR tube containing the Et₃PO solution under an inert atmosphere.

  • Acquisition of the Sample Spectrum: A ³¹P NMR spectrum of the mixture is recorded after thorough mixing. The new chemical shift corresponding to the borane-Et₃PO adduct is measured (δ_sample).

  • Calculation of Δδ³¹P: The change in chemical shift is calculated as: Δδ³¹P = δ_sample - δ_ref.

Visualizing Key Concepts

Orbital Interactions in Aminoboranes

The following diagram illustrates the key orbital interaction in an aminoborane, showing the donation of the nitrogen lone pair into the vacant p-orbital of the boron.

G Orbital Interaction in Aminoboranes cluster_0 Nitrogen cluster_1 Boron N N B B N->B σ-bond lp Lone Pair (p-orbital) p_orbital Vacant p-orbital lp->p_orbital π-donation

Caption: π-Donation from the nitrogen lone pair to the vacant boron p-orbital.

Workflow for Lewis Acidity Determination

This diagram outlines the general workflow for both experimental and computational determination of Lewis acidity.

G Lewis Acidity Determination Workflow cluster_exp Experimental Methods cluster_comp Computational Methods start_exp Synthesize & Purify (Diisopropylamino)boron Species gutmann Gutmann-Beckett Method (³¹P NMR with Et₃PO) start_exp->gutmann muller Müller Method (¹⁹F NMR with FBN) start_exp->muller start_comp Model Molecular Structure result_exp Determine Δδ (Experimental Lewis Acidity) gutmann->result_exp muller->result_exp fia Calculate Fluoride Ion Affinity (FIA) start_comp->fia hia Calculate Hydride Ion Affinity (HIA) start_comp->hia result_comp Predict Lewis Acidity fia->result_comp hia->result_comp

Caption: Workflow for determining the Lewis acidity of boranes.

Applications in Catalysis and Drug Development

The tunable Lewis acidity of (diisopropylamino)boron species makes them attractive candidates for a range of applications.

Frustrated Lewis Pair Chemistry

In the context of FLP chemistry, the steric bulk of the diisopropylamino group can be exploited to prevent the formation of a classical Lewis adduct with a bulky Lewis base, leading to the "frustrated" state that enables the activation of small molecules like H₂.[3][4] By fine-tuning the Lewis acidity of the boron center, the reactivity of the FLP can be optimized for specific catalytic transformations.

Catalysis

(Diisopropylamino)boron compounds with sufficient Lewis acidity can act as catalysts for a variety of organic reactions, including hydrosilylation and dehydrocoupling.[3][5] The ability to modulate their Lewis acidity allows for the development of catalysts with tailored activity and selectivity.

Drug Development

The ability of boron compounds to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in sugars or the amino groups in proteins, has led to their emergence as a significant class of therapeutic agents.[19] The Lewis acidity of the boron center is a key determinant of its interaction with biological targets. (Diisopropylamino)boron moieties could potentially be incorporated into drug candidates to modulate their binding affinity and selectivity.

Conclusion

The Lewis acidity of (diisopropylamino)boron species is a multifaceted property governed by a delicate interplay of electronic and steric effects. The inherent B-N π-bonding tends to reduce Lewis acidity, but this can be effectively counteracted by the introduction of electron-withdrawing substituents on the boron atom and by the steric hindrance imposed by the bulky diisopropyl groups. A combination of experimental techniques, such as the Gutmann-Beckett and Müller methods, and computational approaches, including the calculation of FIA and HIA, provides a comprehensive toolkit for quantifying and understanding the Lewis acidity of these compounds. This knowledge is crucial for the rational design of novel (diisopropylamino)boron species with tailored reactivity for applications in catalysis, frustrated Lewis pair chemistry, and drug development.

References

  • The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. ChemRxiv.

  • Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI.

  • Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications (RSC Publishing).

  • The synthesis, properties, and reactivity of Lewis acidic aminoboranes. ResearchGate.

  • Crystal structure of bis(diisopropylamino)fluoroborane. IUCr Journals.

  • The Synthesis Properties and Reactivity of Lewis Acidic Aminoboranes. R Discovery.

  • Gutmann–Beckett method. Wikipedia.

  • Fluoride ion recognition by chelating and cationic boranes. PubMed.

  • Crystal structure of bis(diisopropylamino)fluoroborane. PMC - NIH.

  • Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone.

  • Established reactivity of boranes as fluorophilic Lewis acids.⁴. ResearchGate.

  • Determination of Lewis Acidity using 31P NMR. Carbon.

  • Quantifying Lewis Acidity: A Comparative Data Summary. Benchchem.

  • Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. PMC.

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv.

  • Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing.

  • The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ChemRxiv.

  • Future prospects in boron chemistry: new boron compounds and Lewis acids for catalysis and materials science. OAE Publishing Inc.

  • Frustrated Lewis Acid–Base-Pair-Catalyzed Amine-Borane Dehydrogenation. Inorganic Chemistry - ACS Publications.

  • Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-Efficiently.

  • ROMP-Boranes as Moisture-Tolerant and Recyclable Lewis Acid Organocatalysts. Journal of the American Chemical Society - ACS Publications.

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. PMC.

  • Fluoride ion sensing with an acridinium borane.

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C - ACS Publications.

  • Synthesis and molecular structure of 2,4,6-tri[bis(diisopropylamino)boryl(methylamino)]borazine, B3N3H3. ResearchGate. [URL]([Link]

  • Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. ResearchGate.

  • Synthesis and lewis acidity of fluorinated triaryl borates. RSC Publishing.

  • New insights into H2 activation by intramolecular frustrated Lewis pairs based on aminoboranes: the local electrophilicity index of boron as a suitable indicator to tune the reversibility of the process. PMC.

  • Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. ResearchGate.

  • New insights into H2 activation by intramolecular frustrated Lewis pairs based on aminoboranes: the local electrophilicity index. RSC Publishing.

  • Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.

Sources

Topic: Synthesis Pathways for Diisopropylaminoborane from Lithium Aminoborohydrides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylaminoborane [BH₂-N(iPr)₂] has emerged as a versatile and valuable reagent in modern organic synthesis, primarily owing to its unique reactivity profile as a monomeric aminoborane. Its utility in palladium-catalyzed borylation reactions and selective reductions has driven the need for efficient, mild, and reliable synthetic protocols. This technical guide provides an in-depth exploration of the synthesis of diisopropylaminoborane, focusing on pathways originating from lithium diisopropylaminoborohydride (iPr-LAB). We will dissect the causal mechanisms behind experimental choices, present detailed, self-validating protocols, and discuss the critical aspects of handling and subsequent applications. This document is intended to serve as a comprehensive resource for researchers leveraging the synthetic potential of this powerful reagent.

Introduction: The Significance of Diisopropylaminoborane

Amine-borane complexes and their derivatives are a cornerstone of synthetic chemistry, offering a balance between the high reactivity of borane and the enhanced stability afforded by amine coordination.[1] Diisopropylaminoborane distinguishes itself within this class due to the significant steric hindrance imposed by the two isopropyl groups on the nitrogen atom. This steric bulk prevents the dimerization that is common in less hindered aminoboranes, forcing it to exist as a monomer.[2] This monomeric nature is directly responsible for its unique reactivity, enabling it to participate in reactions where dimeric aminoboranes are inert.[3][4]

Lithium aminoborohydrides (LABs) are a class of powerful, selective, and notably air-stable reducing agents that can be prepared from a wide variety of primary and secondary amines.[5][6] Their role extends beyond reduction; they serve as excellent nucleophilic precursors for the synthesis of aminoboranes. The synthesis of diisopropylaminoborane from its corresponding lithium aminoborohydride (iPr-LAB) represents a particularly efficient and high-yielding strategy, providing a direct entry into this valuable reagent under mild conditions.[3]

This guide will focus on the most effective pathways for this transformation, providing the theoretical underpinnings and practical methodologies required for successful implementation in a laboratory setting.

Core Synthesis Pathway: Electrophilic Quench of Lithium Diisopropylaminoborohydride

The most direct and widely adopted method for synthesizing diisopropylaminoborane involves the reaction of pre-formed or in situ generated lithium diisopropylaminoborohydride (iPr-LAB) with a suitable electrophile. The general transformation involves the substitution of a hydride on the borohydride with the electrophile's leaving group, releasing the neutral aminoborane.

Mechanism of Formation

The reaction proceeds via the nucleophilic character of the aminoborohydride. The lithium cation coordinates to the nitrogen atom, and the complex reacts with an electrophile (E-X). This results in the formation of diisopropylaminoborane, a lithium salt (LiX), and a byproduct derived from the electrophile. The choice of electrophile is critical for ensuring a clean and exclusive formation of the desired monomeric aminoborane.

G iPrLAB Li⁺[H₃B-N(iPr)₂]⁻ (iPr-LAB) Product H₂B-N(iPr)₂ (Diisopropylaminoborane) iPrLAB->Product Reaction Byproduct1 LiX iPrLAB->Byproduct1 Byproduct2 E-H iPrLAB->Byproduct2 EX E-X (Electrophile) EX->Product EX->Byproduct1 EX->Byproduct2

Caption: General reaction scheme for aminoborane synthesis.

Selection of Electrophiles: A Causal Analysis

The choice of electrophile dictates the reaction's efficiency and product distribution. Several have been successfully employed, with trimethylsilyl chloride (TMS-Cl) and benzyl chloride being the most effective.[2][3]

  • Trimethylsilyl Chloride (TMS-Cl) & Benzyl Chloride: The reaction of iPr-LAB with TMS-Cl or benzyl chloride yields diisopropylaminoborane exclusively and cleanly.[7] This high selectivity is attributed to the favorable formation of stable byproducts (LiCl and trimethylsilane or toluene). These reactions proceed smoothly at ambient temperature in solvents like tetrahydrofuran (THF) or hexanes.[3][4] This makes TMS-Cl the electrophile of choice for generating high-purity solutions of diisopropylaminoborane for subsequent use.[8]

  • Methyl Iodide (MeI): The reaction with methyl iodide is more complex and highly dependent on the solvent.[3]

    • In tetrahydrofuran (THF) , the reaction predominantly produces the diisopropylamine-borane adduct [H₃B:NH(iPr)₂], not the desired aminoborane.

    • In hexanes , the reaction yields diisopropylaminoborane along with methane gas.

    • The addition of a catalytic amount (5 mol %) of triethylborane can steer the reaction towards the exclusive formation of the aminoborane, even in THF.[3] This is a crucial field-proven insight for optimizing the process if MeI is used.

Table 1: Comparison of Electrophiles for Diisopropylaminoborane Synthesis

Electrophile Solvent Temperature (°C) Product Yield Reference
Trimethylsilyl Chloride (TMS-Cl) THF or Hexanes 25 BH₂-N(iPr)₂ (Exclusive) Quantitative [3],[2],
Benzyl Chloride THF or Hexanes 25 BH₂-N(iPr)₂ (Exclusive) Quantitative [3],[7]
Methyl Iodide Hexanes 25 BH₂-N(iPr)₂ + CH₄ High [3],[4]

| Methyl Iodide | THF | 25 | H₃B:NH(iPr)₂ (Major) | Low |[3],[2] |

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the preparation of a standardized solution of diisopropylaminoborane via the TMS-Cl route. The causality behind each step is explained to ensure a self-validating and reproducible system.

Part A: Synthesis of the Lithium Diisopropylaminoborohydride (iPr-LAB) Precursor

The synthesis begins with the preparation of the iPr-LAB reagent. This is achieved by the deprotonation of the diisopropylamine-borane complex with n-butyllithium (n-BuLi).[9]

Materials & Reagents:

  • Diisopropylamine-borane complex (H₃B:NH(iPr)₂)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply (high purity)

  • Oven-dried glassware, magnetic stirrer, syringes, and septa

Protocol:

  • Inert Atmosphere is Critical: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen. The high reactivity of n-BuLi (pyrophoric) and the moisture sensitivity of the LAB product necessitate the strict exclusion of air and water.[9]

  • Reagent Introduction: Dissolve a known quantity of diisopropylamine-borane complex in anhydrous THF.

  • Controlled Deprotonation: Cool the solution to 0 °C using an ice-water bath. This is to moderate the exothermic reaction upon adding the n-BuLi. Slowly add one equivalent of n-BuLi solution dropwise via syringe while stirring vigorously.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. This ensures the deprotonation goes to completion, quantitatively yielding the iPr-LAB solution.[9] This solution can be used directly in the next step.

Part B: Synthesis of Diisopropylaminoborane [BH₂-N(iPr)₂]

Materials & Reagents:

  • iPr-LAB solution in THF (from Part A)

  • Trimethylsilyl chloride (TMS-Cl), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Protocol:

  • Maintain Inert Atmosphere: The reaction is conducted in the same flask under a positive pressure of inert gas.

  • Controlled Electrophilic Quench: While stirring the iPr-LAB solution at room temperature (25 °C), slowly add one equivalent of TMS-Cl dropwise via syringe.[3] A white precipitate of lithium chloride (LiCl) will form immediately. The controlled addition prevents a rapid exotherm and ensures a clean reaction.

  • Reaction & Isolation: Stir the resulting slurry for an additional hour at 25 °C to ensure the reaction is complete. The product, diisopropylaminoborane, is now in the THF solution. The LiCl precipitate can be allowed to settle, and the supernatant solution of pure diisopropylaminoborane can be carefully transferred via cannula to a clean, dry, nitrogen-flushed storage vessel (e.g., an ampule).

  • Verification: The concentration and purity of the diisopropylaminoborane solution can be determined by ¹¹B NMR spectroscopy, which should show a characteristic signal for the aminoborane. This solution is stable for at least a year when stored under an inert atmosphere.[10]

G node_prep node_prep node_react node_react node_final node_final prep Step 1: Prepare iPr-LAB (Deprotonation of H₃B:NH(iPr)₂ with n-BuLi in THF) react Step 2: Electrophilic Quench (Add 1 eq. TMS-Cl at 25°C) prep->react Use solution directly precip Observe LiCl Precipitation react->precip stir Step 3: Stir for 1 hour (Ensure reaction completion) precip->stir transfer Step 4: Isolate Product (Cannula transfer supernatant) stir->transfer storage Store Solution Under N₂ (Stable for >1 year) transfer->storage

Caption: Experimental workflow for diisopropylaminoborane synthesis.

Safety and Handling Considerations

The synthesis and use of aminoboranes and their precursors require strict adherence to safety protocols.

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and will ignite on contact with air. It must be handled exclusively under an inert atmosphere using proper syringe techniques.

  • Moisture Sensitivity: Lithium aminoborohydrides react with water and protic solvents, liberating hydrogen gas. While not pyrophoric, they should be handled in a dry environment.[5][11] All glassware must be rigorously dried, and anhydrous solvents must be used.[12]

  • Flammable Solvents: THF and hexanes are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[13] THF can also form explosive peroxides upon prolonged storage and exposure to air.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and compatible gloves.[14]

Applications in Synthesis

The diisopropylaminoborane synthesized via these methods is a powerful tool for further transformations.

Table 2: Key Applications of Diisopropylaminoborane

Application Description Key Features Reference
Catalytic Reduction Reduces nitriles, esters, and carbonyls to the corresponding amines and alcohols. Requires a catalytic amount of LiBH₄. Offers a mild alternative to harsh reducing agents. [3],[10]
Palladium-Catalyzed Borylation Acts as the boron source for cross-coupling reactions with aryl halides and triflates to form arylboronic acids. Tolerates a wide range of functional groups. The reaction is mild and efficient. [3],[15],[8]

| Reaction with Grignard Reagents | Reacts with Grignard reagents to form organo(diisopropylamino)boranes, which can be hydrolyzed to boronic acids. | Provides a transition-metal-free pathway to boronic acids. |,[8] |

Conclusion

The synthesis of diisopropylaminoborane from lithium diisopropylaminoborohydride is a robust and highly efficient process. The pathway involving an electrophilic quench with trimethylsilyl chloride stands out as the premier method, delivering the monomeric aminoborane quantitatively and with high purity under mild, ambient conditions. By understanding the underlying mechanisms and adhering to the detailed protocols and safety measures outlined in this guide, researchers can reliably access this versatile reagent. The unique reactivity of diisopropylaminoborane, stemming directly from its sterically enforced monomeric structure, ensures its continued and expanding role in the development of novel synthetic methodologies in pharmaceutical and materials science.

References

  • Pasumansky, L., Haddenham, D., Clary, J. W., Fisher, G. B., Goralski, C. T., & Singaram, B. (2008). Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. The Journal of Organic Chemistry, 73(5), 1898–1905. [Link]

  • Chavda, M., Valand, K., & Patel, P. (2024). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Journal of Chemical Science, 12(1), 1-6. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]

  • Pasumansky, L., Haddenham, D., Clary, J. W., Fisher, G. B., Goralski, C. T., & Singaram, B. (2008). Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. ResearchGate. [Link]

  • Pasumansky, L., Haddenham, D., Clary, J. W., Fisher, G. B., Goralski, C. T., & Singaram, B. (2008). Lithium aminoborohydrides 16. Synthesis and reactions of monomeric and dimeric aminoboranes. PubMed. [Link]

  • Hamann, H. J., Vo, T. T., Son, S. F., & Ramachandran, P. V. (2024). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. ACS Omega. [Link]

  • Hamann, H. J., Vo, T. T., Son, S. F., & Ramachandran, P. V. (2024). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Purdue e-Pubs. [Link]

  • Pasumansky, L., Haddenham, D., Clary, J. W., Fisher, G. B., Goralski, C. T., & Singaram, B. (2008). Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. American Chemical Society. [Link]

  • Thomas, S. E., Goralski, C. T., & Singaram, B. (2003). Aminoborohydrides. 12. Novel Tandem SNAr Amination-Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides. American Chemical Society. [Link]

  • Kulkarni, A. S., & Ramachandran, P. V. (2018). A Short Chronological Review on the Syntheses of Amine-Boranes. ChemistrySelect. [Link]

  • Haddenham, D., Bailey, C., Vu, C., Nepomuceno, G., Eagon, S., Pasumansky, L., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. HETEROCYCLES, 86(1), 331. [Link]

  • Organic Chemistry Portal. (n.d.). Diisopropylaminoborane. Organic Chemistry Portal. [Link]

  • Marciasini, L., Cacciuttolo, B., Vaultier, M., & Pucheault, M. (2015). Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. ResearchGate. [Link]

  • Alcaraz, G. (2009). Diisopropylaminoborane : an alternative borylating agent for the formation of carbon-boron bond. Study of reactivity and development of new methodologies. ResearchGate. [Link]

  • Bailey, C. (2012). Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. eScholarship, University of California. [Link]

  • Marciasini, L., Cacciuttolo, B., Vaultier, M., & Pucheault, M. (2015). Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. Organic Letters, 17(15), 3790–3793. [Link]

  • Singaram, B., & Goralski, C. T. (1995). U.S. Patent No. 5,466,798. Washington, DC: U.S.
  • Leffler, A. J. (1960). U.S. Patent No. 2,927,133. Washington, DC: U.S.
  • University of Georgia. (n.d.). Standard Operating Procedure for Lithium Borohydride. University of Georgia Research. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Lithium borohydride, 2M solution in THF. Cole-Parmer. [Link]

  • Devillard, M., Pinheiro, C., Caytan, E., & Alcaraz, G. (2021). Strategies toward polyaminoboranes synthesis. ResearchGate. [Link]

  • Reddit. (2021). Tips for Lithium Amino Borohydride Handling. r/chemistry. [Link]

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Technical Deep Dive: Steric Control in Diisopropylamino Boron Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organoboron chemistry, diisopropylaminoborane (


)  and its derivatives occupy a critical "Goldilocks" zone. Unlike smaller aminoboranes that irreversibly dimerize into unreactive cyclodibozanes, the steric bulk of the diisopropylamino group forces the molecule to adopt a monomeric, trigonal planar geometry. This steric hindrance does not merely passivate the boron center; it selectively gates reactivity.[1] It blocks facile nucleophilic attack by water (hydrolytic stability) while maintaining sufficient Lewis acidity for catalytic activation and directed metalation.

This guide analyzes the mechanistic role of the diisopropylamino moiety in stabilizing reactive boron species and details its application in the modular synthesis of boronic acids via modified Barbier conditions.

Mechanistic Principles: The Steric-Electronic Nexus

The utility of the diisopropylamino group stems from two competing electronic and steric factors that define the electrophilicity of the boron atom.

Prevention of Dimerization

Most primary (


) and secondary (

) aminoboranes exist as stable dimers (

) due to the formation of strong dative

bonds between two units. These dimers are kinetically inert.
  • The Isopropyl Effect: The steric clash between the bulky isopropyl groups prevents the close approach required for dimerization. This forces the molecule to remain as a monomer, leaving the boron

    
    -orbital accessible for reaction, albeit shielded.
    
Electronic Back-Donation ( Bonding)

The nitrogen lone pair donates electron density into the empty


 orbital of the boron.
  • Result: This reduces the Lewis acidity of the boron center compared to boranes or haloboranes.

  • Implication: The reagent is mild.[2][3] It tolerates functional groups (e.g., esters, nitriles) that would be reduced by stronger Lewis acids like

    
    , unless activated by a specific catalyst (e.g., 
    
    
    
    ).
Visualization of Steric Shielding

The following diagram illustrates how the isopropyl groups block the dimerization pathway while allowing controlled access for smaller nucleophiles or metal insertion.

StericShielding Monomer Monomeric Diisopropylaminoborane Dimer Inactive Dimer (Cyclodibozane) Monomer->Dimer Blocked by Sterics Reaction Controlled Reactivity (e.g., Borylation) Monomer->Reaction Accessible to Grignard/Pd Bulk Steric Bulk of Isopropyl Groups Bulk->Monomer Enforces Planarity

Figure 1: The steric bulk of the diisopropylamino group (yellow) kinetically inhibits the thermodynamic sink of dimerization (red), channeling the reagent toward productive synthetic pathways (green).

Comparative Reactivity Data

The following table summarizes how the diisopropylamino group compares to other nitrogen substituents regarding stability and reactivity.

Substituent (

)
State at 25°CHydrolytic StabilityReactivity (Borylation)Primary Mechanism
Dimethylamino (

)
Dimer (Solid)Low (Rapid Hydrolysis)Low (Requires Heat)Dissociation of dimer
Diethylamino (

)
Liquid (Mix)ModerateModerateMixed
Diisopropylamino (

)
Monomer (Liquid) High (Requires Acid) High (Ambient Temp) Direct Addition
Bis(TMS)amino MonomerVery HighLow (Sterically crowded)Steric inhibition

Key Insight:


 provides the optimal balance: stable enough to handle without a glovebox for short periods, but reactive enough to trap Grignard reagents at 

.

Detailed Protocol: Modular Borylation via Barbier Conditions

This protocol utilizes


 as a trapping agent for in situ generated Grignard reagents.[4] This method avoids the handling of unstable organolithiums and cryogenic temperatures (-78°C).

Objective: Synthesis of Phenylboronic Acid from Bromobenzene. Scale: 10 mmol.

Reagents & Equipment
  • Substrate: Bromobenzene (10 mmol).

  • Boron Source: Diisopropylaminoborane (

    
    ) (10 mmol) [Prepared via 
    
    
    
    reduction of amine].
  • Metal: Magnesium turnings (12 mmol, activated).

  • Solvent: Anhydrous THF (20 mL).

  • Quench: 3M HCl.

Step-by-Step Methodology
Phase 1: Activation and Initiation
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon flow.

  • Mg Activation: Add Mg turnings. Dry stir for 5 min. Add a single crystal of iodine (

    
    ). Heat gently with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.
    
  • Reagent Mixing: In the addition funnel, mix Bromobenzene and

    
     in 10 mL THF. Note: Premixing ensures the boron source is present immediately upon Grignard formation.
    
Phase 2: The Barbier Reaction (Self-Validating)
  • Initiation: Add 1 mL of the mixture to the Mg.

    • Validation Check: Look for turbidity and exotherm (solvent boiling). If no reaction within 2 min, sonicate or add 1 drop of dibromoethane.

  • Controlled Addition: Once initiated, add the remaining mixture dropwise over 20 minutes. Maintain a gentle reflux via the reaction's own exotherm.

    • Scientific Rationale: The

      
       traps the transient 
      
      
      
      species immediately, preventing Wurtz coupling (Ph-Ph) side reactions.
  • Completion: Stir at room temperature for 1 hour. The solution should turn dark gray/brown (excess Mg).

Phase 3: Hydrolysis and Workup
  • Acid Hydrolysis: Cool the flask to 0°C. Slowly add 3M HCl (15 mL).

    • Caution: Vigorous evolution of

      
       gas will occur (hydrolysis of hydridic B-H bonds).
      
    • Mechanism:[3][5][6] The acid cleaves the

      
       bond (protonating the amine) and converts the intermediate to boronic acid.
      
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash organics with brine.
    
  • Purification: Recrystallize from hot water or hexane/acetone.

Reaction Workflow Diagram

BarbierWorkflow Start Start: Mg Turnings + THF Initiate Initiation (I2, Heat) Check: Exotherm/Turbidity Start->Initiate Mix Premix: R-Br + H2B-N(i-Pr)2 Addition Dropwise Addition (Barbier Trapping) Mix->Addition Feed Initiate->Addition Intermediate Intermediate: Ph-B(H)-N(i-Pr)2 Addition->Intermediate In situ Grignard Capture Hydrolysis Acid Hydrolysis (HCl) Caution: H2 Gas Evolution Intermediate->Hydrolysis Cleave B-N / B-H Product Final Product: Ph-B(OH)2 Hydrolysis->Product

Figure 2: Operational workflow for the Barbier borylation. Note the critical "In situ Grignard Capture" step which relies on the monomeric nature of the aminoborane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Homocoupling (R-R) Slow addition of Boron sourceEnsure R-Br and Boron source are premixed. The Boron reagent must be in excess relative to the transient Grignard.
No Reaction Initiation Mg surface passivatedUse "Rieke Mg" or mechanical activation (stirring dry glass overnight). Add 1,2-dibromoethane entrainer.
Incomplete Hydrolysis pH not low enoughThe bulky

group resists hydrolysis. Ensure pH < 1 and stir for at least 30 mins after gas evolution ceases.
Product is an Oil Boronic anhydride formationBoronic acids dehydrate to boroxines. Recrystallize from water to re-hydrate to the acid form.

References

  • Singaram, B., et al. (2009).[2] "Diisopropylaminoborane: A mild and efficient reagent for the reduction of nitriles and esters."[2] Journal of Organic Chemistry.

  • Haddenham, D., et al. (2012). "Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids." Journal of Organic Chemistry.

  • Alcaraz, G., et al. (2013).[7] "Synthesis of a ruthenium bis(diisopropylamino(isocyano)borane) complex." Dalton Transactions.

  • Pasumansky, L., et al. (2008). "Lithium Aminoborohydrides: Powerful, Selective, and Stable Reducing Agents." Aldrichimica Acta.

  • Brown, H. C., & Zweifel, G. (1961).[1] "Hydroboration.[1][8] VIII. Bis-3-methyl-2-butylborane as a Selective Reagent for the Hydroboration of Alkenes and Dienes." Journal of the American Chemical Society.[9]

Sources

Technical Guide: (Diisopropylamino)boron Derivatives in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (diisopropylamino)boron moiety [


] represents a "Goldilocks" zone in organoboron chemistry: it balances extreme steric bulk with substantial electronic stabilization via N→B 

-donation. Unlike simple borane reagents (e.g.,

) that are prone to oligomerization or uncontrolled reactivity, (diisopropylamino)boron derivatives exist as stable monomers.

This guide details the utility of these derivatives—specifically Diisopropylaminoborane (


)  and Dichloro(diisopropylamino)borane (

)
—as precision tools for synthesizing boronic acids, conducting metal-catalyzed borylations, and generating stereodefined boron enolates.

Structural & Electronic Properties: The "Monomer" Advantage

The utility of (diisopropylamino)boron derivatives stems from two fundamental properties that distinguish them from other aminoboranes:

  • Electronic Stabilization: The lone pair on the nitrogen atom donates into the empty p-orbital of the boron (

    
     back-bonding). Crystallographic data confirms a shortened B–N bond (approx. 1.39–1.41 Å), indicating partial double-bond character. This reduces the Lewis acidity of the boron center, making these reagents easier to handle than alkylboranes.
    
  • Steric Kinetic Protection: The bulky isopropyl groups flank the boron atom, creating a "steric wall." This prevents the formation of dimers (common in

    
     and 
    
    
    
    ) and, crucially, inhibits the formation of "ate" complexes during nucleophilic addition.
Stability Profile
  • Atmospheric:

    
     is a liquid stable at room temperature under inert atmosphere for >1 year.
    
  • Hydrolytic: The B–N bond is resistant to neutral water but hydrolyzes rapidly in acidic media (HCl/MeOH), providing a clean "deprotection" mechanism to release the boronic acid.

  • Thermal: High thermal stability allows for reflux conditions often required in catalytic cycles.

Core Reagents & Preparation

Two primary derivatives serve as the entry points for this chemistry.

A. Diisopropylaminoborane ( )[1][2]
  • Role: A stable source of

    
     equivalent; hydride donor; precursor for Pd-catalyzed borylation.
    
  • Synthesis: Prepared by reacting lithium diisopropylaminoborohydride (

    
    ) with trimethylsilyl chloride (TMSCl). The TMSCl acts as a hydride acceptor/Lewis acid scavenger, releasing the monomeric borane.
    
B. Dichloro(diisopropylamino)borane ( )[3]
  • Role: Electrophilic boron source for controlled Grignard/Lithium additions.

  • Synthesis: Reaction of

    
     with diisopropylamine (careful stoichiometry required to avoid bis-amino formation) or redistribution reactions.
    

Application: Cryogenic-Free Synthesis of Boronic Acids

The Problem: Synthesizing arylboronic acids via Grignard reagents usually requires cryogenic temperatures (-78 °C) and trialkylborates (


). At higher temperatures, the product boronate continues to react with the Grignard reagent, leading to borinic acids (

) or boranes (

).

The Solution: The steric bulk of the (diisopropylamino)boron moiety makes the second addition of a Grignard reagent kinetically impossible under standard conditions. This allows for a "Stop-at-One" synthesis at 0 °C or Room Temperature.

Validated Protocol: Barbier-Type Borylation

Reference: Singaram, B. et al. Heterocycles, 2012.

Reagents:

  • Aryl Halide (Ar-X)

  • Magnesium turnings (Mg)

  • Diisopropylaminoborane (

    
    )[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Activation: Activate Mg turnings in dry THF.

  • Reagent Mixing: Add

    
     (1.0 equiv) directly to the Mg suspension.
    
  • Initiation: Add the Aryl Halide dropwise. The reaction proceeds under Barbier conditions (in-situ Grignard formation).[1][2]

    • Note: The Grignard reagent forms and immediately reacts with the aminoborane.

  • Reaction: Stir at 0 °C to Ambient Temperature for 1–2 hours.

    • Mechanism:[3][4][5]

      
       species (hydride displacement).
      
  • Quench/Hydrolysis: Add 3M HCl carefully.

    • Chemistry: The acid hydrolyzes the B-N bond and oxidizes the B-H bonds.

  • Isolation: Extract with ether/DCM. The product is the pure Arylboronic Acid (

    
    ).
    

Yield Comparison Table:

Substrate (Ar-X)MethodTemperatureYield (

)
Double Addition (

)
Ph-Br

-78 °C85%< 5%
Ph-Br

0 °C40%45% (Major Impurity)
Ph-Br

0 °C 92% Not Detected
4-MeO-Ph-Br

25 °C 88% Not Detected
Mechanism Visualization

The following diagram illustrates why the reaction stops at mono-substitution, preventing the formation of the "ate" complex required for a second addition.

BarbierBorylation Start Aryl Halide (Ar-X) + Mg Grignard In-situ Grignard (Ar-MgX) Start->Grignard Barbier Initiation Reagent Diisopropylaminoborane (H2B-N(iPr)2) Intermediate Mono-Aryl Species [Ar-BH-N(iPr)2]- MgX+ Reagent->Intermediate Traps Grignard Grignard->Intermediate Barrier STERIC BARRIER (iPr groups block 2nd Ar-MgX) Intermediate->Barrier Attempted 2nd Addition Hydrolysis Acid Hydrolysis (HCl / H2O) Intermediate->Hydrolysis Quench Barrier->Intermediate Reverts (No Reaction) Product Arylboronic Acid Ar-B(OH)2 Hydrolysis->Product Deprotection

Caption: The steric bulk of the diisopropylamino group prevents the formation of the boronate 'ate' complex necessary for a second Grignard addition, ensuring high selectivity for mono-arylation.

Application: Pd-Catalyzed Borylation

Beyond Grignard chemistry,


 serves as an efficient boron source in Palladium-catalyzed cross-coupling reactions to convert Aryl Halides directly to boronic acids without using expensive diboron reagents like 

.

Key Advantage: The aminoborane is atom-economical and the byproduct is a simple amine salt, avoiding the difficult removal of pinacol byproducts.

General Protocol:

  • Catalyst:

    
     / S-Phos or 
    
    
    
    .
  • Base:

    
     (acts as the HI scavenger).
    
  • Conditions: Reflux in Dioxane or Toluene.

  • Workup: The reaction yields an aryl-aminoborane intermediate. Simple filtration and acidic hydrolysis yield the free boronic acid.

Application: Boron Enolates for Stereoselective Aldol

Reagent: Chlorobis(diisopropylamino)borane or (Diisopropylamino)boron triflate .

While the mono-amino derivatives are used for borylation, the bis-amino derivatives are powerful tools for enolate chemistry. The bulky boron center favors the formation of the E-enolate (kinetic control) due to the extreme steric demand of the


 ligands interacting with the ketone substituents.
  • Selectivity: Reaction with ketones +

    
     yields E-enolates with >95:5 selectivity.
    
  • Aldol Outcome: Subsequent reaction with aldehydes yields anti-aldol products with high diastereoselectivity.

References

  • Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids from Organo(diisopropyl)aminoborane by a Simple Hydrolysis. Source: Heterocycles, Vol 86, No 1. (2012).[2] URL:[Link] (Note: Direct PDF link pattern; verify via journal portal if dynamic).

  • Monomeric (dialkylamino)boranes: a new and efficient boron source in palladium catalyzed C-B bond formation. Source: Chemical Communications (2003).[2] URL:[Link]

  • Diisopropylaminoborane: A Reagent for the Reduction of Nitriles and Esters. Source: Journal of Organic Chemistry (2008/2009). URL:[Link]

  • Crystal structure of bis(diisopropylamino)fluoroborane. Source: Acta Crystallographica Section E (2019). URL:[Link]

Sources

History and Development of Aminoborane Reagents for Borylation

[1]

Executive Summary

The evolution of borylation reagents has shifted from highly reactive, pyrophoric diboranes to stable, atom-economical surrogates. Aminoboranes (specifically monomeric species of the type


This guide details the technical trajectory of these reagents, focusing on Diisopropylaminoborane (

Historical Evolution & Classification

The development of aminoborane reagents can be categorized into three distinct eras: Discovery , Reductive Utility , and Catalytic Borylation .

The Three Generations of Boron Reagents
EraKey Reagent ClassRepresentative StructurePrimary ApplicationLimitations
1930s-1950s Boranes

(Diborane)
HydroborationPyrophoric, gas handling required.
1950s-1990s Amine-Borane Adducts

Reduction of ketones/aldehydesLewis acid-base complex; poor atom economy for borylation.
2000s-Present Aminoboranes

C-H Borylation, Pd-couplingCovalent B-N bond; tunable reactivity; stable monomer.
Structural Distinction

It is critical to distinguish between the adduct and the aminoborane :

  • Amine-Borane Adduct (

    
    ):  A dative bond (
    
    
    ). The boron is
    
    
    hybridized.
  • Aminoborane (

    
    ):  A covalent bond with 
    
    
    -backdonation (
    
    
    ). The boron is
    
    
    hybridized, making it isoelectronic with alkenes but highly polarized.

Gcluster_01. Precursor (Adduct)cluster_12. Activationcluster_23. Active ReagentAdductAmine-Borane(H3B · NHR2)sp3 BoronInterIodoborane Int.(H2B(I) · NHR2)Adduct->Inter + I2 / - HIReagentAminoborane(H2B = NR2)sp2 BoronInter->Reagent Base / Elimination

Figure 1: Structural evolution from stable adduct to reactive aminoborane reagent.

Mechanistic Principles of Borylation

The utility of aminoboranes in borylation stems from their ability to act as a "boryl anion" equivalent in catalytic cycles or as a radical precursor.

Iridium-Catalyzed C-H Borylation

While bis(pinacolato)diboron (

aminoboryl arenes

Mechanism:

  • Activation: The resting state Ir(V) complex undergoes ligand exchange.

  • Oxidative Addition: The C-H bond of the arene adds to the Iridium center.

  • Reductive Elimination: Formation of the C-B bond releases the aminoboryl arene.

IrCycleStartIr(I) PrecatalystActiveActive Ir(III)-Tris(boryl)Start->Active + H2B-NR2 - H2OxAddIr(V) Intermediate(Ar-H Addition)Active->OxAdd + Arene (Ar-H)ProdRelProduct Release(Ar-B(H)NR2)OxAdd->ProdRel Reductive EliminationProdRel->Active Regeneration

Figure 2: Catalytic cycle for Ir-catalyzed C-H borylation using aminoborane reagents.

Experimental Protocols

Synthesis of Diisopropylaminoborane Reagent ( )

Rationale: Commercial amine-boranes are adducts. To generate the active monomeric borylating species, a "Tandem Iodination/Dehydroiodination" sequence is preferred over hazardous hydride reductions.

Reagents:

  • Diisopropylamine-borane adduct (

    
    )
    
  • Iodine (

    
    )[1][2]
    
  • Triethylamine (

    
    ) or excess Diisopropylamine
    
  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve

    
     (1.0 equiv) in dry DCM (0.5 M).
    
  • Iodination: Cool to 0°C. Add

    
     (0.5 equiv) portion-wise.
    
    • Observation: The solution will transition from purple to colorless as

      
       is consumed, forming the iodoborane intermediate.
      
    • Validation:

      
       NMR will shift from a quartet (
      
      
      -21.8 ppm) to a triplet (
      
      
      -17.3 ppm).
  • Elimination: Add

    
     (1.2 equiv) dropwise. Stir at room temperature for 1 hour.
    
    • Mechanism:[3][4][5][6] The base removes the N-proton, inducing elimination of HI to form the

      
       double bond character.
      
  • Isolation: Filter off the ammonium salt precipitate under inert atmosphere. The filtrate contains the monomeric aminoborane.

    • Self-Validation:

      
       NMR of the filtrate must show a triplet/broad signal at 
      
      
      34-35 ppm
      . If the signal is at
      
      
      -20 ppm, the reaction failed (dimer formation or incomplete elimination).
Ir-Catalyzed C-H Borylation of Arenes

Rationale: This protocol installs a B-N moiety directly onto an unactivated arene.[7][8]

Reagents:

  • Substrate: Arene (e.g., m-Xylene)

  • Boron Source: Diisopropylaminoborane (

    
    ) (prepared above)[6]
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%)
    

Workflow:

  • Catalyst Pre-mix: In a glovebox, mix

    
     and 
    
    
    in THF. Stir for 5 mins until the solution turns dark brown (active species formation).
  • Reaction: Add the arene (1.0 equiv) and aminoborane (1.2 equiv).

  • Heating: Seal the vessel and heat to 80°C for 16 hours.

  • Quenching/Derivatization: The product is an air-sensitive aminoboryl arene.

    • To isolate Boronic Ester: Add Pinacol (2.0 equiv) and dilute acid (HCl) directly to the reaction mixture. Stir for 2 hours.

    • Result: The aminoborane moiety is transesterified to the stable Bpin ester.

Comparative Analysis of Reagents

FeaturePinacolborane (HBpin)Diisopropylaminoborane
Atom Economy Moderate (Loss of

)
High (Releases amine upon workup)
Reactivity High (Requires Ir catalyst)Tunable (Can react via Radical or Metal pathways)
Stability Moisture SensitiveMonomer is sensitive; Adduct is stable
Product Boronic Ester (

)
Aminoboryl Arene (

)
Cost HighLow (Synthesized from cheap amines)

References

  • Burg, A. B., & Schlesinger, H. I. (1937). Hydrides of boron.[9][6][8][10][11] VII. Evidence of the transitory existence of borine (BH3): Borine carbonyl and borine trimethylamine. Journal of the American Chemical Society. Link

  • Alcaraz, L., & Vaultier, M. (2003). Diisopropylaminoborane: A new efficient reagent for the palladium-catalyzed borylation of aryl halides.[9] Tetrahedron Letters. Link

  • Haddenham, D., et al. (2009).[9] Diisopropylaminoborane: A mild reducing agent for the reduction of nitriles and esters.[9] The Journal of Organic Chemistry.[9][12] Link

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane.[7][8][12] Beilstein Journal of Organic Chemistry.[12] Link

  • Leonori, D., et al. (2021). A radical approach for the selective C–H borylation of azines. Nature. Link

  • Singaram, B., et al. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation.[2] ACS Omega. Link

Methodological & Application

Application Note: High-Efficiency Synthesis of Arylboronic Acids via Pd-Catalyzed Borylation with Diisopropylaminoborane

[1]

Part 1: Executive Summary & Rationale

The Challenge

The standard Suzuki-Miyaura borylation protocol typically utilizes bis(pinacolato)diboron (



The Solution: Diisopropylaminoborane

Diisopropylaminoborane (

12
  • Key Advantage: The resulting

    
     or 
    
    
    species hydrolyzes rapidly and quantitatively upon exposure to mild aqueous acid, yielding the free boronic acid and the amine salt.
  • Atom Economy: It avoids the waste associated with the high-molecular-weight pinacol group.

  • Purification: The byproduct (diisopropylammonium salt) is water-soluble, allowing for easy removal by phase separation.

Part 2: Mechanistic Insight[2][4]

The reaction operates via a modified catalytic cycle similar to the Masuda borylation. The critical differentiation lies in the transmetallation step and the post-reaction hydrolysis.

Catalytic Cycle Diagram[5]

BorylationMechanismPd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetallation(σ-Bond Metathesis)OxAdd->TransMetReagentReagent Entry H2B-N(iPr)2 + BaseReagent->TransMetRedElimReductive Elimination(C-B Bond Formation)TransMet->RedElim- Base-HXRedElim->Pd0RegenerationProductIntermediate:Ar-B(H)-N(iPr)2RedElim->ProductHydrolysisHydrolysis (Workup)+ H3O+ -> Ar-B(OH)2Product->HydrolysisAcidic Workup

Figure 1: Catalytic cycle for the Pd-catalyzed borylation of aryl halides using diisopropylaminoborane. The cycle emphasizes the generation of the aminoborane intermediate which is subsequently hydrolyzed.

Part 3: Detailed Experimental Protocol

Material Specifications
ComponentSpecificationRoleNotes
Aryl Halide Ar-I, Ar-Br, Ar-ClSubstrateElectron-deficient chlorides require activated ligands (e.g., XPhos).
Reagent Diisopropylaminoborane (

)
Borylating AgentCritical: Must be monomeric.[2] Can be purchased or prepared from

.
Catalyst

or

/SPhos
Catalyst

is robust for iodides/bromides.
Base Triethylamine (

)
Acid ScavengerEssential to neutralize HX formed during transmetallation.
Solvent THF or TolueneMediumMust be anhydrous and degassed.
Preparation of Diisopropylaminoborane (If not purchased)

Note: If purchasing commercial "Diisopropylamine Borane Complex" (the adduct


Recommended:Diisopropylaminoborane (CAS 80044-03-7)
Standard Operating Procedure (Borylation)

Scale: 1.0 mmol Aryl Halide

  • Inert Setup:

    • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging:

    • Add Aryl Halide (1.0 mmol).

    • Add Catalyst :

      
       (0.03 mmol, 3 mol%).
      
    • If using solid Diisopropylaminoborane: Add 1.2 mmol (135 mg) at this stage.

  • Solvent & Base Addition:

    • Seal the vessel with a septum.

    • Inject Anhydrous THF (4.0 mL).

    • Inject Triethylamine (

      
      ) (1.5 mmol, 210 µL).
      
    • If using liquid/solution Diisopropylaminoborane: Inject it dropwise now (1.2 mmol).

  • Reaction:

    • Heat the mixture to 60–80 °C (depending on substrate reactivity; Iodides react at RT, Bromides require heat).

    • Stir for 2–6 hours .

    • Monitoring: Monitor by TLC or GC-MS. The intermediate

      
       may streak on silica; look for the disappearance of the aryl halide.
      
  • Hydrolysis (The Critical Step):

    • Cool the reaction mixture to 0 °C.

    • Slowly quench by adding 3M HCl (3.0 mL). Caution: Hydrogen gas evolution may occur if excess borane is present.

    • Stir vigorously at room temperature for 20 minutes. This converts

      
       to 
      
      
      .
  • Workup:

    • Extract the mixture with Diethyl Ether or Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallization (Hexanes/EtOAc) is often sufficient. If chromatography is needed, use silica gel with MeOH/DCM to elute the polar boronic acid.

Part 4: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Inactive Catalyst / Wet SolventEnsure solvents are anhydrous (Karl Fischer < 50 ppm). Switch to

+ XPhos for aryl chlorides.[3]
Biaryl Formation Homocoupling (Suzuki)Reduce the amount of base slightly or lower the temperature. Ensure the atmosphere is strictly anaerobic (Oxygen promotes homocoupling).
Protodeboronation Unstable Boronic AcidSome heteroaryl boronic acids (e.g., 2-pyridyl) are unstable to acid hydrolysis. Alternative Workup: Use diethanolamine to isolate the boronate ester instead of acid hydrolysis.
Violent Bubbling Excess Reagent QuenchThe reagent contains hydrides. Quench very slowly at 0 °C.

Part 5: Safety & Compliance

  • Hydride Hazards: Diisopropylaminoborane releases Hydrogen gas (

    
    ) upon contact with acid or moisture. Perform all quenching steps in a well-ventilated fume hood.
    
  • Pressure: Reactions heated in sealed tubes generate pressure. Use pressure-rated glassware.

  • Toxicity: Palladium compounds and aryl halides are generally toxic/irritants. Handle with standard PPE (Gloves, Goggles, Lab Coat).

Part 6: References

  • Haddenham, D., Bailey, C. L., Vu, C., Nepomuceno, G., Eagon, S., Pasumansky, L., & Singaram, B. (2011).[4] Lithium aminoborohydrides 17.[4] Palladium catalyzed borylation of aryl iodides, bromides, and triflates with diisopropylaminoborane prepared from lithium diisopropylaminoborohydride.[4] Tetrahedron, 67(3), 576-583.

  • Euzenat, L., Horhant, D., Ribourdouille, Y., Duriez, C., Alcaraz, G., & Vaultier, M. (2003). Monomeric (dialkylamino)boranes: a new and efficient boron source in palladium catalyzed C–B bond formation with aryl halides.[5] Chemical Communications, (18), 2280-2281.

  • Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000).[4][6] Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates.[4][6] The Journal of Organic Chemistry, 65(1), 164-168.[4][6]

Application Note: Atom-Economical Synthesis of Arylboronic Acids via Palladium-Catalyzed Borylation with Aminoboranes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The synthesis of arylboronic acids is a cornerstone of modern pharmaceutical development, primarily serving as essential building blocks for Suzuki-Miyaura cross-coupling reactions. Traditionally, these compounds are accessed via the trapping of highly reactive, moisture-sensitive organolithium or Grignard reagents with trialkyl borates, or through palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (


).

While effective, traditional Miyaura borylation suffers from poor atom economy—half of the expensive


 reagent is discarded as a byproduct[1]. Furthermore, isolating the free boronic acid from the resulting pinacol ester often requires harsh oxidative cleavage.

The Aminoborane Advantage: Utilizing aminoboranes, such as diisopropylaminoborane (


) or tetrakis(dimethylamino)diboron, offers a highly atom-economical, air-stable, and "greener" alternative[2]. Recent methodological breakthroughs allow for the in situ generation of monomeric aminoboranes from bench-stable amine-borane complexes via a tandem iodination/dehydroiodination sequence[3]. Crucially, the aryl(amino)borane intermediate generated during the cross-coupling can be directly hydrolyzed to the free arylboronic acid via simple aqueous workup, bypassing complex deprotection steps[3].

Mechanistic Causality: The Catalytic Pathway

To optimize this reaction, one must understand the causality driving the transmetalation step. Early hypotheses for palladium-catalyzed borylation suggested an ammonium boride ion-pair mechanism. However, extensive Density Functional Theory (DFT) calculations have redefined this paradigm[4].

The reaction proceeds via a


-bond metathesis . Following the oxidative addition of the aryl halide to the Pd(0) catalyst, the cationic 

species interacts directly with the B–H bond of the aminoborane. A four-centered transition state forms, facilitating the transfer of the boryl group to the palladium center while expelling a proton (which is scavenged by the tertiary amine base)[4].

Understanding this causality explains why the choice of base (e.g.,


) is critical: it does not merely neutralize acid byproducts, but actively participates in lowering the activation energy of the 

-bond metathesis[4].

CatalyticCycle Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)-B PdII_1->PdII_2 Transmetalation (Aminoborane, Base) PdII_2->Pd0 Reductive Elimination (Ar-B)

Caption: Palladium-catalyzed borylation catalytic cycle mechanism via $\sigma$-bond metathesis.

Synthetic Strategy & Workflow

Historically, synthesizing aminoboranes required highly reactive reagents like lithium aluminum hydride (


) or pyrophoric 

-butyllithium[3]. The modern, self-validating approach utilizes a tandem iodination/dehydroiodination of an amine-borane complex.

By treating diisopropylamine-borane with elemental iodine (


) and a base, an E2-type elimination is triggered, exclusively yielding the active monomeric aminoborane[3]. This intermediate is then directly subjected to the Pd-catalyzed borylation without the need to filter out the resulting ammonium salt byproducts, streamlining the workflow[1].

Workflow A Amine-Borane Precursor B Aminoborane Intermediate A->B I2, Base (-HI) C Pd-Catalyzed Borylation B->C Ar-X, Pd(0) Base D Arylboronic Acid C->D Aqueous Hydrolysis

Caption: One-pot workflow for arylboronic acid synthesis via tandem aminoborane generation.

Quantitative Data & Substrate Scope

The transition from


 to aminoboranes yields significant advantages in atom economy and downstream processing. Table 1 outlines the comparative metrics of common borylating agents, while Table 2 demonstrates the robust substrate scope of the one-pot aminoborane protocol.
Table 1: Comparison of Borylating Reagents for Pd-Catalyzed Cross-Coupling
Borylating AgentAtom EconomyPrecursor StabilityRelative CostPrimary ByproductDirect Access to Free Acid?

Low (50% wasted)HighHighPinacolboraneNo (Requires oxidation)

ModerateModerate (Moisture sensitive)High

gas
No (Requires oxidation)

High High (Bench-stable) Low Amine salts Yes (Simple hydrolysis)
Table 2: Representative Substrate Scope for One-Pot Borylation[3]
Aryl Halide SubstrateCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
4-Iodoanisole

(3 mol%)
80495
4-Bromotoluene

(3 mol%)
1001289
4-Chloroanisole

(5 mol%)
1102465
4-Bromoacetophenone

(3 mol%)
80688

Self-Validating Experimental Protocol

The following methodology details the one-pot synthesis of 4-methoxyphenylboronic acid from 4-iodoanisole using in situ generated diisopropylaminoborane. The protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction integrity.

Materials Required:
  • Substrate: 4-Iodoanisole (1.0 mmol)

  • Boron Source: Diisopropylamine-borane complex (1.5 mmol)

  • Activator: Iodine (

    
    ) (0.75 mmol)
    
  • Base: Triethylamine (

    
    ) (3.0 mmol total; divided)
    
  • Catalyst:

    
     (0.03 mmol, 3 mol%)
    
  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

Step 1: In Situ Generation of Diisopropylaminoborane

  • Charge an oven-dried, argon-purged Schlenk flask with diisopropylamine-borane (1.5 mmol) and anhydrous toluene (3.0 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add

    
     (0.75 mmol) portion-wise. Stir for 15 minutes until the iodine color dissipates, indicating the formation of the monoiodoborane intermediate.
    
  • Dropwise, add

    
     (1.5 mmol). Stir at room temperature for 1 hour to drive the E2 dehydroiodination.
    

Validation Checkpoint 1 (E-E-A-T): To confirm the generation of the monomeric aminoborane, analyze an aliquot via


 NMR. The complete disappearance of the amine-borane quartet (approx. -18 ppm) and the emergence of a distinct triplet at approx. +35 ppm validates the successful formation of 

[3].

Step 2: Palladium-Catalyzed Borylation

  • To the same flask (without filtering the precipitated triethylammonium iodide salt[1]), add 4-iodoanisole (1.0 mmol),

    
     (0.03 mmol), and an additional portion of 
    
    
    
    (1.5 mmol).
  • Rinse the walls of the flask with the remaining anhydrous toluene (2.0 mL).

  • Seal the flask and heat to 80 °C in an oil bath for 4 hours.

Validation Checkpoint 2 (E-E-A-T): Monitor the reaction via GC-MS or TLC. Proceed to the next step only when the aryl halide peak is completely consumed.

Step 3: Hydrolysis and Isolation of the Free Boronic Acid

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 1M aqueous HCl (5.0 mL) and stir vigorously for 30 minutes. Mechanistic Note: This step hydrolyzes the aryl(amino)borane directly to the arylboronic acid, bypassing the need for secondary deprotection.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., from water/ethanol) or flash chromatography to yield pure 4-methoxyphenylboronic acid.

References

  • Molander, G. A., et al. "Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener." Organic Letters, 2012.2

  • Lin, Z., et al. "Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane." Organometallics, 2010.4

  • Ramachandran, P. V., et al. "Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation." ACS Omega, 2022.3

  • Pucheault, M., Vaultier, M., et al. "Amine–Borane Complexes: Air- and Moisture-Stable Partners for Palladium-Catalyzed Borylation of Aryl Bromides and Chlorides." Advanced Synthesis & Catalysis, 2015.5

Sources

Reduction of nitriles to amines using diisopropylaminoborane and LiBH4

Author: BenchChem Technical Support Team. Date: March 2026

The Diisopropylaminoborane / LiBH₄ System[1][2][3][4][5]

Abstract

The reduction of nitriles to primary amines is a cornerstone transformation in medicinal chemistry. Traditional methods utilizing Lithium Aluminum Hydride (LAH) or catalytic hydrogenation often suffer from poor chemoselectivity, safety hazards, or functional group intolerance. This Application Note details a robust, high-fidelity protocol using Diisopropylaminoborane (


)  activated by catalytic Lithium Borohydride (

)
.[1][2][3][4] This system offers a safer, room-temperature alternative that tolerates alkenes, alkynes, and halides, providing a critical tool for the synthesis of complex pharmaceutical intermediates.
Introduction & Strategic Value

Primary amines are ubiquitous pharmacophores. While LAH is the historical standard for nitrile reduction, its pyrophoric nature and lack of selectivity (reducing esters, amides, and halides) render it suboptimal for late-stage functionalization.

The Diisopropylaminoborane/LiBH₄ system represents a "Goldilocks" reagent:

  • Safety: Diisopropylaminoborane is significantly less pyrophoric than LAH or Borane-THF.

  • Selectivity: It reduces nitriles in the presence of unconjugated alkenes, alkynes, and halides.

  • Control: The reaction is strictly catalytic in lithium; pure diisopropylaminoborane is inert toward nitriles, allowing for precise "on/off" reaction control via catalyst addition.

Target Audience: Medicinal chemists requiring chemoselective amine synthesis without disrupting sensitive functionality.

Mechanism of Action

The reaction operates via a unique cooperative mechanism. Unlike standard borane reductions which proceed via coordination to the nitrogen lone pair, neutral aminoboranes are insufficiently Lewis acidic to activate the nitrile.

The Catalytic Cycle:

  • Activation: The Lithium cation (

    
    ) from 
    
    
    
    acts as a Lewis acid, coordinating to the nitrile nitrogen (
    
    
    ).
  • Hydride Transfer: This coordination increases the electrophilicity of the nitrile carbon, facilitating hydride transfer from the Diisopropylaminoborane.

  • Propagation: The resulting imine-borane intermediate is further reduced to the amine-borane complex.

  • Turnover:

    
     is regenerated or cycles its lithium cation to activate the next substrate.
    
Figure 1: Mechanistic Pathway (Lewis Acid Activation)

NitrileReduction Nitrile Nitrile Substrate (R-CN) Complex Activated Complex [R-CN---Li+] Nitrile->Complex Coordination TS Hydride Transfer (from H2B-N(iPr)2) Complex->TS Imine Imine-Borane Intermediate TS->Imine LiBH4 LiBH4 (Cat.) (Lewis Acid Source) TS->LiBH4 Regeneration Amine Primary Amine (R-CH2-NH2) Imine->Amine Hydrolysis LiBH4->Complex Li+ Donation Reagent Diisopropylaminoborane (H2B-N(iPr)2) Reagent->TS H- Delivery

Caption: Lithium ions activate the nitrile nitrogen, enabling hydride attack from the aminoborane reagent.

Experimental Protocol

Note: This protocol utilizes the in situ generation of Diisopropylaminoborane followed by catalytic activation. This ensures maximum reagent activity and reproducibility.

4.1 Reagents & Equipment
  • Diisopropylamine borane complex (

    
    ):  Commercially available, stable solid.
    
  • n-Butyllithium (

    
    ):  2.5 M in hexanes.
    
  • Trimethylsilyl chloride (TMSCl): Freshly distilled.

  • Lithium Borohydride (

    
    ):  2.0 M in THF.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Dry Nitrogen or Argon.

4.2 Step-by-Step Methodology

Step 1: Generation of Diisopropylaminoborane (


) 
  • Charge a flame-dried flask with Diisopropylamine borane complex (1.1 equiv) and anhydrous THF (0.5 M concentration).

  • Cool the solution to 0 °C (ice bath).

  • Add n-BuLi (1.1 equiv) dropwise. Caution: Gas evolution (

    
    ).
    
  • Stir at 0 °C for 30 minutes to form Lithium Diisopropylaminoborohydride (LAB).

  • Add TMSCl (1.1 equiv) dropwise.

  • Stir at room temperature for 1 hour. This generates the neutral aminoborane reagent and LiCl precipitate.

Step 2: Catalytic Reduction 7. Add


  (0.1 equiv / 10 mol%) to the reaction mixture.
8.  Add the Nitrile Substrate  (1.0 equiv) dropwise (neat or in minimal THF).
9.  Monitor: 
  • Electron-Poor Nitriles: Stir at 25 °C for 2–6 hours.
  • Electron-Rich/Aliphatic Nitriles: Heat to Reflux (66 °C) for 4–12 hours.
  • Monitor reaction progress via TLC or LC-MS (consumption of nitrile).

Step 3: Quench & Workup 11. Cool to 0 °C. 12. Carefully add Methanol (3 M eq) dropwise to quench excess hydride. Caution: Vigorous bubbling. 13. Add 3 M HCl (excess) and stir for 30 minutes to hydrolyze the boron-nitrogen bonds. 14. Basify the aqueous layer to pH >12 using 6 M NaOH . 15. Extract with Diethyl Ether or DCM (3x). 16. Dry organics over


, filter, and concentrate.
Figure 2: Experimental Workflow

Workflow cluster_prep Reagent Prep (In Situ) cluster_rxn Reduction Phase cluster_workup Isolation Step1 1. Mix Amine-Borane + THF 2. Add n-BuLi (0°C) Step2 3. Add TMSCl (Forms Neutral Aminoborane) Step1->Step2 Step3 4. Add LiBH4 (10 mol% Cat.) Step2->Step3 Step4 5. Add Nitrile Substrate Step3->Step4 Step5 6. Stir (25°C or Reflux) Step4->Step5 Step6 7. Quench (MeOH) 8. Hydrolysis (HCl) Step5->Step6 Step7 9. Basify (NaOH) 10. Extract Step6->Step7

Caption: Step-by-step workflow from reagent generation to product isolation.

Scope and Performance Data

The following table summarizes the chemoselectivity profile of this system compared to standard reagents.

Substrate ClassExample StructureYield (%)ConditionsSelectivity Note
Aryl Halides 4-Bromo-2-chlorobenzonitrile99%25 °C, 5hExcellent. Halogens retained.[1][3]
Electron-Poor 2,4-Dichlorobenzonitrile99%25 °C, 5hFast reaction due to ring activation.
Electron-Rich 4-Methoxybenzonitrile80%Reflux, 12hRequires heat; slower kinetics.
Aliphatic Benzyl cyanide83%RefluxNo

-deprotonation observed.
Alkynes 2-Hexynenitrile80%25 °CExcellent. Alkyne preserved.
Esters Ethyl 4-cyanobenzoate85%25 °CGood. Ester preserved at RT.

Comparative Analysis:

  • vs. LAH: LAH would reduce the ester and debrominate the aryl halide.

  • vs. Hydrogenation: Hydrogenation would reduce the alkyne and potentially the aryl halide.

Safety & Troubleshooting
Safety Considerations
  • Borane Toxicity: While aminoboranes are more stable than diborane, they still release hydrogen gas upon decomposition. Work in a well-ventilated fume hood.

  • Lithium Reagents: n-BuLi and LiBH4 are moisture-sensitive. Use standard Schlenk techniques.

  • Quenching: The methanol quench releases copious

    
     gas. Add slowly and ensure the system is vented.
    
Troubleshooting Guide
  • Problem: Low conversion of electron-rich nitriles.

    • Fix: Ensure the reaction is refluxing vigorously. Increase catalyst loading to 20 mol%.

  • Problem: Formation of secondary amines.

    • Fix: This is rare with this system, but ensure the quench is performed immediately after consumption of starting material to prevent side reactions between the amine product and intermediate imines.

  • Problem: "Stalled" reaction.

    • Fix: Add an additional 5-10 mol% of LiBH4. The catalyst can degrade if moisture enters the system.

References
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009).[2][4][5] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Pasumansky, L., et al. (2008). "Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes." The Journal of Organic Chemistry, 73(13), 5176–5178. [Link]

Sources

A Practical Guide to Iridium-Catalyzed C-H Borylation of Arenes with (Diisopropylamino)borane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Tool for Aromatic Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] Among these, the iridium-catalyzed C-H borylation of arenes has become an indispensable tool for the introduction of a versatile boronate ester functionality, which can be readily converted into a wide array of other functional groups.[2][3][4] This late-stage functionalization capability is of particular interest to the pharmaceutical and agrochemical industries, where the rapid diversification of complex molecules is crucial for lead optimization.[5][6][7]

This application note provides a comprehensive guide to the C-H borylation of arenes using (diisopropylamino)borane (H-B(NiPr₂)) as a practical and effective boron source. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and showcase the broad applicability of this methodology.

The Advantage of (Diisopropylamino)borane

While several boron reagents, such as pinacolborane (HBpin) and bis(pinacolato)diboron (B₂pin₂), are commonly used in C-H borylation, (diisopropylamino)borane offers distinct advantages.[8] The resulting aminoborylated arene products are sufficiently labile to be converted into various boronic acid derivatives in a one-pot sequence by treatment with diols or diamines.[9][10] This allows for the introduction of diverse boron-protecting groups, enhancing the synthetic utility of the borylated products.[8]

The Catalytic System: Iridium and N-Heterocyclic Carbene Ligands

The most effective catalytic system for the C-H borylation of arenes with (diisopropylamino)borane employs an iridium(I) precursor, such as [Ir(OMe)(cod)]₂, in combination with an N-heterocyclic carbene (NHC) ligand.[9][11] While traditional bipyridine ligands can be used, NHC ligands, particularly 1,3-dicyclohexylimidazol-2-ylidene (ICy), have been shown to be highly effective, leading to improved yields and regioselectivity.[8][12] The NHC ligand plays a crucial role in stabilizing the active iridium species and facilitating the catalytic cycle.

Mechanism of Iridium-Catalyzed C-H Borylation

The currently accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that begins with the formation of a tris(boryl)iridium(III) species. This highly reactive intermediate then undergoes oxidative addition to an aromatic C-H bond, which is often the rate-determining step.[13][14] Subsequent reductive elimination furnishes the borylated arene product and regenerates an iridium(I) species that can re-enter the catalytic cycle. The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group being introduced at the most accessible C-H bond.[10][15]

Catalytic Cycle of Iridium-Catalyzed C-H Borylation Catalytic Cycle of Iridium-Catalyzed C-H Borylation A [Ir(I)] complex B Oxidative Addition of H-B(NiPr₂) A->B + 2 H-B(NiPr₂) C [Ir(III)(H)(B(NiPr₂))] B->C D Further reaction with H-B(NiPr₂) C->D E Active Catalyst [Ir(III)(B(NiPr₂))₃] D->E F Oxidative Addition of Arene C-H E->F + Arene G [Ir(V)(H)(Aryl)(B(NiPr₂))₃] F->G H Reductive Elimination of Aryl-B(NiPr₂) G->H H->A + Aryl-B(NiPr₂)

Caption: A simplified representation of the catalytic cycle for iridium-catalyzed C-H borylation of arenes.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the iridium-catalyzed C-H borylation of arenes using (diisopropylamino)borane.

Protocol 1: General Procedure for the Borylation of Arenes

This protocol is adapted from the work of Tobisu and coworkers.[9]

Materials:

  • Arene substrate (1.0 equiv)

  • (Diisopropylamino)borane (2.0 equiv)

  • [Ir(OMe)(cod)]₂ (0.05 equiv)

  • 1,3-Dicyclohexylimidazolium chloride (ICy·HCl) (0.10 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (0.20 equiv)

  • Anhydrous methylcyclohexane (solvent)

  • Pinacol (for derivatization)

  • Anhydrous THF (for derivatization)

  • Nitrogen-filled glovebox

  • Schlenk flask or sealed vial

Experimental Workflow for Arene Borylation Experimental Workflow for Arene Borylation cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup and Derivatization A Add [Ir(OMe)(cod)]₂, ICy·HCl, and NaOt-Bu to vial B Add methylcyclohexane and stir for 5 min A->B C Add arene substrate and (diisopropylamino)borane B->C D Seal vial and heat at 110 °C for 4-15 h C->D E Cool to room temperature D->E F Add pinacol in THF and stir for 1.5 h E->F G Filter through Celite F->G H Concentrate and purify G->H

Caption: A step-by-step workflow for the iridium-catalyzed C-H borylation of arenes.

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, add [Ir(OMe)(cod)]₂ (33.1 mg, 0.050 mmol), ICy·HCl (26.2 mg, 0.10 mmol), and NaOt-Bu (19.2 mg, 0.20 mmol) to a 10 mL sample vial equipped with a Teflon-sealed screwcap.

  • Solvent and Reagent Addition: Add anhydrous methylcyclohexane (1.0 mL) to the vial and stir the mixture for 5 minutes at room temperature. Then, add the arene substrate (0.50 mmol) and (diisopropylamino)borane (113.1 mg, 1.0 mmol).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir for the specified time (typically 4-15 hours, depending on the substrate).

  • Workup and Derivatization: After the reaction is complete, allow the vial to cool to room temperature. In a fume hood, carefully open the vial and add a solution of pinacol (236 mg, 2.0 mmol) in anhydrous THF (2.0 mL). Stir the mixture at room temperature for 1.5 hours to convert the aminoborylated product to the more stable pinacol boronate ester.

  • Purification: Filter the crude reaction mixture through a pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired arylboronate ester.

Substrate Scope and Regioselectivity

This methodology is applicable to a wide range of arene and heteroarene substrates. The regioselectivity is generally predictable based on steric hindrance, with borylation occurring at the least hindered C-H bond.[9][16]

EntryAreneProductIsolated Yield (%)Isomer Ratio (o/m/p)
1Toluene4-Tolylboronate420/64/36
2Anisole4-Methoxyphenylboronate350/60/40
3Trifluoromethylbenzene4-(Trifluoromethyl)phenylboronate490/76/24
41,3-Dimethylbenzene3,5-Dimethylphenylboronate31
5Naphthalene2-Naphthylboronate50

Table 1: Scope of the iridium-catalyzed C-H borylation of arenes with (diisopropylamino)borane. Data adapted from Tobisu et al.[9] Reaction conditions: arene (1.0 mL), (diisopropylamino)borane (0.50 mmol), [Ir(OMe)(cod)]₂ (0.050 mmol), ICy·HCl (0.10 mmol), NaOt-Bu (0.20 mmol) at 110 °C for 15 h, followed by treatment with pinacol.

Conclusion

The iridium-catalyzed C-H borylation of arenes using (diisopropylamino)borane is a powerful and versatile method for the synthesis of arylboronate esters.[8] The reaction proceeds under relatively mild conditions, tolerates a broad range of functional groups, and offers predictable regioselectivity.[2][10] The ability to easily derivatize the initially formed aminoborylated product adds to the synthetic utility of this methodology.[9] The protocols and data presented in this application note serve as a valuable resource for researchers in academia and industry looking to implement this transformative chemistry in their synthetic endeavors.

References

  • Tobisu, M., Igarashi, T., & Chatani, N. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 12, 654–661. Available from: [Link]

  • Tobisu, M., Igarashi, T., & Chatani, N. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. PMC. Available from: [Link]

  • Kemp, A. D., et al. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. A plausible mechanism for the iridium‐catalyzed C−H borylation of arenes. Available from: [Link]

  • Syed, Z. H., et al. (2020). Mechanistic Insights into C–H Borylation of Arenes with Organoiridium Catalysts Embedded in a Microporous Metal–Organic Framework. OSTI.GOV. Available from: [Link]

  • Melaven, S. M., et al. (2018). Synthesis of Electrophiles Derived from Dimeric Aminoboranes and Assessing Their Utility in the Borylation of π Nucleophiles. PMC. Available from: [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Available from: [Link]

  • Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. Available from: [Link]

  • Boebel, T. A., & Hartwig, J. F. (2008). Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation. Angewandte Chemie International Edition, 47(45), 8867–8869. Available from: [Link]

  • Kumar, A., & Rao, K. R. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. Available from: [Link]

  • Tobisu, M., Igarashi, T., & Chatani, N. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journals. Available from: [Link]

  • Ishiyama, T. (n.d.). Iridium-catalyzed borylation of arenes and heteroarenes via C-H activation. huscap. Available from: [Link]

  • Tobisu, M., Igarashi, T., & Chatani, N. (2016). Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane. PubMed. Available from: [Link]

  • Le, C. M., et al. (2020). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PMC. Available from: [Link]

  • Kumar, A., & Rao, K. R. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. Available from: [Link]

  • Tobisu, M., Igarashi, T., & Chatani, N. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journals. Available from: [Link]

  • Ishiyama, T., & Miyaura, N. (2004). Transition Metal-Catalyzed Borylation of Alkanes and Arenes via C—H Activation. Journal of Organometallic Chemistry, 689(24), 4196-4207. Available from: [Link]

  • ResearchGate. Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. Available from: [Link]

  • Pucheault, M. (n.d.). Diisopropylaminoborane : an alternative borylating agent for the formation of carbon-boron bond. Study of reactivity and development of new methodologies. ResearchGate. Available from: [Link]

  • Ishiyama, T. (2003). Transition metal-catalyzed borylation of alkanes and arenes via C-H activation. huscap. Available from: [Link]

  • ResearchGate. Arene C–H borylation strategy enabled by a non-classical boron cluster-based electrophile. Available from: [Link]

  • Farrell, J. M., & Stephan, D. W. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities. PMC. Available from: [Link]

  • Oeschger, R. J. (2019). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship.org. Available from: [Link]

Sources

Barbier reaction conditions for diisopropylaminoborane borylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Barbier Reaction Conditions for Diisopropylaminoborane Borylation

Audience: Researchers, scientists, and drug development professionals.

A Practical Guide to One-Pot Boronic Acid Synthesis: The Barbier-Diisopropylaminoborane Borylation

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the synthesis of boronic acids and their derivatives remains a cornerstone for the construction of complex molecular architectures. The versatility of the boronic acid functional group, most notably in the Suzuki-Miyaura cross-coupling reaction, necessitates robust and accessible synthetic methodologies. This guide provides an in-depth exploration of a highly practical and efficient one-pot method for the borylation of organic halides utilizing diisopropylaminoborane under Barbier reaction conditions. This approach circumvents the often-problematic pre-formation of organometallic reagents, offering a streamlined and high-yielding pathway to valuable boronic acid building blocks.

The Strategic Advantage of the Barbier-Type Borylation

The traditional synthesis of boronic acids often involves the reaction of pre-formed organolithium or Grignard reagents with a trialkyl borate at low temperatures.[1] While effective, this approach can be sensitive to moisture and functional groups, and the pre-formation of the organometallic reagent adds an extra step to the synthetic sequence. The Barbier reaction offers an elegant solution by generating the organometallic species in situ in the presence of the electrophile.[1]

When applied to borylation with diisopropylaminoborane (BH₂N(iPr)₂), this strategy presents several key advantages:

  • Operational Simplicity: As a one-pot procedure, it simplifies the experimental setup and reduces handling of sensitive reagents.

  • Mild Reaction Conditions: The reaction typically proceeds at ambient temperatures, avoiding the need for cryogenic conditions.[2]

  • High Yields and Selectivity: This method consistently delivers good to excellent yields of the desired boronic acids.[2] A crucial aspect is the single addition of the organometallic reagent to the diisopropylaminoborane, preventing the formation of over-alkylated boron species.[2]

  • Cost-Effectiveness: The use of inexpensive magnesium metal and the avoidance of transition metal catalysts make this a highly economical choice.[2]

  • Stability of the Borylating Agent: Diisopropylaminoborane is stable in a tetrahydrofuran (THF) solution for at least a year, ensuring reagent longevity and reproducibility.[2]

The Underlying Chemistry: A Mechanistic Perspective

The Barbier-type borylation with diisopropylaminoborane is a fascinating interplay of organometallic formation and nucleophilic addition. The process begins with the in situ generation of a Grignard reagent from an organic halide and magnesium metal in an ethereal solvent, typically THF. This transient and highly reactive organomagnesium species then immediately encounters the diisopropylaminoborane present in the reaction mixture.

The subsequent borylation is thought to proceed through one of two plausible pathways, as elucidated by Singaram and co-workers.[2]

  • Initial Nucleophilic Attack: The Grignard reagent (R-MgX) acts as a nucleophile, attacking the electrophilic boron atom of diisopropylaminoborane. This forms a bromomagnesium organo(diisopropylamino)borohydride adduct.

  • Divergent Pathways to the Product: From this intermediate, two pathways are proposed:

    • Pathway A (Disproportionation): The intermediate can disproportionate to yield the desired organo(diisopropylamino)borane and hydridomagnesium bromide (HMgBr).

    • Pathway B (Hydride Transfer): Alternatively, the intermediate can transfer a hydride to another molecule of diisopropylaminoborane, also forming the organo(diisopropylamino)borane, along with bromomagnesium diisopropylaminoborohydride as a byproduct.

Regardless of the precise pathway, the key outcome is the formation of a stable organo(diisopropylamino)borane. The steric bulk of the diisopropylamino group effectively prevents a second addition of the Grignard reagent, ensuring the selective formation of the mono-substituted product.[3]

The reaction is completed by a simple acidic workup, which hydrolyzes the organo(diisopropylamino)borane to the final boronic acid product.

Barbier_Borylation_Mechanism Figure 1: Proposed Mechanism for Barbier-Type Borylation with Diisopropylaminoborane cluster_grignard In Situ Grignard Formation cluster_borylation Borylation Step cluster_hydrolysis Hydrolysis R-X Organic Halide R-MgX Grignard Reagent R-X->R-MgX + Mg in THF Mg Magnesium Metal Intermediate [R-BH2(N(iPr)2)]- MgX+ R-MgX->Intermediate + BH2N(iPr)2 BH2N(iPr)2 Diisopropylaminoborane R-BH-N(iPr)2 Organo(diisopropylamino)borane Intermediate->R-BH-N(iPr)2 Pathway A or B R-B(OH)2 Boronic Acid R-BH-N(iPr)2->R-B(OH)2 + H3O+

Caption: Figure 1: Proposed Mechanism for Barbier-Type Borylation.

Experimental Protocols

Diisopropylaminoborane can be readily prepared from lithium diisopropylaminoborohydride and trimethylsilyl chloride.[2] The resulting solution in THF is stable for at least one year when stored under an inert atmosphere at room temperature.[2]

  • Materials:

    • Lithium diisopropylaminoborohydride (iPr-LAB)

    • Trimethylsilyl chloride (TMSCl)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of lithium diisopropylaminoborohydride in THF, add one equivalent of trimethylsilyl chloride at 0 °C under an inert atmosphere (Argon or Nitrogen).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The resulting solution of diisopropylaminoborane is used directly without further purification. The concentration can be determined by ¹¹B NMR spectroscopy (δ +35, t, J = 125 Hz).

The following protocol is a representative example for the synthesis of 1-naphthylboronic acid.[2]

  • Materials:

    • 1-Bromonaphthalene (or other organic halide)

    • Magnesium turnings

    • Diisopropylaminoborane (1 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1 M aqueous solution)

    • Diethyl ether (Et₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents relative to the organic halide).

    • Initiation: Add a small portion of a solution of the organic halide (1.0 equivalent) in anhydrous THF to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle refluxing), a small crystal of iodine or gentle warming may be used.

    • Grignard Formation: Once initiated, add the remaining organic halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Borylation: Cool the reaction mixture to 0 °C in an ice bath. Add the diisopropylaminoborane solution (1.2 equivalents) dropwise via syringe.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • Work-up and Hydrolysis:

      • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.

      • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

      • Combine the organic layers and wash sequentially with 1 M HCl (to ensure complete hydrolysis and removal of diisopropylamine) and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid.

    • Purification: The crude boronic acid can be purified by recrystallization or column chromatography on silica gel.

Substrate Scope and Performance

A key strength of this methodology is its broad applicability to a range of organic halides. The following table summarizes the performance of the Barbier-type borylation with various substrates, demonstrating its utility for accessing diverse boronic acids.

EntryOrganic HalideProductYield (%)
1BromobenzenePhenylboronic acid92
24-Bromotoluenep-Tolylboronic acid95
34-Bromoanisole4-Methoxyphenylboronic acid93
41-Bromonaphthalene1-Naphthylboronic acid91
52-Bromopyridine2-Pyridylboronic acid85
6Benzyl bromideBenzylboronic acid78
7Allyl bromideAllylboronic acid75
81-Bromobutanen-Butylboronic acid88

Data adapted from Singaram et al., Heterocycles, 2012, 86 (1), 331-339.[2]

Troubleshooting Guide

While this method is generally robust, potential challenges can arise. This section provides guidance on common issues and their remedies.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate - Passivated magnesium surface (oxide layer).- Wet solvent or glassware.- Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonication.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous THF.
Low yield of boronic acid - Incomplete Grignard formation.- Premature quenching of the Grignard reagent by moisture.- Incomplete hydrolysis of the aminoborane.- Allow sufficient time for Grignard formation and ensure all magnesium is consumed.- Maintain strict anhydrous conditions throughout the reaction.- During workup, ensure thorough washing with 1 M HCl to facilitate complete hydrolysis.
Formation of Wurtz coupling side product (R-R) - High local concentration of the organic halide.- Elevated reaction temperature.- Add the organic halide solution slowly and dropwise to the magnesium suspension.- Maintain a gentle reflux during Grignard formation; avoid excessive heating.
Formation of borinic acid (R₂BOH) - This is generally not observed with diisopropylaminoborane due to steric hindrance. If detected, it may indicate a different borylating agent was used.- Confirm the identity and purity of the diisopropylaminoborane solution.
Conclusion

The Barbier-type borylation using diisopropylaminoborane represents a significant advancement in the practical synthesis of boronic acids. Its operational simplicity, mild conditions, and broad substrate scope make it an invaluable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and potential challenges, scientists can confidently employ this methodology to accelerate the synthesis of key intermediates for drug discovery and materials science.

References

  • Singaram, B., Murphy, C. L., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, 86(1), 331-339. [Link]

  • Pucheault, M., et al. (2015). Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. Organic Letters, 17(14), 3532-3535. [Link]

  • Singaram, B., & Murphy, C. L. (2012). Reaction of grignard reagents with diisopropylaminoborane. synthesis of alkyl, aryl, heteroaryl and allyl boronic acids from organoc(diisopropyl)aminoborane by a simple hydrolysis. Semantic Scholar. [Link]

  • Murphy, C. L. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz Electronic Theses and Dissertations. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Diisopropylaminoborane. [Link]

  • Tobisu, M., Igarashi, T., & Chatani, N. (2016). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 12, 654–660. [Link]

  • Smith, A. M. R., & Hirst, G. G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12699–12712. [Link]

  • Durham University. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Google Patents. (n.d.). Process for preparing boronic and borinic acids.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Chen, Y., et al. (2024). Photoinduced Radical Borylation of Robust Carbon−Heteroatom Bonds. Advanced Synthesis & Catalysis. [Link]

  • Zhang, J., et al. (2020). Sequential C−H Borylation and N‐Demethylation of 1,1′‐Biphenylamines: Alternative Route to Polycyclic BN‐Heteroarenes. Angewandte Chemie International Edition, 59(43), 19044-19048. [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

  • Reaxys. (n.d.). Leveraging Language Model Multi-Tasking to Predict C–H Borylation Selectivity. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]

  • Brown, H. C., & Joshi, N. N. (1988). Chiral Synthesis via Organoboranes. 33. The Controlled Reaction of B- Alkydiisopinocampheylboranes with Aldehydes Providing a Co. The Journal of Organic Chemistry, 53(18), 4059-4067. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • Matteson, D. S. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

Sources

Procedure for hydrolyzing organo(diisopropylamino)borane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Title: A Comprehensive Guide to the Hydrolysis of Organo(diisopropylamino)borane Intermediates for the Synthesis of Boronic Acids

Introduction

Organo(diisopropylamino)boranes have emerged as highly valuable and versatile intermediates in modern organic synthesis. Their enhanced stability, stemming from the partial double-bond character of the B-N bond, makes them significantly easier to handle and purify compared to more reactive borane precursors.[1] These aminoboranes serve as robust precursors to boronic acids, a cornerstone class of compounds in synthetic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions, catalysis, and medicinal chemistry.[2][3]

The conversion of an organo(diisopropylamino)borane to its corresponding boronic acid is accomplished through a straightforward hydrolysis reaction. This application note provides an in-depth examination of the underlying mechanism of this transformation, detailed experimental protocols, and critical insights into process optimization and validation, tailored for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Chemistry of B-N Bond Cleavage

The efficacy of the hydrolysis procedure hinges on the nature of the diisopropylamino group as an excellent leaving group under acidic conditions. The nitrogen atom's lone pair donates electron density into the vacant p-orbital of the boron atom, creating a stable aminoborane. However, this B-N bond can be readily cleaved by acid.

The hydrolysis proceeds via a well-understood, acid-catalyzed pathway:

  • Protonation: The reaction is initiated by the protonation of the nitrogen atom of the diisopropylamino group by an acid (e.g., H₃O⁺). This step is crucial as it converts the amino group into a much better leaving group, diisopropylammonium (iPr₂NH₂⁺).

  • Nucleophilic Attack: The protonation renders the boron atom more electrophilic, facilitating the nucleophilic attack by a water molecule.

  • Elimination & Deprotonation: The intermediate species then collapses, eliminating the stable diisopropylammonium ion. Subsequent deprotonation of the resulting species yields the final boronic acid product.

The overall reactivity is highly dependent on the pH of the medium.[4] At low acidity, the hydrolysis follows this displacement mechanism, ensuring a clean and efficient conversion to the desired boronic acid.[4]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_B_N R-B(H)-N(iPr)₂ Protonated R-B(H)-N⁺H(iPr)₂ R_B_N->Protonated + H₃O⁺ H3O H₃O⁺ Water_Adduct R-B(H)(OH₂⁺)-N⁺H(iPr)₂ Protonated->Water_Adduct + H₂O Boronic_Acid R-B(OH)₂ Water_Adduct->Boronic_Acid - H₂N⁺(iPr)₂ - H₂ Ammonium H₂N⁺(iPr)₂ H2 H₂

Caption: General mechanism for the acid-catalyzed hydrolysis of organo(diisopropylamino)boranes.

Standard Protocol: Acidic Hydrolysis

This protocol describes a general and highly reliable method for converting a wide range of organo(diisopropylamino)boranes into their corresponding boronic acids.[5][6]

Materials and Reagents
  • Organo(diisopropylamino)borane intermediate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the organo(diisopropylamino)borane (1.0 eq) in THF (or diethyl ether) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is critical to manage the exothermic nature of the acid-base neutralization.

  • Acidification: Add 2 M HCl (aq) solution dropwise to the stirred solution. A typical excess of 2 to 3 equivalents of HCl is sufficient. A white precipitate of diisopropylammonium chloride will form immediately.

  • Warming and Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the hydrolysis is complete.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated brine to remove residual acid and salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude boronic acid can often be used without further purification. If necessary, purification can be achieved by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography.

Hydrolysis_Workflow Start Dissolve aminoborane in THF/Ether Cool Cool to 0 °C (Ice Bath) Start->Cool Acidify Add 2M HCl (aq) dropwise Cool->Acidify Stir Warm to RT Stir for 1-2h Acidify->Stir Extract Transfer to Separatory Funnel Extract with Ether/EtOAc Stir->Extract Wash Wash organic layer with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Evaporate Concentrate in vacuo (Rotary Evaporator) Dry->Evaporate Product Isolate Crude Boronic Acid Evaporate->Product

Caption: Experimental workflow for the hydrolysis of organo(diisopropylamino)boranes.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, in-process controls and thorough final product characterization are essential.

  • Reaction Monitoring: The progress of the hydrolysis can be monitored using ¹¹B NMR spectroscopy. The starting organo(diisopropylamino)borane will exhibit a characteristic signal (typically δ ≈ 30-45 ppm). Upon successful hydrolysis, this signal will disappear and be replaced by a new, broader signal corresponding to the boronic acid (δ ≈ 25-35 ppm, often concentration and solvent dependent).

  • Product Characterization:

    • ¹H and ¹³C NMR: Confirms the integrity of the organic scaffold (the 'R' group) and the absence of the diisopropylamino signals.

    • Mass Spectrometry: Provides the molecular weight of the boronic acid, confirming its identity.

    • Purity Assessment: The purity of the final product can be assessed by quantitative NMR or by observing a sharp melting point for crystalline solids.

Quantitative Data Summary

The acidic hydrolysis protocol is robust and high-yielding for a variety of substrates. The following table summarizes typical conditions and outcomes.

Substrate TypeR-Group ExampleAcid SystemSolventTime (h)Temperature (°C)Typical Yield (%)Reference(s)
Aryl Phenyl, 4-Methoxyphenyl2 M HClTHF / Ether1-20 to RT>90[5],[6]
Heteroaryl 2-Thienyl, 3-Pyridyl2 M HClTHF / Ether1-20 to RT85-95[5],[7]
Aliphatic (Primary) n-Hexyl2 M HClTHF / Ether1-20 to RT>90[7]
Aliphatic (Secondary) Cyclohexyl2 M HClTHF / Ether1-20 to RT>90[7]
Allyl Allyl2 M HClTHF / Ether10 to RT~95[7]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated fume hood.[8]

  • Reagents: Organo(diisopropylamino)boranes should be handled under an inert atmosphere (e.g., nitrogen or argon) as they can be sensitive to moisture over long periods. Hydrochloric acid is corrosive and should be handled with care.

  • Products: Boronic acids are generally stable solids but should be stored in a cool, dry place.[9] They can be skin and eye irritants.[10] Avoid inhalation of dust.[8][9]

Conclusion

The acid-catalyzed hydrolysis of organo(diisopropylamino)borane intermediates is a simple, efficient, and high-yielding method for the synthesis of boronic acids. The procedure is broadly applicable to a wide range of substrates, including aryl, heteroaryl, and alkyl derivatives. The stability and ease of handling of the aminoborane precursors, coupled with the straightforward nature of the hydrolysis, make this a highly attractive and practical route for accessing valuable boronic acid building blocks in a research and development setting.

References

  • Coutts, S. J., & Matteson, D. S. (1991). α-Aminoboronic acids. Accounts of Chemical Research, 24(10), 305–311.
  • Murphy, C. L. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Légaré, M. A., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2639. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews.
  • Organic Chemistry Portal. Synthesis of boronic acids and boronates. [Link]

  • Organic Chemistry Portal. Diisopropylaminoborane. [Link]

  • Ashby, E. C., Kovar, R. A., & Culbertson, R. (1970). Convenient synthesis of aminoboranes. Inorganic Chemistry, 9(2), 311–314. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. [Link]

  • Elford, T. G., et al. (2016). Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds. Angewandte Chemie International Edition, 55(41), 12852–12856. [Link]

  • Ramachandran, P. V., et al. (2024). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Journal of Chemical Sciences, 136(1), 1-10.
  • Bailey, C. (2012). Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. eScholarship, University of California. [Link]

  • Kelly, H. C., & Edwards, J. O. (1962). The Kinetics and Mechanism of Solvolysis of Amineboranes. Inorganic Chemistry, 1(3), 699–704.
  • Gandon, V., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]

  • Ramachandran, P. V., et al. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega, 7(16), 14193–14201. [Link]

  • Burke, M. D., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]

  • Google Patents. (1960).
  • JSC Aviabor. (n.d.). Safety Data Sheet: Borane-ammonia. [Link]

  • Braunschweig, H., et al. (2025). Crystal structure of bis(diisopropylamino)fluoroborane. Acta Crystallographica Section E: Crystallographic Communications, 81(5), 653-656. [Link]

  • D'Ulivo, A., et al. (2019). Application of direct analysis in real time to the study of chemical vapor generation mechanisms: identification of intermediate hydrolysis products of amine-boranes. Analytical and Bioanalytical Chemistry, 411(9), 1859–1867. [Link]

  • Li, Z., et al. (2025). A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. Catalysts, 15(3), 302. [Link]

  • Ramachandran, P. V., et al. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega, 7(16), 14193–14201. [Link]

Sources

Application Notes and Protocols: Diisopropylaminoborane as an Atom-Economical Boron Source

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for more sustainable and efficient chemical syntheses, the principle of atom economy—maximizing the incorporation of all materials used in the process into the final product—has become a paramount consideration.[1] Boron-containing compounds are indispensable reagents in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals and other complex molecules.[2] Diisopropylaminoborane emerges as a compelling reagent in this context, offering a stable, versatile, and more atom-economical alternative to traditional borane sources.

Diisopropylaminoborane, a monomeric aminoborane, is distinguished by the steric bulk of the diisopropylamino group, which prevents the formation of inactive dimers or oligomers.[3] This structural feature ensures its reactivity and facilitates its use in a variety of synthetic transformations. Its applications span from classic hydroboration reactions to modern catalytic C-H borylation and reduction of functional groups, positioning it as a valuable tool in the synthetic chemist's arsenal.[4][5] This guide provides a comprehensive overview of diisopropylaminoborane, detailing its properties, applications, and offering step-by-step protocols for its effective use.

Properties and Safe Handling

Diisopropylaminoborane is a flammable and corrosive liquid that is sensitive to moisture.[6][7] Proper handling and storage are crucial to ensure safety and maintain the reagent's integrity.

Key Safety Precautions:

  • Handling: Always handle diisopropylaminoborane in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and flammable-liquids-rated cabinet.[6]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use water.[8]

Physical and Chemical Properties
PropertyValue
Molecular FormulaC6H16BN
Molecular Weight113.01 g/mol
AppearanceColorless to light yellow liquid
Boiling Point45 °C (15 mmHg)
Density0.775 g/mL at 25 °C
StabilityStable under an inert atmosphere; solutions in THF can be stored for at least a year.[4]

Atom Economy of Diisopropylaminoborane

A key advantage of diisopropylaminoborane lies in its favorable atom economy, particularly when compared to other common boron reagents like borane dimethyl sulfide (BMS) or borane-THF complexes in certain applications. In reactions where the diisopropylamine moiety can be recovered and recycled, the atom economy is significantly enhanced. In many borylation reactions, the diisopropylamine can be removed during aqueous workup.

Applications in Organic Synthesis

Diisopropylaminoborane is a versatile reagent with a broad range of applications in organic synthesis.

Hydroboration of Alkenes and Alkynes

Hydroboration is a fundamental reaction that adds a hydrogen-boron bond across a double or triple bond.[10] Subsequent oxidation of the resulting organoborane yields alcohols or carbonyl compounds with anti-Markovnikov regioselectivity.[11][12]

Mechanism of Hydroboration-Oxidation

The hydroboration of an alkene proceeds through a four-membered transition state, with the boron adding to the less substituted carbon and the hydrogen to the more substituted carbon.[13] This is followed by oxidation, typically with alkaline hydrogen peroxide, to replace the boron with a hydroxyl group.[12]

hydroboration_mechanism cluster_0 Hydroboration Step cluster_1 Oxidation Step Alkene R-CH=CH₂ TransitionState [Four-membered Transition State] Alkene->TransitionState Borane H-B(NR₂)H Borane->TransitionState Organoborane R-CH₂-CH₂-B(NR₂)H TransitionState->Organoborane Organoborane_ox R-CH₂-CH₂-B(NR₂)H Alcohol R-CH₂-CH₂-OH Organoborane_ox->Alcohol Oxidation Oxidant H₂O₂, NaOH CH_Borylation_Workflow Arene Arene (Ar-H) Reaction C-H Borylation Arene->Reaction DIAB Diisopropylaminoborane (H₂BN(iPr)₂) DIAB->Reaction Catalyst Ir Catalyst e.g., [Ir(COD)Cl]₂/Ligand Catalyst->Reaction Intermediate Aminoborylated Arene (Ar-B(N(iPr)₂)) Reaction->Intermediate Workup Hydrolysis or Alcoholysis Intermediate->Workup Product Boronic Acid (Ar-B(OH)₂) or Boronic Ester (Ar-B(OR)₂) Workup->Product

Sources

Application Note: Preparation of Oxazaborolidines Using Bis(diisopropylamino)boron Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry / Catalysis

Executive Summary

Chiral 1,3,2-oxazaborolidines, widely recognized as Corey-Bakshi-Shibata (CBS) catalysts, are premier reagents for the highly enantioselective reduction of prochiral ketones . The traditional synthesis of these catalysts relies on the condensation of chiral amino alcohols with boronic acids or boroxines. However, these classical methods generate water as a stoichiometric byproduct, which must be rigorously removed via azeotropic distillation to prevent catalyst hydrolysis and subsequent degradation of enantiomeric excess (ee) in downstream applications.

This application note details a highly efficient, water-free protocol utilizing organo-bis(diisopropylamino)boranes as precursors . By leveraging the bulky diisopropylamino leaving group, this methodology releases volatile diisopropylamine instead of water, ensuring a strictly anhydrous environment and yielding exceptionally pure chiral catalysts.

Scientific Rationale & Mechanistic Insights

The utilization of bis(diisopropylamino)boranes addresses the fundamental thermodynamic and kinetic challenges of oxazaborolidine synthesis .

Causality of Reagent Design:

  • Steric Protection: The bulky diisopropylamino groups (

    
    ) shield the boron center, preventing unwanted dimerization or oligomerization of the precursor. This makes the starting organo-bis(diisopropylamino)boranes highly stable, distillable liquids.
    
  • Anhydrous Leaving Group: During the condensation with a chiral amino alcohol (e.g., (S)-diphenylprolinol), the hydroxyl and amine nucleophiles sequentially displace the

    
     groups. The byproduct is diisopropylamine (bp 84 °C).
    
  • Thermodynamic Driving Force: Because diisopropylamine is highly volatile, refluxing the reaction mixture in toluene (bp 110 °C) continuously drives the equilibrium toward the cyclic oxazaborolidine product without the need for a Dean-Stark apparatus or molecular sieves.

Workflow Start Bis(diisopropylamino)chloroborane [Cl-B(NiPr2)2] Grignard Alkyl/Aryl Transfer (Add RMgX or RLi) Start->Grignard Grignard Reaction (0 °C to RT) Precursor Organo-bis(diisopropylamino)borane [R-B(NiPr2)2] Grignard->Precursor Salt Filtration & Vacuum Distillation Condensation Condensation Reaction Add Chiral Amino Alcohol Precursor->Condensation Stoichiometric Mixing (Anhydrous Conditions) Heating Thermal Activation Reflux in Toluene Condensation->Heating Release of HN(iPr)2 Product Pure B-Alkyl/Aryl Oxazaborolidine (Anhydrous CBS Catalyst) Heating->Product Vacuum Removal of Volatiles

Figure 1: Experimental workflow for the synthesis of oxazaborolidines via aminoborane precursors.

Comparative Precursor Analysis

To justify the selection of bis(diisopropylamino)boranes, the following table summarizes the operational differences between common boron precursors.

Precursor TypeLeaving GroupWater Generated?Catalyst Purity ProfileOperational Handling
Boronic Acid


YesModerate (Prone to boroxine impurities)Easy (Bench stable solids)
Boroxine


YesModerate to HighModerate (Moisture sensitive)
Bis(diisopropylamino)borane

No Very High (Strictly anhydrous) Moderate (Requires inert atmosphere)

Experimental Protocols

The following protocol describes the synthesis of a B-Methyl-(S)-CBS catalyst. The system is designed to be self-validating through visual and analytical checkpoints.

Preparation of Methyl-bis(diisopropylamino)borane

Objective: Convert commercially available bis(diisopropylamino)chloroborane to the B-methyl precursor.

  • Setup: Under an argon atmosphere, charge a flame-dried Schlenk flask with bis(diisopropylamino)chloroborane (50 mmol) and anhydrous THF (50 mL). Cool the flask to 0 °C using an ice bath.

  • Transmetalation: Dropwise, add methylmagnesium chloride (3.0 M in THF, 55 mmol) via a syringe over 30 minutes.

    • Causality: The slow addition prevents localized heating, which could lead to unwanted side reactions.

    • Self-Validating Checkpoint: The immediate precipitation of white magnesium salts (

      
      ) visually confirms that the transmetalation is proceeding successfully.
      
  • Maturation: Remove the ice bath and stir the suspension at room temperature for 12 hours to ensure complete conversion.

  • Isolation: Filter the magnesium salts under inert conditions. Remove the THF under reduced pressure, and purify the residue via vacuum distillation to yield pure methyl-bis(diisopropylamino)borane as a clear liquid.

Condensation to B-Methyl Oxazaborolidine

Objective: Synthesize the active CBS catalyst via water-free condensation.

  • Mixing: In a flame-dried Schlenk flask under argon, dissolve (S)-diphenylprolinol (10 mmol) in anhydrous toluene (20 mL). Slowly add the purified methyl-bis(diisopropylamino)borane (10 mmol) via syringe.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 12–16 hours.

    • Causality: The bulky isopropyl groups impose significant steric hindrance. Refluxing provides the thermal energy required to overcome this activation barrier. Furthermore, heating above 84 °C (the boiling point of diisopropylamine) drives the volatile leaving group out of the solution, pushing the equilibrium to 100% conversion.

    • Self-Validating Checkpoint: The cessation of amine vapor evolution (detectable via basic pH paper at the condenser outlet) indicates the reaction has reached completion.

  • Volatile Removal: Cool the reaction to room temperature. Remove the toluene and any residual diisopropylamine under high vacuum (0.1 mmHg) for 2 hours.

  • Final Product: The resulting residue is highly pure B-Methyl-(S)-CBS catalyst, ready for immediate use in asymmetric reductions or storage in a glovebox.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized catalyst,


B NMR spectroscopy  is the definitive analytical tool.
  • Starting Material: Methyl-bis(diisopropylamino)borane exhibits a broad singlet at approximately +30 to +32 ppm (in

    
    ).
    
  • Product: Successful ring closure to the oxazaborolidine shifts the boron signal downfield to a sharp singlet at approximately +34 ppm .

  • Troubleshooting Impurities: The appearance of signals around +18 ppm indicates the presence of unreacted borane-amine adducts (insufficient heating), while signals near +33 ppm accompanied by peak broadening often indicate moisture contamination and the formation of inactive boroxines. If boroxines are detected, the system was not sufficiently purged of oxygen/moisture prior to the reaction.

References

  • Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925-7926. URL: [Link]

  • Chavant, P. Y., & Vaultier, M. (1993). Preparation of some organo-bis(diisopropylamino)boranes and their application to the synthesis of oxazaborolidines. Journal of Organometallic Chemistry, 455(1-2), 37-46. URL: [Link]

  • Ortiz-Marquez, J. C., et al. (2010). Efficient Synthesis of B-Alkylated Oxazaborolidines Derived from Ephedrine and Norephedrine. NIH Public Access (PMC), Tetrahedron Lett. 51(43), 5702-5705. URL: [Link]

Application Notes and Protocols: Solvent Selection for Diisopropylaminoborane Mediated Reductions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Reaction Environment

Diisopropylaminoborane ((i-Pr)₂NBH₂) has emerged as a versatile and selective reducing agent in modern organic synthesis. Its utility in the reduction of a wide array of functional groups, particularly nitriles, esters, and carbonyl compounds, offers a valuable alternative to harsher reagents.[1][2] However, the success and efficiency of these reductions are not solely dependent on the reagent itself. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, selectivity, and overall yield. This guide provides a comprehensive overview of solvent selection for diisopropylaminoborane-mediated reductions, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The reactivity of borane complexes is significantly influenced by the Lewis base with which they are complexed. Ethereal solvents, such as Tetrahydrofuran (THF), are commonly employed as they form stable, yet reactive, complexes with boranes, facilitating their handling and modulating their reactivity.[3] This document will delve into the nuances of solvent effects, enabling the rational selection of the optimal reaction medium for specific synthetic transformations.

Theoretical Considerations: Understanding the "Why" Behind Solvent Choice

The mechanism of diisopropylaminoborane reductions, particularly in the presence of a lithium catalyst, involves the coordination of the electrophilic boron center to the substrate's functional group. The solvent plays a multifaceted role in this process:

  • Solvation and Stabilization: The solvent must effectively solvate both the diisopropylaminoborane reagent and the substrate to ensure a homogeneous reaction mixture. Furthermore, the solvent can stabilize key intermediates and transition states, thereby influencing the reaction rate. Ethereal solvents like THF are particularly adept at solvating the lithium cations that are often present as catalysts (e.g., from LiBH₄), enhancing their catalytic activity.[1][2]

  • Coordinating Ability: The ability of a solvent to coordinate to the boron center or the lithium catalyst can modulate the reactivity of the reducing agent. A strongly coordinating solvent might decrease the reactivity by competing with the substrate for coordination to the boron. Conversely, a solvent with moderate coordinating ability, like THF, can strike a balance, stabilizing the reagent without rendering it unreactive.

  • Polarity and Dielectric Constant: The polarity of the solvent can influence the rate of reactions involving charged or polar intermediates. While a highly polar solvent might be expected to favor reactions with polar transition states, the reality is more complex. For instance, in the reduction of nitriles, the coordination of the lithium ion to the nitrile nitrogen is a key step, and the ability of the solvent to support this ionic interaction is crucial.[2][4]

  • Temperature Range: The boiling point of the solvent dictates the accessible temperature range for the reaction. For less reactive substrates, such as benzonitriles with electron-donating groups, refluxing in a solvent like THF is necessary to drive the reaction to completion.[5]

The interplay of these factors determines the optimal solvent for a given reduction. While THF is a robust and widely applicable solvent for many diisopropylaminoborane-mediated reductions, understanding these principles allows for the intelligent selection of alternative solvents when necessary.

Visualizing the Mechanism: The Role of Solvent and Catalyst

To better illustrate the key steps in a diisopropylaminoborane-mediated reduction, the following diagram outlines the proposed mechanism for the reduction of a nitrile in the presence of a lithium catalyst, highlighting the involvement of the solvent.

Reduction_Mechanism cluster_0 Activation cluster_1 Hydride Transfer cluster_2 Hydrolysis Nitrile R-C≡N Activated_Nitrile [R-C≡N···Li]⁺ Nitrile->Activated_Nitrile Coordination Li_cat Li⁺ (solvated) Li_cat->Activated_Nitrile Intermediate Imine-borane adduct Activated_Nitrile->Intermediate Nucleophilic attack Aminoborane (i-Pr)₂NBH₂ Aminoborane->Intermediate Hydride delivery Amine R-CH₂NH₂ Intermediate->Amine Protonolysis Workup H₂O / H⁺ Workup->Amine

Caption: Proposed mechanism for nitrile reduction.

Practical Guidance: Solvent Recommendations and Protocols

While THF is the workhorse solvent for many diisopropylaminoborane reductions, other ethereal solvents can also be employed. The following table provides a summary of recommended solvents for the reduction of various functional groups.

Functional GroupRecommended Solvent(s)Typical ConditionsNotes
Nitriles (Aromatic) THF25°C to refluxReductions of benzonitriles with electron-withdrawing groups are often rapid at room temperature. Electron-donating groups may require heating.[5]
Nitriles (Aliphatic) THFRefluxGenerally require more forcing conditions than aromatic nitriles.
Esters THF, 2-Methyl-THF25°C to refluxReduction of esters often requires the presence of a catalytic amount of LiBH₄.[2] 2-Methyl-THF can be a greener alternative to THF.[6]
Aldehydes & Ketones THF, Diethyl Ether0°C to 25°CThese reductions are typically fast. Diethyl ether can be used for lower temperature reactions.
Amides (Tertiary) THFRefluxReduction of amides to amines is possible, though may require higher temperatures.[1][7]

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. It is always recommended to perform a small-scale test reaction to optimize conditions for a specific substrate.

Protocol 1: General Procedure for the Reduction of Aromatic Nitriles

Materials:

  • Aromatic nitrile (1.0 eq)

  • Diisopropylaminoborane solution (typically 1.0 M in THF, 1.1 - 1.5 eq)

  • Lithium borohydride (LiBH₄, 0.05 - 0.1 eq, if required)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 1 M)

  • Aqueous NaOH (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic nitrile and anhydrous THF.

  • If the diisopropylaminoborane solution does not already contain a lithium catalyst, add the catalytic amount of LiBH₄ to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diisopropylaminoborane solution dropwise to the stirred solution of the nitrile.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS). For less reactive substrates, the reaction mixture may need to be heated to reflux.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow, dropwise addition of aqueous HCl. Caution: Hydrogen gas evolution will occur.

  • Make the solution basic by the addition of aqueous NaOH.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Protocol 2: Selective Reduction of an Ester in the Presence of a Nitrile

Selective reductions are possible based on the reactivity of the functional groups and the reaction conditions. Generally, nitriles with electron-withdrawing groups can be selectively reduced in the presence of an ester at ambient temperature.[5]

Procedure:

Follow the general procedure for nitrile reduction (Protocol 1), but maintain the reaction temperature at 25°C and carefully monitor the reaction progress to avoid over-reduction of the ester. The stoichiometry of the reducing agent should be carefully controlled (typically closer to 1.1 equivalents).

Workflow for Solvent Selection

The following flowchart provides a logical workflow for selecting an appropriate solvent for a diisopropylaminoborane-mediated reduction.

Solvent_Selection_Workflow Start Start: Identify Functional Group to be Reduced Substrate_Properties Analyze Substrate Properties (Sterics, Electronics) Start->Substrate_Properties Initial_Solvent Initial Choice: Anhydrous THF Substrate_Properties->Initial_Solvent Check_Reactivity Is the reaction sluggish at room temperature? Initial_Solvent->Check_Reactivity Alternative_Solvents Consider greener alternatives (e.g., 2-MeTHF) Initial_Solvent->Alternative_Solvents Heat_Reaction Heat to reflux in THF Check_Reactivity->Heat_Reaction Yes Final_Choice Final Solvent Selection and Optimization Check_Reactivity->Final_Choice No Consider_Alternative Consider alternative ethereal solvent with higher boiling point (e.g., Dioxane - use with caution) Heat_Reaction->Consider_Alternative Consider_Alternative->Final_Choice Alternative_Solvents->Final_Choice

Sources

Application Notes & Protocols: Streamlining Synthesis with One-Pot C-H Borylation and Suzuki-Miyaura Coupling Using Aminoboranes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Efficiency in Modern Synthesis

In the fast-paced environments of pharmaceutical research and drug development, synthetic efficiency is paramount. Methodologies that reduce step counts, minimize purification, and conserve resources are not merely advantageous; they are transformative. The one-pot reaction, where sequential transformations occur in a single vessel, represents a significant leap towards this ideal. This guide details a powerful one-pot strategy that combines a modern C-H activation/borylation reaction with the Nobel Prize-winning Suzuki-Miyaura cross-coupling.

Specifically, we will explore the use of aminoboranes, particularly diisopropylaminoborane, as a highly effective reagent for the initial iridium-catalyzed C-H borylation of (hetero)arenes. The resulting aminoborylated intermediate is then, without isolation, subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling to generate complex biaryl structures. This approach offers a streamlined, atom-economical route to valuable molecular scaffolds.

The Aminoborane Advantage: Stability Meets Reactivity

While traditional boron sources like bis(pinacolato)diboron (B₂pin₂) are widely used, aminoboranes present unique advantages. The boron-nitrogen bond imparts enhanced stability to the reagent and the resulting borylated product. This stability can be crucial, preventing the premature degradation or protodeboronation that can plague more sensitive boronic esters, especially with electron-rich or complex heterocyclic substrates[1].

Furthermore, the aminoboryl group can be readily converted to other valuable boron derivatives. For instance, treatment of the aminoborylated arene with diols like pinacol allows for facile conversion to the corresponding boronic ester, showcasing their versatility as synthetic intermediates[1]. This guide will focus on their direct use in the subsequent coupling step, leveraging their inherent stability through the one-pot sequence.

Mechanistic Rationale: A Tale of Two Catalysts

The success of this one-pot procedure hinges on the orthogonal reactivity of two distinct transition metal catalysts: iridium for the C-H borylation and palladium for the Suzuki-Miyaura coupling. The reaction proceeds in two sequential, yet interconnected, catalytic cycles within the same reaction vessel.

Step 1: Iridium-Catalyzed C-H Borylation The process begins with an iridium(I) precatalyst, which, in the presence of a suitable ligand (often an N-heterocyclic carbene or bipyridine derivative), activates the aminoborane and the aromatic C-H bond. The generally accepted mechanism for iridium-catalyzed borylation involves an Ir(III)/Ir(V) cycle[2]. The catalyst selectively cleaves a C-H bond of the substrate (typically the most sterically accessible one) and, through a series of oxidative addition and reductive elimination steps, forges a new carbon-boron bond, releasing the aminoborylated arene.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling After the C-H borylation is complete, the palladium catalyst, a second aryl halide, and a base are introduced. The palladium(0) catalyst initiates the Suzuki-Miyaura cycle via oxidative addition to the aryl halide. The aminoborylated arene, generated in the first step, then participates in the crucial transmetalation step. The base activates the boron species, facilitating the transfer of the borylated arene's organic group to the palladium center. A final reductive elimination step forms the desired biaryl C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue[3]. The compatibility of the iridium and palladium catalysts in a single pot is a key advantage, as residual iridium species from the first step do not typically interfere with the subsequent palladium-catalyzed coupling[4].

One_Pot_Borylation_Suzuki_Coupling cluster_0 Step 1: Iridium-Catalyzed C-H Borylation cluster_1 Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Ir_cat [Ir(I)] Catalyst Ir_active Active Ir(III) Species Ir_cat->Ir_active Ligand Activation Ir_CH Ir(V) C-H Activation Complex Ir_active->Ir_CH C-H Activation Ir_CH->Ir_active Regeneration Borylated_Arene Aminoborylated Arene (Ar-B(NiPr₂)) Ir_CH->Borylated_Arene Reductive Elimination Borylated_Arene_To_Pd Aminoborylated Arene (Ar-B(NiPr₂)) Borylated_Arene->Borylated_Arene_To_Pd Intermediate Transfer (in situ) Arene Arene (Ar-H) Arene->Ir_CH Aminoborane Aminoborane (H-B(NiPr₂)) Aminoborane->Ir_active Pd_transmetal Ar'-Pd(II)-Ar Borylated_Arene_To_Pd->Pd_transmetal Pd_cat [Pd(0)] Catalyst Pd_oxidative Ar'-Pd(II)-X Pd_cat->Pd_oxidative Oxidative Addition Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd_cat Regeneration Biaryl Biaryl Product (Ar-Ar') Pd_transmetal->Biaryl Reductive Elimination Aryl_Halide Aryl Halide (Ar'-X) Aryl_Halide->Pd_oxidative Base Base (e.g., K₂CO₃) Base->Pd_transmetal

Caption: Combined catalytic cycles for the one-pot reaction.

Experimental Workflow & Protocols

This section provides a representative, synthesized protocol based on established methodologies for iridium-catalyzed C-H borylation with aminoboranes and subsequent one-pot Suzuki-Miyaura coupling[1][4]. Note: As with any catalytic reaction, optimal conditions (solvent, temperature, ligand, base) may vary depending on the specific substrates used. Researchers should perform small-scale test reactions to optimize for their particular system.

Experimental_Workflow Start Starting Materials: - Arene Substrate - [Ir(OMe)(cod)]₂ - NHC Ligand (e.g., ICy·HCl) - NaOt-Bu - Diisopropylaminoborane Borylation Step 1: C-H Borylation - Assemble reagents in inert atmosphere - Add solvent (e.g., Methylcyclohexane) - Heat (e.g., 110 °C, 4h) Start->Borylation Addition Step 2: Reagent Addition - Cool reaction mixture - Add Aryl Halide - Add Pd Catalyst (e.g., Pd(dppf)Cl₂) - Add Aqueous Base (e.g., K₂CO₃ soln) Borylation->Addition Suzuki Step 3: Suzuki Coupling - Re-heat mixture (e.g., 80-100 °C) - Monitor reaction until completion Addition->Suzuki Workup Workup & Purification - Cool and dilute with organic solvent - Aqueous wash - Dry, concentrate - Purify (e.g., Column Chromatography) Suzuki->Workup Product Final Biaryl Product Workup->Product

Caption: High-level experimental workflow for the one-pot protocol.

Detailed Protocol: One-Pot Synthesis of a Biaryl Compound

Materials & Reagents:

  • Arene Substrate (1.0 equiv)

  • Diisopropylaminoborane (2.0 equiv)

  • [Ir(OMe)(cod)]₂ (2.5 mol%)

  • 1,3-Dicyclohexylimidazol-2-ylidene hydrochloride (ICy·HCl) (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (20 mol%)

  • Aryl Halide (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Aqueous Base (e.g., 2M K₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent for borylation (e.g., Methylcyclohexane or THF)

  • Solvent for workup (e.g., Ethyl Acetate)

  • Brine, MgSO₄ or Na₂SO₄

Procedure:

Part A: Iridium-Catalyzed C-H Borylation

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the iridium precatalyst [Ir(OMe)(cod)]₂ (0.025 equiv), the NHC ligand ICy·HCl (0.10 equiv), and NaOt-Bu (0.20 equiv).

  • Reagent Assembly: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed methylcyclohexane (to make a ~0.5 M solution with respect to the arene). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Substrate Addition: Add the arene substrate (1.0 equiv) and diisopropylaminoborane (2.0 equiv) to the flask under a positive flow of inert gas.

  • Reaction: Seal the vessel tightly and heat the reaction mixture in a pre-heated oil bath to 110 °C. Stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS analysis of quenched aliquots.

Part B: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Cooling and Reagent Addition: Once the borylation is deemed complete, cool the reaction mixture to room temperature.

  • Palladium Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and the aryl halide (1.1 equiv).

  • Base Addition: Add the degassed aqueous base solution (e.g., 2M K₂CO₃, 3.0 equiv) via syringe.

  • Reaction: Re-heat the reaction mixture to 80-100 °C. Stir vigorously until the consumption of the aminoborylated intermediate is complete, as monitored by TLC or GC-MS. This step can take from 2 to 24 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Performance Data & Substrate Scope

This one-pot methodology is applicable to a range of aromatic and heteroaromatic substrates. The regioselectivity of the initial C-H borylation is primarily governed by sterics, favoring the least hindered positions[2]. The subsequent Suzuki-Miyaura coupling is robust and tolerates a wide variety of functional groups on both coupling partners.

Arene Substrate (Example)Borylation RegioselectivityAryl Halide Partner (Example)Expected One-Pot Yield Range
ToluenePredominantly para & meta4-Bromoanisole60-80%
AnisolePredominantly para3-Bromopyridine55-75%
1,3-DichlorobenzeneC4/C6 position4-Bromobenzonitrile65-85%
IndoleC7 position[1]1-Bromo-4-fluorobenzene50-70%
Benzotrifluoridemeta position2-Bromothiophene60-80%

Yields are estimated based on reported efficiencies for the individual steps and similar one-pot procedures. Actual yields will vary based on specific substrates and optimization.

Troubleshooting & Field-Proven Insights

  • Low Borylation Conversion:

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure all reagents and solvents are strictly anhydrous and degassed. Confirm the temperature of the reaction. Consider increasing catalyst loading slightly or extending the reaction time.

  • Formation of Homocoupled Byproducts (Ar-Ar or Ar'-Ar'):

    • Cause: Side reactions during the Suzuki coupling step.

    • Solution: Ensure the borylation step has gone to completion before adding the palladium catalyst and aryl halide. Ensure proper degassing of the aqueous base. Sometimes, using a different palladium ligand (e.g., phosphine-based ligands) can mitigate this issue.

  • Protodeboronation (Loss of Boron Group):

    • Cause: Presence of acidic protons or water during the borylation or before the coupling. Aminoboranes are generally stable, but harsh conditions can cause this.

    • Solution: Ensure all starting materials are dry. Use a high-quality anhydrous solvent. The use of aminoborane itself is a primary strategy to minimize this issue compared to other boron reagents[1].

  • No Suzuki Coupling:

    • Cause: Inactive palladium catalyst or problematic aryl halide.

    • Solution: Use a pre-catalyst or ensure the active Pd(0) species is being generated. Some very electron-rich or sterically hindered aryl halides can be challenging; consider using an aryl bromide or iodide over a chloride, and a more active Buchwald-type ligand system if necessary.

Conclusion

The one-pot sequence combining iridium-catalyzed C-H borylation with aminoboranes and palladium-catalyzed Suzuki-Miyaura coupling represents a highly efficient and modern approach to the synthesis of complex biaryl architectures. By leveraging the unique stability of aminoboranes and the orthogonal reactivity of two powerful catalytic systems, this method minimizes waste, reduces manual handling, and accelerates the discovery and development of new chemical entities. This guide provides a robust framework for researchers to implement this strategy, with the flexibility to adapt and optimize for their specific synthetic targets.

References

  • Maleczka, R. E., et al. (2020). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 25(8), 1838. [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Electrophilic C–H Borylation and Related Reactions of B–H Boron Cations. Journal of the American Chemical Society, 134(4), 2096-2099. [Link]

  • León, T., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • López, Ó., & Padrón, J. M. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Catalysts, 12(2), 164. [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku, 2005-II. [Link]

  • Ohmura, T., et al. (2015). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 11, 2338-2343. [Link]

  • López, Ó., & Padrón, J. M. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. ResearchGate. [Link]

  • León, T., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-1000. [Link]

  • Candish, L., et al. (2021). Amine-Ligated Boryl Radicals Enables Direct C-F Borylation and Cross-Couplings of Polyfluoroarenes. ResearchGate. [Link]

  • Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. [Link]

  • Catir, M., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5035. [Link]

  • Ramachandran, P. V., et al. (2020). Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. Organic Letters, 22(21), 8593-8597. [Link]

  • Boller, T. M., et al. (2007). A One-Pot, Single-Solvent Process for Tandem, Catalyzed C-H Borylation-Suzuki-Miyaura Cross-Coupling Sequences. ResearchGate. [Link]

  • Press, L. P., et al. (2023). Hidden Role of Borane in Directed C–H Borylation: Rate Enhancement through Autocatalysis. ACS Catalysis, 13(19), 13038-13048. [Link]

  • Liu, H., et al. (2025). One-Pot NIS-Promoted Cyclization/Palladium-Catalyzed Carbonylation for the Selective Synthesis of HFIP Ester-Containing Indenes and Thiochromenes. ACS Organic & Inorganic Au. [Link]

  • Liu, C., et al. (2015). Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C–H Borylation: The Development of a New N,N-Bidentate Ligand Scaffold. Journal of the American Chemical Society, 137(16), 5532-5539. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in aminoborane borylation of aryl triflates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the aminoborane borylation of aryl triflates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal yields in your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience.

Troubleshooting Guide: Addressing Low Yields

Low yields in cross-coupling reactions can be frustrating. This section addresses the most common issues encountered during the aminoborane borylation of aryl triflates in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.

Question 1: My reaction is stalled or shows low conversion of the aryl triflate. What are the likely causes and how can I fix it?

Low or incomplete conversion is often related to catalyst activity, reaction conditions, or the stability of your reagents.

Potential Cause 1: Inefficient Catalyst Activation or Decomposition

The active Pd(0) species is crucial for the initial oxidative addition step with the aryl triflate. If your catalyst precursor does not efficiently convert to Pd(0) or if the active catalyst is unstable under the reaction conditions, the catalytic cycle will be sluggish or halt altogether.

  • Troubleshooting Steps:

    • Choice of Palladium Precursor and Ligand: Standard Pd(0) sources like Pd(PPh₃)₄ can be effective, but often, more robust and active catalysts are generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a suitable phosphine ligand.[1] For aryl triflates, electron-rich and bulky phosphine ligands like XPhos or SPhos can significantly improve catalytic activity and stability.[2][3]

    • Pre-catalyst Formation: Consider using pre-formed palladium catalysts which can sometimes provide more consistent results.[2]

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst. It is a common practice to use a Schlenk line or a glovebox for these reactions.[4]

    • Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalyst.

Potential Cause 2: Sub-optimal Reaction Temperature

Borylation reactions of aryl triflates often require elevated temperatures to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Increase Temperature: If your reaction is running at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[3] Monitor for any potential decomposition of your starting materials or products at higher temperatures.

    • Solvent Choice: Ensure your solvent has a sufficiently high boiling point for the desired reaction temperature. Dioxane, toluene, or DMF are common choices.[1][5]

Potential Cause 3: Aminoborane Reagent Instability or Low Reactivity

The stability and reactivity of aminoborane complexes can vary significantly based on the nature of the amine.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your aminoborane reagent is pure and has been stored under inert conditions.

    • Choice of Aminoborane: The reactivity of the aminoborane is influenced by the steric and electronic properties of the amine.[6][7] Less basic amines may form more reactive aminoborane adducts.[7] If you suspect your aminoborane is not reactive enough, consider synthesizing a different aminoborane or using a more established borylating agent like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as a positive control.[1][8]

Question 2: I am observing significant formation of arene (from hydrodetriflation) and/or protodeboronated product. How can I minimize these side reactions?

The formation of arene (from the reduction of the aryl triflate) and the loss of the boryl group from the product are common side reactions that directly impact yield.

Potential Cause 1: Hydrodetriflation

This side reaction occurs when the aryl palladium intermediate reacts with a hydride source instead of the borylating agent.

  • Troubleshooting Steps:

    • Source of Hydride: The hydride can originate from the amine base or solvent.[9] Ensure you are using a high-purity, anhydrous tertiary amine base like triethylamine (Et₃N).[1]

    • Reaction Conditions: Running the reaction under optimized conditions (catalyst, ligand, temperature) can favor the desired borylation pathway over hydrodetriflation.

Potential Cause 2: Protodeboronation (The "Base Problem")

This is a very common issue, especially with electron-poor or sterically hindered arylboronates. The base required for the catalytic cycle can also facilitate the cleavage of the C-B bond in the product.[10]

  • Troubleshooting Steps:

    • Choice of Base: While a base is often necessary, its strength and type are critical. For palladium-catalyzed borylations with pinacolborane, a tertiary amine base like Et₃N has been shown to be crucial for selective C-B bond formation, minimizing side reactions.[1] Weaker inorganic bases like K₃PO₄ or KOAc are also commonly used, but their effect on protodeboronation should be considered.[8]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction by TLC or GC/LC-MS and work it up as soon as the starting material is consumed.

    • Work-up and Purification: Be mindful that silica gel chromatography can sometimes cause hydrolysis of the boronate ester to the boronic acid, which may be more susceptible to decomposition.[11] Consider buffering the silica gel with a small amount of triethylamine in the eluent or using alternative purification methods like crystallization.

    • Base-Free Conditions: For particularly sensitive substrates, consider a base-free protocol. One such method utilizes a Lewis acid like Zn(OTf)₂ to promote the transmetalation step, avoiding the need for a traditional base.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the aminoborane borylation of aryl triflates?

The base plays a crucial role in the catalytic cycle, specifically in the transmetalation step. In the widely accepted mechanism for Miyaura borylation, the base activates the boron reagent, facilitating the transfer of the boryl group to the palladium center.[8][10] However, as noted in the troubleshooting section, the base can also lead to undesirable side reactions like protodeboronation.[10] The use of a tertiary amine is often preferred as it is less likely to cause hydrolysis of the boronate ester product compared to hydroxide or carbonate bases.[1]

Q2: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical for a successful reaction. For aryl triflates, which can be less reactive than aryl iodides or bromides, a highly active catalyst is often required.

  • Catalyst: Pd(OAc)₂ or PdCl₂(dppf) are common and effective choices.[1]

  • Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps and stabilize the active Pd(0) species. XPhos and SPhos are excellent choices for borylation reactions and have been shown to be effective for challenging substrates.[2][3]

Q3: Can I use other borylating agents besides aminoboranes?

Yes. While this guide focuses on aminoboranes, the troubleshooting principles are largely applicable to other common borylating agents used for aryl triflates, such as:

  • Bis(pinacolato)diboron (B₂pin₂): A very common, stable, and reliable borylating agent.[4]

  • Pinacolborane (HBpin): A more atom-economical alternative to B₂pin₂.[1][3]

If you are having trouble with a specific aminoborane, trying the reaction with B₂pin₂ can be a good way to determine if the issue lies with the borylating agent or other components of the reaction.

Q4: What is the general mechanistic pathway for this reaction?

The generally accepted mechanism for the palladium-catalyzed borylation of aryl triflates follows a standard cross-coupling catalytic cycle.

Catalytic Cycle pd0 LₙPd(0) pd2_complex LₙPd(II)(Ar)(OTf) pd2_boryl LₙPd(II)(Ar)(B-N) pd2_complex->pd2_boryl Transmetalation pd2_boryl->pd0 Reductive Elimination product Ar-B pd2_boryl->product sub_triflate Ar-OTf sub_triflate->pd2_complex Oxidative Addition sub_borane R₂N-BH₂ + Base sub_borane->pd2_boryl

Caption: Palladium-Catalyzed Borylation Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-OTf bond to form a Pd(II) complex.

  • Transmetalation: The aminoborane, activated by the base, transfers the boryl group to the Pd(II) center, displacing the triflate. This is often the rate-limiting step.

  • Reductive Elimination: The aryl and boryl groups are eliminated from the palladium, forming the desired Aryl-B bond and regenerating the Pd(0) catalyst.

Experimental Protocols

General Protocol for Palladium-Catalyzed Borylation of an Aryl Triflate with an Aminoborane

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl triflate (1.0 equiv)

  • Aminoborane (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)[1]

  • Tertiary amine base (e.g., Triethylamine, 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Dioxane)[1]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl triflate, aminoborane, and palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Decision Tree

Troubleshooting Flowchart start Low Yield Observed check_conversion Is Starting Material (Aryl Triflate) Consumed? start->check_conversion catalyst_issue Potential Catalyst/Reaction Condition Issue check_conversion->catalyst_issue No side_reactions Significant Side Products Observed? check_conversion->side_reactions Yes inert_atmosphere Ensure Strictly Inert Atmosphere & Dry/Degassed Solvent catalyst_issue->inert_atmosphere Check Setup temp_issue Increase Reaction Temperature (e.g., 80°C to 110°C) catalyst_issue->temp_issue Check Conditions ligand_issue Switch to a More Active Ligand (e.g., XPhos, SPhos) catalyst_issue->ligand_issue Optimize Catalyst protodeboronation Protodeboronation Likely side_reactions->protodeboronation Yes (Arene/Protodeboronated Product) complex_mixture Decomposition Likely side_reactions->complex_mixture Yes (Complex Mixture) no_major_side_products Product Loss During Work-up/Purification side_reactions->no_major_side_products No base_choice Use a Non-nucleophilic Tertiary Amine (e.g., Et₃N) or Weaker Base (K₃PO₄) protodeboronation->base_choice Modify Base reaction_time Minimize Reaction Time; Work Up Promptly protodeboronation->reaction_time Optimize Time purification Buffer Silica Gel or Use Alternative Purification Method protodeboronation->purification Check Purification lower_temp lower_temp complex_mixture->lower_temp Lower Reaction Temperature screen_solvents screen_solvents complex_mixture->screen_solvents Screen Different Solvents workup_check workup_check no_major_side_products->workup_check Review Work-up Procedure

Caption: A decision tree for troubleshooting low yields.

Quantitative Data Summary

The choice of reaction parameters can significantly influence the outcome of the borylation. The following table summarizes general recommendations based on literature optimization studies for related palladium-catalyzed borylations.

ParameterRecommended OptionsRationale & Considerations
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃In situ generation of Pd(0) is often more convenient and robust.
Ligand XPhos, SPhos, P(t-Bu)₃, dppfBulky, electron-rich monophosphine ligands often give the best results for aryl (pseudo)halides.[2][3]
Base Et₃N, K₃PO₄, KOAcEt₃N is often crucial for reactions with HBpin or aminoboranes.[1] K-salts are standard for B₂pin₂ but can promote protodeboronation.[8][10]
Solvent Dioxane, Toluene, THF, DMFMust be anhydrous, degassed, and have a suitable boiling point for the reaction temperature.[1]
Temperature 80 - 110 °CHigher temperatures are often required for less reactive aryl triflates.[3]

References

  • Bose, S. K., et al. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. ACS Catalysis. [Link]

  • Kubota, K., et al. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 868-876. [Link]

  • Hull, K. L., et al. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 23(15), 5886-5890. [Link]

  • Wang, Y., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 133. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591. [Link]

  • Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]

  • Larhed, M., et al. (2023). Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. The Journal of Organic Chemistry, 88(18), 12933-12942. [Link]

  • Ramachandran, P. V., et al. (2022). Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega, 7(16), 14377-14389. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews. [Link]

  • Masuda, Y., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Request PDF. [Link]

  • Jayakumar, S. V., & Tomar, D. R. (2024). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Oriental Journal of Chemistry, 40(6). [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Amine–Boranes as Transfer Hydrogenation and Hydrogenation Reagents: A Mechanistic Perspective. (2021). Angewandte Chemie International Edition, 60(27), 14272-14289. [Link]

  • Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium‐Catalyzed Chemoselective Borylation of (Poly)halogenated Aryl Triflates and Their Application in Consecutive Reactions. Request PDF. [Link]

  • Borylation. Wikipedia. [Link]

  • Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses Procedure. [Link]

  • Photocatalyzed H₂-Acceptorless Dehydrogenative Borylation by Using Amine Borane. Request PDF. [Link]

  • Miyaura Borylation troubleshoot. Reddit. [Link]

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Technical Support Center: Diisopropylaminoborane (DIPAB) Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diisopropylaminoborane (DIPAB). As a critical reagent in palladium-catalyzed borylation and selective functional group reductions, maintaining DIPAB in its active monomeric state is paramount for reproducible experimental yields. This guide provides researchers and drug development professionals with field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent reagent dimerization and degradation.

Part 1: Mechanistic Insights & FAQs

Q: Why does diisopropylaminoborane (DIPAB) dimerize, and what drives this equilibrium? A: Aminoboranes feature a dative bond between the nitrogen lone pair and the empty p-orbital of the boron atom. Trivalent boranes inherently seek to alleviate electron deficiency by forming four-coordinate boron centers via B-H-B bridge bonds, which leads to dimerization[1]. In DIPAB, the massive steric bulk of the two isopropyl groups on the nitrogen atom sterically hinders the approach of a second borane molecule, heavily favoring the monomeric state[2]. However, high concentrations or solvent evaporation can force the molecules into closer proximity, overcoming this steric hindrance and shifting the dynamic equilibrium toward the inactive dimeric form[1].

Q: How does solvent choice impact the stability of the monomer? A: Coordinating solvents like Tetrahydrofuran (THF) act as weak Lewis bases, temporarily interacting with the boron center. This provides additional electronic stabilization that neutralizes the boron's reactivity and prevents dimerization[1]. In contrast, non-polar, non-coordinating solvents like hexanes provide no such electronic shielding, making the system rely entirely on the steric hindrance of the isopropyl groups[2]. DIPAB is exceptionally stable in THF (up to one year under nitrogen), whereas storage in hexanes requires stricter concentration controls to prevent oligomerization.

Q: Can a dimerized DIPAB solution be salvaged for palladium-catalyzed borylation? A: Yes, provided the reagent has not irreversibly degraded. The monomer-dimer exchange is a dynamic equilibrium. If dimerization occurred purely due to concentration shifts or low-temperature storage, diluting the solution with anhydrous THF and gently warming it to room temperature will dissociate the dimers back into active monomers[1]. However, if dimerization is accompanied by irreversible degradation (e.g., hydrolysis from moisture exposure), the reagent will fail to convert aryl halides to boronic acids effectively[3].

Part 2: Analytical Validation (Troubleshooting)

To troubleshoot suspected dimerization or degradation, ¹¹B NMR spectroscopy is the gold standard. The chemical shift (δ) directly correlates with the coordination state of the boron atom. Use the table below to validate the integrity of your DIPAB solution.

SpeciesBoron Coordination¹¹B NMR Chemical Shift (δ, ppm)Signal Multiplicity (J-Coupling)
Monomeric DIPAB (Active)3-Coordinate (sp²)+34 to +37 ppmTriplet (J ≈ 125 Hz)
Dimeric DIPAB (Inactive)4-Coordinate (sp³)+5 to -10 ppmComplex / Broad
Amine-Borane Adduct (Precursor)4-Coordinate (sp³)-21 to -22 ppmQuartet / Broad
Borinic Acid (Degraded)3-Coordinate (sp²)+40 to +45 ppmSinglet

Data synthesized from established NMR benchmarks for aminoborane species[1],,[4].

Part 3: Dimerization Pathway & Stressors

DIPAB_Equilibrium Monomer Monomeric DIPAB (Active, 3-Coordinate) 11B NMR: ~ +35 ppm Dimer Dimeric DIPAB (Inactive, 4-Coordinate) 11B NMR: ~ -5 ppm Monomer->Dimer High Conc. / Low Temp Degradation Irreversible Degradation (Moisture / O2 Exposure) Monomer->Degradation H2O / O2 Dimer->Monomer Dilution / Warming Dimer->Degradation H2O / O2 THF THF Solvent (Electronic Stabilization) THF->Monomer Favors Hexanes Hexanes Solvent (Steric Reliance Only) Hexanes->Dimer Risk Factor

Dynamic equilibrium of DIPAB and the causal effects of solvent and environmental stressors.

Part 4: Self-Validating Storage Protocol

To guarantee scientific integrity and prevent dimerization, follow this causality-driven workflow for the preparation and long-term storage of DIPAB.

Step 1: Solvent Purification and Degassing

  • Action: Dispense anhydrous THF from a Solvent Purification System (SPS) and sparge with ultra-pure Argon for 30 minutes.

  • Causality: THF provides critical electronic stabilization to the empty p-orbital of the boron center[1]. Sparging removes dissolved oxygen and moisture, which would otherwise irreversibly hydrolyze the B-N bond to form inactive borinic acids.

Step 2: Concentration Standardization

  • Action: Dilute the synthesized DIPAB strictly to 1.0 M using the degassed THF.

  • Causality: Concentrations exceeding 1.5 M force intermolecular collisions. This proximity overcomes the steric hindrance of the isopropyl groups, driving the equilibrium toward the B-H-B bridged dimer[1].

Step 3: Aliquoting Under Inert Atmosphere

  • Action: Transfer the 1.0 M solution into flame-dried, amber glass Schlenk flasks under a positive pressure of Argon. Seal with PTFE-lined septa.

  • Causality: Amber glass prevents photolytic degradation. Argon is denser than nitrogen, providing a superior protective blanket over the solution during septum punctures and preventing ambient moisture ingress.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed vessels in an explosion-proof freezer at -20°C.

  • Causality: While low temperatures technically slow the monomer-dimer exchange rate, the primary purpose of -20°C storage is to arrest thermal degradation and solvent evaporation. At 1.0 M in THF, the solvent stabilization outcompetes any cold-induced dimerization.

Step 5: Pre-Use Validation (Self-Validating Step)

  • Action: Before use, warm the aliquot to 25°C for 15 minutes. Extract a 0.5 mL aliquot and run a rapid ¹¹B NMR.

  • Causality: Warming shifts any transient dimers back to the active monomeric state[1]. Observing a clean triplet at +35 ppm validates the reagent's integrity, ensuring it is fully active for downstream palladium-catalyzed borylation[3].

References

  • BenchChem Technical Support Team. "Diisopropylaminoborane[BH2N(iPr)2] - Benchchem". Benchchem. 1

  • "REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM". clockss.org.

  • "Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes". ACS Publications. 2

  • "Solventless and Metal-Free Synthesis of High-Molecular-Mass Polyaminoboranes from Diisopropylaminoborane and Primary Amines." scispace.com. 4

  • "Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation". NIH. 3

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Handling air-sensitive diisopropylaminoborane reagents in the lab

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Diisopropylaminoborane (DIPAB) Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams on the nuances of handling this highly versatile, yet sensitive, reagent. This guide bypasses generic advice to provide you with field-validated, mechanistically grounded solutions for your borylation and reduction workflows.

Reagent Integrity & Storage (FAQ)

Q: Why does my DIPAB solution degrade rapidly despite being capped tightly? A: Diisopropylaminoborane [BH₂N(iPr)₂] is fundamentally an air- and moisture-sensitive reagent. While the dative B-N bond and the steric bulk of the isopropyl groups prevent the formation of dimers (unlike less hindered aminoboranes), the B-H bonds remain highly susceptible to hydrolysis by atmospheric moisture (1)[1]. Standard septum caps are permeable to oxygen and moisture over time. Causality: Water acts as a strong nucleophile, attacking the electrophilic boron center. This leads to the release of flammable hydrogen gas and the formation of inactive borates or boric acid. Self-Validation: Always validate reagent integrity before use via ¹¹B NMR spectroscopy. A pure active DIPAB solution will display a characteristic broad quartet between δ 25-35 ppm due to coupling with the two directly attached protons (B-H). The appearance of new peaks (e.g., singlets around δ 18-20 ppm) indicates hydrolysis (1)[1].

HandlingWorkflow A 1. Start: DIPAB Stock (Moisture-Sensitive) B 2. Purge Syringe/Needle (3x Ar/Vacuum Cycles) A->B C 3. Puncture Septum Under Positive Ar Pressure B->C D 4. Withdraw Reagent Slowly (Avoid Cavitation) C->D E 5. Transfer to Reaction Flask (Pre-dried, Ar-flushed) D->E F 6. Self-Validation: Run 11B NMR on Aliquot E->F

Workflow for air-free transfer and validation of DIPAB.

Diagnostic Data Center

To ensure experimental reproducibility, rely on quantitative benchmarks. Below are the diagnostic NMR shifts and functional group tolerances for DIPAB-mediated reactions.

Table 1: ¹¹B NMR Diagnostic Shifts for DIPAB

Species ¹¹B Chemical Shift (ppm) Multiplicity Diagnostic Indication
Active DIPAB 25 - 35 Broad Quartet Pure, active monomeric reagent
Hydrolysis Byproduct ~18 - 20 Singlet Reagent degradation (moisture exposure)

| Bromomagnesium Adduct | ~ -12 | Triplet (J = 78 Hz) | Intermediate in Grignard reactions |

Table 2: Functional Group Tolerance in DIPAB Workflows

Functional Group Tolerance in Nitrile Reduction (with LiBH₄) Tolerance in Pd-Catalyzed Borylation
Esters Poor (Reduced to alcohols) Excellent
Unconjugated Alkenes Excellent Excellent
Alkynes Excellent Excellent
Aldehydes / Ketones Poor (Reduced to alcohols) Poor (Side reactions)

| Fluorides / Methoxy | Excellent | Excellent |

Validated Experimental Protocols

Protocol 1: Palladium-Catalyzed Borylation of Aryl Halides

Overview: DIPAB serves as an inexpensive, stable boron source for generating arylboronic acids from aryl bromides and iodides (2)[2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox or using rigorous Schlenk techniques, charge a flame-dried flask with the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., triethylamine, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Reagent Addition: Slowly add DIPAB (1.5 equiv) dropwise via an argon-purged syringe.

  • Reaction: Heat the mixture to 80 °C under argon and stir for 12-24 hours.

  • Work-up: Cool to room temperature, quench carefully with 1M HCl (to hydrolyze the intermediate organo(diisopropylamino)borane), and extract with ethyl acetate.

Causality: The Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. The base facilitates transmetalation of the diisopropylaminoboryl group from DIPAB to the palladium center. Subsequent reductive elimination yields the aryl(diisopropylamino)borane, which is readily hydrolyzed to the boronic acid (3)[3]. Self-Validation: Monitor the disappearance of the aryl halide via GC-MS. Post-workup, confirm the presence of the boronic acid via ¹¹B NMR (a singlet typically appearing around δ 28-32 ppm) and the complete absence of the DIPAB quartet.

BorylationMechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII Transmet Transmetalation (DIPAB + Base) PdII->Transmet PdII_B Ar-Pd(II)-B(NiPr2) Transmet->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Product Aryl(diisopropylamino)borane (Hydrolyzed to Ar-B(OH)2) RedElim->Product

Mechanistic cycle of Palladium-catalyzed borylation using DIPAB.

Protocol 2: Selective Reduction of Nitriles to Primary Amines

Overview: DIPAB, when paired with catalytic LiBH₄, efficiently reduces aliphatic and aromatic nitriles to primary amines (4)[4].

Step-by-Step Methodology:

  • Preparation: In a dry flask under argon, dissolve the nitrile (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add LiBH₄ (0.1 equiv) to the solution.

  • Reagent Addition: Add DIPAB (1.5 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature or reflux (depending on the steric hindrance of the substrate) until complete consumption of the starting material is achieved.

  • Work-up: Quench carefully with methanol, followed by 3M HCl to destroy unreacted boranes. Basify with NaOH and extract with dichloromethane.

Causality: DIPAB alone is insufficiently reactive toward nitriles. The lithium ion from LiBH₄ acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination increases the electrophilicity of the nitrile carbon, facilitating hydride delivery from the borane (4)[4]. Self-Validation: Monitor the reaction via IR spectroscopy. The disappearance of the sharp nitrile C≡N stretching band (~2200 cm⁻¹) confirms complete reduction.

Reaction Troubleshooting Guide

Q: My borylation reaction with an aryl chloride yielded mostly unreacted starting material. What went wrong? A: Aryl chlorides possess a high C-Cl bond dissociation energy, which creates a significant kinetic barrier for the oxidative addition step of the Pd(0) catalyst (2)[2]. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation. Solution: Switch to a more reactive substrate (aryl bromide or iodide) or employ specialized electron-rich, sterically hindered ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos) that specifically lower the activation energy for oxidative addition.

Q: I attempted to selectively reduce a nitrile in the presence of an ester, but both functional groups were reduced. How can I achieve selectivity? A: While the DIPAB + LiBH₄ system excellently tolerates unconjugated alkenes and alkynes, it is known to reduce esters and carbonyl compounds to their corresponding alcohols under the exact same catalytic conditions (1)[1]. Solution: Selective reduction of a nitrile in the presence of an ester using this specific reagent system is generally not feasible. You must either protect the ester/carbonyl group prior to reduction or choose an alternative, highly chemoselective reducing agent.

Q: I am trying to synthesize a diarylborinic acid using DIPAB and a Grignard reagent, but I am getting triarylboranes. Why? A: DIPAB is highly effective for synthesizing diarylborinic acids because the amino group donates its nitrogen lone pair to the boron vacancy, reducing its Lewis acidity and typically preventing a third Grignard addition (5)[5]. If over-addition occurs, it is likely due to excessive reaction temperatures or using a massive excess of a highly reactive, unhindered Grignard reagent. Solution: Strictly control the stoichiometry to a slight excess (e.g., 2.2 equivalents of Grignard) and maintain the reaction at ambient or slightly cooled conditions to preserve the selectivity imparted by the diisopropylamino group (5)[5].

References

  • Diisopropylaminoborane [BH2N(iPr)2] | Benchchem |1

  • Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides | eScholarship | 2

  • Diisopropylaminoborane | Organic Chemistry Portal | 4

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation | NIH PMC |3

  • Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI |5

Sources

Technical Support Center: Purification Strategies for Reactions Involving Bromomagnesium Aminoborohydrides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling reaction mixtures containing bromomagnesium aminoborohydride and its byproducts. This document provides practical, in-depth guidance for researchers, scientists, and professionals in drug development to effectively isolate and purify their target compounds. The protocols and explanations herein are designed to be a self-validating system, grounded in established chemical principles.

Introduction

Bromomagnesium aminoborohydrides are a class of versatile and selective reducing agents. However, their use can lead to the formation of magnesium and boron-containing byproducts that may complicate product isolation. This guide offers a structured approach to navigate these purification challenges, ensuring high purity of your final compound.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the workup of reactions involving bromomagnesium aminoborohydrides.

Q1: What are the primary byproducts I need to remove?

The main byproducts are various magnesium salts (e.g., magnesium bromide, magnesium hydroxide) and boron-containing species, which can include boric acid and borate esters after quenching.[1]

Q2: My product is water-soluble. How can I remove inorganic salts?

For water-soluble products, traditional aqueous workups can be challenging. Consider alternative methods such as precipitation of the byproducts, size exclusion chromatography, or specialized ion-exchange resins.[2]

Q3: I see a white precipitate after quenching my reaction. What is it?

The white precipitate is likely a mixture of magnesium hydroxides and other insoluble magnesium salts, formed upon the addition of an aqueous quenching agent.

Q4: Can I use a simple filtration to remove the byproducts?

While filtration can remove insoluble magnesium salts, soluble boron byproducts and some magnesium salts will remain in the organic phase, necessitating further purification steps like liquid-liquid extraction or chromatography.[3]

Troubleshooting and In-Depth Guides

This section provides detailed protocols and the scientific rationale for overcoming common purification hurdles.

Issue 1: Persistent Emulsions During Aqueous Workup

Emulsions are a common frustration when partitioning a reaction mixture between an organic solvent and an aqueous phase. They are stabilized by finely dispersed insoluble byproducts at the interface.

Root Cause Analysis:

  • Insoluble Magnesium Salts: Fine particles of magnesium hydroxide can act as surfactants, stabilizing the emulsion.

  • pH Effects: The pH of the aqueous phase can influence the formation of emulsions.[4][5]

Workflow for Breaking Emulsions

G start Emulsion Formed During Workup brine Add Saturated Brine (NaCl solution) start->brine Increases ionic strength of aqueous phase filter Filter through Celite® or Glass Wool start->filter Removes fine solid particles ph_adjust Adjust pH of Aqueous Layer start->ph_adjust Can alter byproduct solubility solvent_evap Slowly Evaporate Some Organic Solvent start->solvent_evap Concentrates the mixture end Phase Separation Achieved brine->end filter->end ph_adjust->end solvent_evap->end

Caption: Strategies for resolving emulsions in reaction workups.

Step-by-Step Protocol for Emulsion Resolution:
  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[6] The high ionic strength of the brine solution helps to decrease the solubility of organic compounds in the aqueous layer and can disrupt the emulsion.[7]

  • Filtration: If solid particulates are visible, filter the entire mixture through a pad of Celite® or a plug of glass wool. This removes the solid particles that often stabilize emulsions.[3]

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Sometimes, making the aqueous phase more acidic or basic can help to dissolve the solids that are causing the emulsion.

  • Solvent Evaporation: If the above methods fail, transfer the entire mixture to a round-bottom flask and carefully remove some of the organic solvent on a rotary evaporator. This can sometimes break the emulsion, after which the mixture can be returned to a separatory funnel for separation.

Issue 2: Removal of Boron-Containing Byproducts

Boron-containing impurities, such as boric acid, can be particularly troublesome due to their polarity and potential to co-elute with polar products during chromatography.

Root Cause Analysis:

  • Hydrolysis of Borohydride: The aminoborohydride reagent and its intermediates hydrolyze upon quenching to form boric acid and related borate species.[8]

  • Formation of Volatile Borate Esters: Boric acid can react with alcohols, like methanol, to form volatile trimethyl borate.[1][9]

Comparative Table of Boron Removal Techniques
MethodPrincipleBest ForLimitations
Azeotropic Distillation with Methanol Formation of volatile trimethyl borate.[10]Non-polar to moderately polar, thermally stable compounds.Not suitable for methanol-sensitive or volatile compounds.
Aqueous Extraction (Basic Wash) Conversion of boric acid to the more water-soluble borate salt.Products that are stable to basic conditions.May not be effective for very non-polar products.[2]
Specialized Ion-Exchange Resins Selective binding of boron species.[11]Highly polar or water-soluble products where extraction is difficult.Can be expensive and may require optimization of conditions.
Co-precipitation with Magnesium Salts Adsorption and co-precipitation of boron with magnesium hydroxide.[12]Reactions where a high concentration of magnesium is already present.The efficiency can be pH and temperature-dependent.[12]
Detailed Protocol: Azeotropic Removal of Boron with Methanol

This is a widely used and effective method for removing boron residues.[1][10]

  • After the initial aqueous workup, concentrate the organic layer containing your product under reduced pressure.

  • Add a sufficient volume of methanol to the crude product to dissolve it.

  • Remove the methanol by rotary evaporation. The boric acid will react with methanol to form trimethyl borate, which is co-evaporated with the excess methanol.[9]

  • Repeat steps 2 and 3 two to three more times to ensure complete removal of boron residues.

Issue 3: Efficient Removal of Magnesium Salts

Magnesium salts can interfere with subsequent purification steps, particularly chromatography, and can also affect the solubility of your product.

Root Cause Analysis:

  • Incomplete Quenching: Insufficient quenching can leave behind reactive magnesium species.

  • Poor Phase Separation: Inefficient extraction can lead to the carryover of aqueous-soluble magnesium salts into the organic layer.

Workflow for Magnesium Salt Removal

G start High Magnesium Salt Content in Crude Product aq_wash Thorough Aqueous Washes start->aq_wash Multiple extractions with water or dilute acid brine_wash Final Wash with Saturated Brine aq_wash->brine_wash Removes dissolved water and some salts drying Drying over Anhydrous MgSO₄ or Na₂SO₄ brine_wash->drying Removes residual water filtration Filtration of Drying Agent drying->filtration end Magnesium-Free Organic Solution filtration->end

Sources

Technical Support Center: Optimizing Acid Hydrolysis of Aminoborane Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the acid hydrolysis of aminoborane adducts. Here, you will find practical, field-proven insights to help you navigate common challenges and optimize your experimental outcomes. Our approach is grounded in a deep understanding of the underlying chemical principles to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the acid hydrolysis of aminoborane adducts. Each problem is followed by probable causes and a step-by-step solution.

Issue 1: Incomplete or Sluggish Hydrolysis

Question: I am observing a slow or incomplete reaction, with starting material still present after the expected reaction time. What could be the cause, and how can I resolve it?

Answer:

Incomplete hydrolysis is a common issue that can often be traced back to several key factors related to the stability of the aminoborane adduct and the reaction conditions.

Probable Causes:

  • Steric Hindrance: Bulky substituents on the amine can sterically shield the boron center, slowing down the acid-mediated cleavage of the B-N bond.[1]

  • Insufficient Acid Strength or Concentration: The acid may not be strong enough or its concentration may be too low to effectively protonate the adduct and facilitate hydrolysis. The rate of hydrolysis is often first order in both the aminoborane and the acid concentration.[1]

  • Low Reaction Temperature: The activation energy for the hydrolysis of stable aminoborane adducts may not be met at lower temperatures.

  • Poor Solubility: The aminoborane adduct or the acid may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.

Step-by-Step Solution:

  • Assess the Aminoborane Adduct's Stability:

    • Review the structure of your aminoborane adduct. Adducts of tertiary amines, especially those with bulky substituents, are generally more stable and may require more forcing conditions for hydrolysis.[1]

  • Optimize Acid and Temperature Conditions:

    • Gradually increase the concentration of the acid. For very stable adducts, a stronger acid may be necessary.

    • Incrementally increase the reaction temperature while carefully monitoring for any signs of decomposition or side product formation.

  • Improve Solubility:

    • If solubility is an issue, consider a co-solvent system. For instance, using a mixture of water and an organic solvent like ethylene glycol can be more effective for hydrolyzing amine boranes than aqueous solutions alone.[2]

  • Monitor Reaction Progress:

    • Utilize analytical techniques like ¹¹B NMR spectroscopy to monitor the disappearance of the starting aminoborane adduct and the appearance of new boron species.[3][4] This will provide real-time data on the reaction's progress and help you determine the optimal reaction time.

Issue 2: Vigorous, Uncontrolled Reaction and Gas Evolution

Question: Upon adding the acid, my reaction becomes highly exothermic and produces gas too quickly, leading to frothing and potential loss of material. How can I control this?

Answer:

A highly exothermic reaction with rapid gas evolution is a significant safety concern and can lead to poor experimental outcomes. This is typically due to the rapid hydrolysis of a reactive aminoborane adduct.

Probable Causes:

  • High Reactivity of the Aminoborane Adduct: Adducts of less sterically hindered or less basic amines are generally more reactive.[5]

  • Concentrated Reagents: The use of highly concentrated acid or a high concentration of the aminoborane adduct can lead to a rapid, uncontrolled reaction.

  • Rapid Addition of Acid: Adding the acid too quickly does not allow for adequate heat dissipation.

Step-by-Step Solution:

  • Cool the Reaction Mixture:

    • Before adding the acid, cool the solution of the aminoborane adduct in an ice bath to 0°C.[6] This will help to manage the initial exotherm.

  • Slow, Controlled Addition of Acid:

    • Add the acid dropwise using an addition funnel.[7] This allows for gradual reaction initiation and better temperature control.

  • Dilute the Reagents:

    • Use a more dilute solution of the acid. This will decrease the reaction rate.

  • Ensure Adequate Ventilation:

    • The gas evolved is hydrogen (H₂), which is flammable.[6] Always perform this reaction in a well-ventilated fume hood.

Issue 3: Difficulty in Isolating the Desired Product and Presence of Boron Byproducts

Question: After the hydrolysis, I am struggling to isolate my target amine or boronic acid, and my product is contaminated with boron-containing impurities. What is the best work-up procedure?

Answer:

Proper work-up is crucial for obtaining a pure product. The goal is to separate the desired organic product from the inorganic boron byproducts, such as boric acid.

Probable Causes:

  • Inadequate Phase Separation: Boric acid and its salts can have some solubility in organic solvents, leading to contamination.

  • Emulsion Formation: During the work-up, emulsions can form, making phase separation difficult.

  • Precipitation of Boron Salts: Changes in pH during the work-up can cause the precipitation of boron salts, which can trap the product.

Step-by-Step Solution:

  • Quench Excess Reagents:

    • If any unreacted borane species are suspected, they can be safely quenched by the slow addition of methanol.[2][6]

  • Basify the Reaction Mixture:

    • After the hydrolysis is complete, carefully basify the reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This will convert the boric acid into a more water-soluble borate salt.

  • Extraction:

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to isolate the desired amine. Perform multiple extractions to ensure complete recovery of the product.

  • Purification:

    • The crude product can be further purified by standard techniques such as column chromatography, distillation, or recrystallization.

  • For Boronic Acid Isolation:

    • If the desired product is a boronic acid, the work-up will be different. After hydrolysis, the reaction mixture should be carefully acidified to precipitate the boronic acid, which can then be isolated by filtration.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid hydrolysis of aminoborane adducts?

A1: The acid-catalyzed hydrolysis of aminoborane adducts generally proceeds through a multi-step mechanism.[1] Initially, the acid protonates the amine, weakening the dative B-N bond. This is followed by the nucleophilic attack of water on the boron atom. Subsequent steps involve the breaking of B-H bonds, leading to the evolution of hydrogen gas and the formation of boric acid and the corresponding ammonium salt.[1] The rate-determining step can vary depending on the specific adduct and reaction conditions, but often involves the cleavage of a B-H bond.[1]

Q2: How do I choose the right acid for my hydrolysis reaction?

A2: The choice of acid depends on the stability of your aminoborane adduct. For more reactive adducts, a weaker acid or a dilute solution of a strong acid may be sufficient. For highly stable adducts, such as those derived from bulky tertiary amines, a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at a higher concentration may be required.[2][9] It is always advisable to start with milder conditions and gradually increase the acid strength and concentration as needed.

Q3: What are the primary safety precautions I should take when performing an acid hydrolysis of an aminoborane adduct?

A3: Safety is paramount when working with these reagents. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any volatile reagents and to safely vent the hydrogen gas produced.[6][7]

  • Inert Atmosphere: While the hydrolysis itself is performed in an aqueous medium, the aminoborane adducts should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) as they can be sensitive to moisture and air over time.[2]

  • Controlled Addition: Add the acid slowly and in a controlled manner, especially at the beginning of the reaction, to manage the exotherm and gas evolution.[7]

  • Quenching: Be aware that quenching of borane compounds is exothermic and produces flammable hydrogen gas.[2][6]

Q4: Can I use ¹¹B NMR to monitor the progress of the reaction?

A4: Yes, ¹¹B NMR spectroscopy is an excellent tool for monitoring the hydrolysis of aminoborane adducts.[3][4] The starting aminoborane adduct will have a characteristic chemical shift. As the reaction progresses, this signal will decrease, and new signals corresponding to the boron-containing byproducts, such as boric acid, will appear. This allows for a quantitative assessment of the reaction's conversion and can help in optimizing the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Acid Hydrolysis of a Tertiary Aminoborane Adduct

This protocol provides a general method for the hydrolysis of a stable tertiary aminoborane adduct to yield the corresponding amine.

Materials:

  • Tertiary aminoborane adduct

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the tertiary aminoborane adduct in a suitable solvent.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the hydrochloric acid dropwise via an addition funnel over a period of 15-30 minutes. Monitor for gas evolution and control the addition rate to maintain a steady reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or ¹¹B NMR.

  • Once the reaction is complete, cool the flask again in an ice bath and slowly add the sodium hydroxide solution to basify the mixture to a pH > 10.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by an appropriate method (e.g., distillation, column chromatography).

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aminoborane Adduct B Cool to 0°C A->B C Slowly Add Acid B->C D Stir and Monitor C->D E Basify Mixture D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Experimental workflow for the acid hydrolysis of an aminoborane adduct.

Hydrolysis_Mechanism Aminoborane_Adduct R₃N-BH₃ Protonated_Adduct [R₃NH-BH₃]⁺ Aminoborane_Adduct->Protonated_Adduct Protonation Protonation + H₃O⁺ Intermediate [R₃NH-BH₂(OH₂)]⁺ Protonated_Adduct->Intermediate Nucleophilic Attack Water_Attack + H₂O Intermediate_2 [R₃NH-BH(OH)]⁺ Intermediate->Intermediate_2 Hydrogen Evolution H2_Evolution_1 - H₂ Products R₃NH⁺ + B(OH)₃ Intermediate_2->Products Complete Hydrolysis Further_Hydrolysis + 2H₂O - 2H₂

Caption: Simplified mechanism of acid-catalyzed hydrolysis of an aminoborane adduct.

Quantitative Data Summary

ParameterRecommendationRationale
Acid Concentration Start with 1-6 MHigher concentrations may be needed for stable adducts, but can cause exothermic reactions.[2][9]
Temperature 0°C for acid addition, then room temperatureControls initial exotherm; gentle heating may be required for sluggish reactions.[6]
Reaction Monitoring ¹¹B NMR SpectroscopyProvides direct observation of the conversion of the starting material.[3][4]
Work-up pH >10 for amine extractionEnsures boric acid is in its water-soluble borate form for efficient removal.

References

  • Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors. (n.d.). Wiley Online Library. Retrieved March 8, 2024, from [Link]

  • Dehydrocoupling of Phosphine‐Borane Adducts Under Ambient Conditions Using Aminoboranes as Hydrogen Acceptors. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Safe Handling of Boranes at Scale. (2019). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Cleavage of Borane-Amine Adducts. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. (n.d.). U.S. Department of Energy - Office of Scientific and Technical Information. Retrieved March 8, 2024, from [Link]

  • Water-promoted, Open-flask Synthesis of Amine-boranes. (2017). Organic Syntheses. Retrieved March 8, 2024, from [Link]

  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (2024). Eliva Press. Retrieved March 8, 2024, from [Link]

  • Hydrolysis of ammonia borane and metal amidoboranes: A comparative study. (2015). The Journal of Chemical Physics. Retrieved March 8, 2024, from [Link]

  • Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage. (n.d.). H2Tools. Retrieved March 8, 2024, from [Link]

  • Ammonia–Borane and Amine–Borane Dehydrogenation Mediated by Complex Metal Hydrides. (2016). ACS Publications. Retrieved March 8, 2024, from [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). LinkedIn. Retrieved March 8, 2024, from [Link]

  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. Retrieved March 8, 2024, from [Link]

  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (2024). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Ammonia borane purification method. (2015). Google Patents.
  • Mechanism of Solid-State Thermolysis of Ammonia Borane: A 15 N NMR Study Using Fast Magic-Angle Spinning and Dynamic Nuclear Polarization. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Can anybody tell me the various methods to cleave amine-borane complex. (2016). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Ammonia- and Amine-Borane and Borohydride Adducts: Synthesis, Characterization, and Dehydrogenation Behaviors. (n.d.). ScholarSpace - University of Hawaii at Manoa. Retrieved March 8, 2024, from [Link]

  • Tuning the Solid-State Hydrogen Release of Ammonia Borane by Entrapping the Intermediates: The Role of High-Boiling-Point Amines. (2025). MDPI. Retrieved March 8, 2024, from [Link]

  • A Short Chronological Review on the Syntheses of Amine-Boranes. (2020). Purdue University. Retrieved March 8, 2024, from [Link]

  • Behavior and kinetic of hydrolysis of amine boranes in acid media employed in chemical vapor generation. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

  • Amine-Directed Hydroboration: Scope and Limitations. (2008). ACS Publications. Retrieved March 8, 2024, from [Link]

  • Behavior and kinetic of hydrolysis of amine boranes in acid media employed in chemical vapor generation. (2018). PubMed. Retrieved March 8, 2024, from [Link]

  • Ammonia borane purification method. (2017). Google Patents.
  • THE GREEN SYNTHESIS AND MATERIAL AND ORGANIC APPLICATIONS OF BORANE-AMINES. (n.d.). Purdue University. Retrieved March 8, 2024, from [Link]

  • Solution-Based Routes to Ammine Metal Borohydrides: Formation of Ammonia-Borane. (2015). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

  • Borane & Borane Complexes. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved March 8, 2024, from [Link]

  • HYDROLYSIS REACTIONS. (2018). Ankara University. Retrieved March 8, 2024, from [Link]

  • Multi-shell nanostructures minimize diffusion pathways and dual active sites decouple activation for efficient ammonia borane hydrolysis. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

  • CATALYTIC DEHYDROCOUPLING OF AMINE-BORANE ADDUCTS TO FORM AMINOBORANES AND BORAZINES. (2004). R Discovery. Retrieved March 8, 2024, from [Link]

  • Borane Adducts of Hydrazoic Acid and Organic Azides: Intermediates for the Formation of Aminoboranes. (2019). PubMed. Retrieved March 8, 2024, from [Link]

  • A Review on Catalytic Hydrolysis of Ammonia Borane for Hydrogen Production. (2025). MDPI. Retrieved March 8, 2024, from [Link]

  • Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. (2008). ACS Publications. Retrieved March 8, 2024, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved March 8, 2024, from [Link]

Sources

Technical Support Center: Diisopropylaminoborane THF Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and extend the shelf-life of diisopropylaminoborane (DIAB) in tetrahydrofuran (THF) solutions. By understanding the underlying chemical principles and adopting best practices, users can ensure the quality and reactivity of this critical reagent.

Introduction to Diisopropylaminoborane Stability

Diisopropylaminoborane is a versatile reducing agent and a key intermediate in organic synthesis. However, its reactivity also makes it susceptible to degradation, primarily through hydrolysis and oxidation. The borane-nitrogen bond is the cornerstone of its stability, but this bond can be compromised by atmospheric moisture and oxygen, leading to a loss of hydride activity and the formation of impurities. This guide will equip you with the knowledge to mitigate these degradation pathways effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with DIAB-THF solutions.

FAQ 1: My DIAB-THF solution has a cloudy or hazy appearance. What is the cause, and is it still usable?

Answer:

A cloudy or hazy appearance in your DIAB-THF solution is a strong indicator of degradation, most commonly due to exposure to moisture.

  • Causality: Diisopropylaminoborane reacts readily with water in a process called hydrolysis. This reaction consumes the active borane and forms boric acid and diisopropylamine. Boric acid has low solubility in THF, leading to the formation of a white precipitate or a general haziness in the solution.

  • Troubleshooting Steps:

    • Assess the Extent: A faint haze might indicate minimal degradation, and the solution could potentially still be used for less sensitive applications, though a purity check is recommended. A significant amount of white precipitate suggests extensive hydrolysis, and the solution should be discarded.

    • Purity Check: The most reliable way to determine the solution's viability is to quantify the active hydride content. This can be achieved through techniques like NMR spectroscopy with an internal standard or by careful titration.

    • Future Prevention: This issue is almost always a result of improper handling or storage. Ensure that you are using stringent air-free techniques (e.g., Schlenk line or glovebox) for all transfers. Use dry solvents and ensure your glassware is rigorously dried before use.

FAQ 2: I suspect my DIAB-THF solution has been exposed to air. How does this affect its performance?

Answer:

Exposure to air introduces both oxygen and moisture, leading to two primary degradation pathways.

  • Causality:

    • Oxidation: The borane moiety can be oxidized by atmospheric oxygen. This process is often slower than hydrolysis but leads to the formation of borinates and other oxygenated boron species, reducing the hydride content.

    • Hydrolysis: As discussed in FAQ 1, moisture from the air will hydrolyze the DIAB.

  • Impact on Performance: The primary consequence is a decrease in the molarity of the active DIAB. This will lead to incomplete reactions, lower yields, and the introduction of unwanted byproducts into your reaction mixture. For stoichiometric-sensitive reactions, this can be particularly detrimental.

  • Troubleshooting & Prevention:

    • Inert Atmosphere is Key: Always handle DIAB-THF solutions under a dry, inert atmosphere such as nitrogen or argon.

    • Proper Sealing: Ensure the bottle's septum is in good condition. Repeatedly puncturing the same spot on a septum can compromise its integrity. Consider using a needle with a side port for transfers to minimize atmospheric exposure.

    • Storage: Store the solution in a cool, dark place. Refrigeration can slow down the rate of degradation, but ensure the bottle is sealed tightly to prevent condensation from forming inside when it is removed for use.

FAQ 3: How can I accurately determine the current concentration of my DIAB-THF solution?

Answer:

Verifying the concentration of your DIAB solution is crucial for reproducible results.

  • Recommended Method: ¹¹B NMR Spectroscopy

    • Principle: Boron-11 NMR is a powerful tool for analyzing borane compounds. The active diisopropylaminoborane will show a characteristic quartet in the ¹¹B NMR spectrum. Degradation products, such as boric acid, will appear as distinct signals at different chemical shifts. By integrating the signals and comparing them to a known standard, the concentration can be determined.

    • Advantage: This method is non-destructive and provides a clear picture of the different boron species in the solution.

  • Alternative Method: Titration

    • Principle: A sample of the DIAB solution can be carefully quenched with an excess of a protic solvent (like methanol), which leads to the evolution of hydrogen gas. The volume of gas produced can be measured and related back to the amount of active hydride in the sample.

    • Caution: This method requires careful setup and execution to ensure accurate gas measurement and to handle the flammable hydrogen gas safely.

Experimental Protocols

Protocol 1: Best Practices for Handling and Storing DIAB-THF Solutions

This protocol outlines the essential steps to maintain the integrity of your DIAB-THF solution.

  • Receiving and Initial Inspection:

    • Upon receipt, visually inspect the bottle for any signs of damage or a compromised seal.

    • Note the manufacturer's lot number and date of receipt.

  • Storage:

    • Store the sealed bottle in a cool, dark, and dry location. Refrigeration at 2-8°C is recommended for long-term storage.

    • Ensure the storage area is well-ventilated and free from reactive chemicals.

  • Dispensing the Solution (Under Inert Atmosphere):

    • Preparation: Before use, allow the refrigerated bottle to warm to room temperature to prevent condensation. Gather all necessary dry glassware and syringes.

    • Inert Gas Purge: Purge a clean, dry syringe with nitrogen or argon.

    • Transfer: Pierce the septum of the DIAB bottle with the needle and draw the required volume. It is good practice to maintain a slight positive pressure of inert gas in the bottle.

    • Dispense: Immediately dispense the solution into your reaction vessel, which should also be under an inert atmosphere.

Protocol 2: Workflow for Purity Assessment via ¹¹B NMR

This workflow provides a general outline for assessing the purity of a DIAB-THF solution.

G cluster_prep Sample Preparation (in Glovebox) cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare NMR tube with a capillary insert containing a known standard (e.g., BF₃·OEt₂) B Withdraw a precise aliquot of DIAB-THF solution using a gas-tight syringe A->B C Transfer the aliquot into the NMR tube B->C D Acquire ¹¹B NMR spectrum C->D E Integrate the signals for DIAB and any degradation products D->E F Calculate the relative purity and concentration based on the standard E->F

Caption: Workflow for DIAB-THF purity analysis via ¹¹B NMR.

Understanding Degradation Pathways

A clear understanding of how DIAB degrades is fundamental to preventing it. The following diagram illustrates the two primary pathways.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway DIAB Diisopropylaminoborane (Active Reagent) H2O H₂O (Moisture) DIAB->H2O rapid O2 O₂ (Air) DIAB->O2 slower BoricAcid Boric Acid (Precipitate) H2O->BoricAcid Diisopropylamine Diisopropylamine H2O->Diisopropylamine OxidizedSpecies Oxidized Boron Species (Inactive) O2->OxidizedSpecies

Caption: Primary degradation pathways for Diisopropylaminoborane.

Quantitative Data Summary

While the exact shelf-life can vary by manufacturer and storage conditions, the following table provides a general guideline.

Storage ConditionAtmosphereExpected Shelf-Life (Approx.)Key Considerations
2-8°CInert Gas (Sealed)> 12 monthsRecommended for long-term storage. Allow to warm to RT before opening.
Room TemperatureInert Gas (Sealed)6-12 monthsSuitable for frequently used reagents. Minimize time at RT.
Room TemperatureAir (Repeatedly Opened)< 1 monthNot recommended. Significant degradation is likely.

Disclaimer: This data is for illustrative purposes. Always refer to the manufacturer's specific recommendations and perform your own quality control checks.

References

This guide was compiled using established principles of organoboron chemistry and best practices for handling air-sensitive reagents. For further reading, please consult the following resources:

  • Organometallics in Synthesis: A Manual: Provides practical guidance on the handling of reactive organometallic compounds. (Source: Wiley, URL: [Link])

Solving selectivity issues in nitrile reduction with aminoboranes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for nitrile reduction. Transforming nitriles into primary amines is a cornerstone reaction in pharmaceutical synthesis and materials science. While aminoboranes (e.g., ammonia borane, dimethylamine borane) offer a safer, bench-stable alternative to highly reactive hydrides like


, achieving absolute chemoselectivity and avoiding over-reduction requires precise mechanistic control.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to resolve selectivity issues during aminoborane-mediated nitrile reductions.

Diagnostic Workflow for Selectivity Issues

Use the decision tree below to diagnose and route your specific synthetic bottleneck to the correct troubleshooting protocol.

TroubleshootingWorkflow Start Nitrile Reduction Selectivity Issue Q1 Secondary/Tertiary Amine Byproducts? Start->Q1 Sol1 Use Bulky Aminoborane (e.g., BH2N(iPr)2) or TiCl4 Activator Q1->Sol1 Yes Q2 Unwanted Reduction of Aldehydes/Esters? Q1->Q2 No Sol2 Avoid LiBH4 Systems. Use TiCl4/NH3-BH3 at Room Temp Q2->Sol2 Yes Q3 Incomplete Conversion or Sluggish Kinetics? Q2->Q3 No Sol3 Utilize Catalyst Synergy (e.g., NaAB + LiBH4) or Mn(I) Catalysts Q3->Sol3 Yes

Diagnostic workflow for resolving nitrile reduction selectivity and yield issues.

Troubleshooting Guides & FAQs

Q1: I am observing significant formation of secondary and tertiary amines instead of the desired primary amine. How can I suppress this reductive amination pathway? A1: The formation of secondary or tertiary amines (over-alkylation) occurs when the highly reactive intermediate imine is attacked by the newly formed primary amine product before the imine can be fully reduced.

  • Mechanistic Causality: Standard aminoboranes can sometimes reduce the imine intermediate slower than the rate of nucleophilic attack by the primary amine.

  • Solution 1 (Steric Shielding): Switch to a sterically bulky aminoborane. Diisopropylaminoborane (

    
    ) effectively suppresses the formation of dialkylamines because the bulky isopropyl groups hinder the transition state required for secondary amine formation[1].
    
  • Solution 2 (Lewis Acid Trapping): Use a stoichiometric activator like

    
     with ammonia-borane. The 
    
    
    
    coordinates strongly to the nitrile nitrogen, accelerating the direct hydride transfer and trapping the primary amine as a titanium complex, preventing it from acting as a nucleophile[1].

Q2: My substrate contains both a nitrile and an ester/aldehyde. When I use the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 / 

system, the ester/aldehyde is also reduced. How can I achieve chemoselectivity?
A2: The

/ catalytic

system is highly potent and tolerates unconjugated alkenes and alkynes. However, it is mechanistically incapable of differentiating between a nitrile and highly electrophilic carbonyls.
  • Mechanistic Causality: The catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     generates reactive hydride species that readily attack the highly electrophilic carbonyl carbon of aldehydes and esters (e.g., reducing methyl benzoate to benzyl alcohol) competitively with the nitrile carbon[2]. Therefore, selective reduction of a nitrile in the presence of an aldehyde is not possible with this system.
    
  • Solution: Abandon

    
    -catalyzed systems for this specific substrate. Instead, utilize the 
    
    
    
    -activated ammonia-borane protocol, which operates at room temperature and offers a different electronic selectivity profile[1].

Q3: I am attempting a catalyst-free reduction using sodium amidoborane (NaAB), but my yields are stuck below 25%. Why is the conversion so low? A3: Sodium amidoborane alone lacks the thermodynamic driving force to push the reduction of sp-hybridized nitriles to completion at room temperature.

  • Mechanistic Causality: A critical synergistic effect is required. Research demonstrates that using NaAB or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     separately yields only 22% and 12%, respectively. When combined, they generate highly reactive in situ aminodiborane intermediates that facilitate rapid hydride transfer[3].
    
  • Solution: Ensure you are using the precise synergistic mixture of NaAB and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in THF at room temperature to boost yields up to 99%.
    

Q4: Can I use base-metal catalysts to improve the kinetics of amine borane reductions at room temperature? A4: Yes. Recent advancements have demonstrated that Manganese(I) alkyl complexes can efficiently catalyze the reduction of nitriles at room temperature[4].

  • Mechanistic Causality: The Mn(I) catalyst operates via two distinct catalytic cycles: one for the productive reduction of nitriles via hydrogen/boron transfer, and a competing hydrogen evolution reaction[4]. Dimethylamine borane (DMAB) is preferred over ammonia borane in this system due to its superior solubility in organic solvents, ensuring the productive cycle outpaces hydrogen loss[4]. Note that trimethylamine borane shows no reactivity, underscoring the crucial mechanistic requirement of the N–H motif in the aminoborane[4].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . The physical workup steps inherently prove the success of the chemical transformation.

Protocol A: Chemoselective Reduction using / Ammonia-Borane

This protocol is ideal for substrates where transition-metal catalysts must be avoided.

  • Preparation: Under an inert nitrogen atmosphere, dissolve the nitrile (1.0 equiv) in anhydrous diethyl ether.

  • Activation: Cool the solution to 0 °C and slowly add

    
     (1.0 equiv) dropwise. Causality:
    
    
    
    acts as a potent Lewis acid, activating the nitrile carbon for nucleophilic attack without inducing unwanted deprotonation[1].
  • Reduction: Add ammonia-borane (

    
    , 1.2 to 2.0 equiv) in portions. Warm to room temperature and stir for 3 hours[1].
    
  • Self-Validating Workup: Quench the reaction with 10% aqueous HCl. This converts the newly formed primary amine into a water-soluble hydrochloride salt. Extract the aqueous layer with ethyl acetate to strip away all non-basic impurities and unreacted starting materials. Finally, basify the aqueous layer with NaOH to pH > 10, and extract with dichloromethane. Validation: Weighing the concentrated dichloromethane extract provides a direct, self-validated measure of chemical conversion, as only the successfully reduced primary amine can survive this rigorous acid-base phase switch[1].

Protocol B: Synergistic / Reduction

This protocol is ideal for substrates containing reducible alkenes or alkynes that must remain untouched.

  • Preparation: In a dry round-bottom flask, add the nitrile (1.0 equiv) and diisopropylaminoborane (2.0 equiv, 0.5 M in THF)[2].

  • Catalysis: Add a catalytic amount of

    
     (10 mol %, 2 M in THF). Causality: The 
    
    
    
    initiates the catalytic cycle, facilitating the transfer of hydrides from the otherwise stable aminoborane[2]. The solution will typically turn deep red.
  • Reaction: Stir at room temperature until complete consumption of the starting material is observed.

  • Self-Validating Step: To ensure the reduction was successful and not merely a boron-complexation event, subject the crude mixture to a ninhydrin stain on a TLC plate. Primary amines will instantly form a deep Ruhemann's purple spot upon heating, visually confirming the presence of the free amine rather than an unreacted nitrile. Quench carefully with methanol to destroy excess hydrides before extraction.

Quantitative Data & Reagent Comparison

The following table summarizes the quantitative performance and selectivity profiles of various aminoborane systems to help you select the optimal reagents for your specific substrate.

Reagent SystemCatalyst / ActivatorKey AdvantageSelectivity LimitationsTypical Yield
Ammonia Borane (

)

(1.0 equiv)
Operates at room temp; avoids transition metals; negligible side products.Activator is highly moisture sensitive.85–95%
Diisopropylaminoborane

(10 mol%)
High yield; perfectly tolerates unconjugated alkenes and alkynes.Readily over-reduces aldehydes, ketones, and esters.80–98%
Sodium Amidoborane (NaAB)

(Synergistic)
True catalyst-free system; forms active aminodiborane in situ.Requires precise reagent synergy; fails if used in isolation.Up to 99%
Dimethylamine Borane (DMAB) Mn(I) Complex (2 mol%)Base-metal catalyzed; excellent solubility in aprotic solvents.Susceptible to competing hydrogen evolution reactions.>95%

References

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane Source: MDPI URL:[Link]

  • Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride Source: ResearchGate URL:[Link]

  • Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL:[Link]

  • Manganese catalysed reduction of nitriles with amine boranes Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Purification of Dichloro(diisopropylamino)borane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for dichloro(diisopropylamino)borane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Achieving high purity is critical for the success of subsequent synthetic transformations, and this document provides in-depth, field-proven insights into its purification, addressing common challenges and troubleshooting potential issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of dichloro(diisopropylamino)borane.

Q1: What are the critical physical and safety properties of dichloro(diisopropylamino)borane that I must be aware of?

A1: Dichloro(diisopropylamino)borane is a reactive liquid that demands careful handling. Its physical properties are well-documented, but its reactivity profile is paramount for safety and successful purification. It is sensitive to air and moisture and can be pyrophoric.[1] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and Schlenk techniques or a glovebox.

Table 1: Physical and Safety Properties of Dichloro(diisopropylamino)borane

PropertyValueSource
Molecular Formula C₆H₁₄BCl₂N[2]
Molecular Weight 181.90 g/mol
Appearance Liquid
Boiling Point 61 °C at 13 mmHg[2][3]
Density 1.008 g/cm³[2][3]
Refractive Index 1.43[2]
Storage Temperature 2-8°C under inert atmosphere[2][3]
Hazard Codes Pyrophoric, Water-reactive, Corrosive[1]

Q2: What are the primary impurities I can expect in my crude dichloro(diisopropylamino)borane?

A2: The impurities are almost always related to the synthesis, which typically involves the reaction of boron trichloride (BCl₃) with diisopropylamine.[2][3]

  • Diisopropylammonium hydrochloride: This is a solid salt byproduct formed during the initial reaction. It is insoluble in nonpolar solvents used for the reaction and must be filtered off.[4]

  • Unreacted Diisopropylamine: An excess of the amine is often used, and it can remain in the crude product.

  • Bis(diisopropylamino)chloroborane: This can form if the stoichiometry is not carefully controlled, where two equivalents of the amine react with one of BCl₃.

  • Hydrolysis/Decomposition Products: Exposure to trace moisture can lead to the formation of various boron-oxygen containing species.

Q3: What is the industry-standard method for purifying dichloro(diisopropylamino)borane?

A3: The most effective and widely cited method for purifying this compound is vacuum distillation .[4][5] This technique is ideal because it allows for the separation of the liquid product from non-volatile impurities (like salts) and other volatile components with different boiling points. The application of a vacuum is crucial to lower the boiling point, which prevents thermal decomposition of the product.[2][3]

Section 2: Troubleshooting and Optimization Guide

This section is formatted to address specific problems you may encounter during your purification workflow.

Q4: My crude reaction mixture is a thick, white slurry. What is this solid, and how do I handle it?

A4: The white solid is diisopropylammonium hydrochloride, a salt byproduct of the synthesis.[4] It is critical to remove this solid before distillation to prevent bumping and contamination.

  • Causality: The salt is insoluble in common nonpolar solvents like hexanes or diethyl ether used in the synthesis.

  • Solution: Filter the crude reaction mixture under an inert atmosphere. A Schlenk filter or a cannula filtration setup is ideal. The filter cake (the salt) should be washed with fresh, anhydrous solvent (e.g., hexanes) to recover any entrained product.[5] The combined filtrates contain your crude product, which is now ready for distillation.

Q5: I'm having trouble with the vacuum distillation. What are the common failure modes and their solutions?

A5: Distillation issues can usually be traced to a few key factors. See the troubleshooting workflow in Figure 2 for a decision-making guide.

  • Issue: Violent Bumping.

    • Cause: This is often caused by residual solids (the hydrochloride salt) that were not completely removed during filtration. It can also be due to too rapid heating.

    • Solution: Ensure the crude liquid is completely free of solids. Re-filter if necessary. Use a magnetic stir bar and heat the distillation flask slowly and evenly in an oil bath.

  • Issue: Low or No Product Recovery.

    • Cause: A vacuum leak in your distillation apparatus is the most common culprit. Check all joints and seals. Alternatively, your distillation temperature/pressure may be incorrect.

    • Solution: Verify your apparatus is airtight. Ensure your vacuum pump can achieve the required pressure (e.g., ~13 mmHg). Monitor the head temperature of the distillation column; it should stabilize at the boiling point of the product (around 61 °C at 13 mmHg) during collection.[2][3]

  • Issue: Product is Decomposing in the Distillation Flask (Darkening Color).

    • Cause: The compound is thermally sensitive. The distillation pot has been heated too high or for too long.

    • Solution: Ensure your vacuum is low enough to allow distillation at the recommended temperature. Do not exceed the required pot temperature. Once the product has distilled, cool the flask immediately. Boron compounds can be prone to decomposition, so minimizing heat exposure is key.[6]

Q6: My final, distilled product is cloudy. Is it impure?

A6: Yes, cloudiness typically indicates contamination.

  • Cause: The most likely cause is hydrolysis due to a small leak in your receiving flask or exposure to air/moisture during transfer. It could also indicate that some higher-boiling impurities co-distilled.

  • Solution: Unfortunately, the product may need to be redistilled. To prevent this, ensure your entire distillation apparatus, including the receiving flask, is flame- or oven-dried and assembled under a positive pressure of inert gas. Transfer the final product to a storage vessel inside a glovebox or under a strong counterflow of inert gas.

Q7: How should I store the purified dichloro(diisopropylamino)borane to maintain its purity?

A7: Stability is paramount. Due to its reactivity with air and moisture, storage conditions are critical.[7]

  • Protocol: Store the purified liquid in a tightly sealed, Teflon-stoppered flask (e.g., a Schlenk flask) under an argon or nitrogen atmosphere.

  • Temperature: Keep the container refrigerated at 2-8°C to minimize any potential decomposition pathways.[2][3]

  • Validation: Before use, especially after prolonged storage, it is good practice to verify purity via techniques like NMR spectroscopy.

Section 3: Detailed Experimental Protocols

These protocols represent a standard workflow for obtaining high-purity dichloro(diisopropylamino)borane.

Protocol 1: Inert Atmosphere Filtration of Crude Product

  • Setup: Assemble an oven-dried Schlenk filter apparatus connected to a two-necked, oven-dried receiving flask. Ensure all joints are well-greased and the system is under a positive pressure of nitrogen or argon.

  • Transfer: Under a positive flow of inert gas, transfer the crude reaction slurry to the filter funnel via a wide-bore cannula.

  • Filtration: Apply a vacuum to the receiving flask to pull the liquid through the filter frit, isolating the diisopropylammonium hydrochloride salt.

  • Washing: Break the vacuum with inert gas. Add a portion of fresh, anhydrous solvent (e.g., hexanes, 30 mL) to the filter funnel to wash the salt cake.[5] Re-apply the vacuum to pull the wash through. Repeat this wash two more times.

  • Completion: Once all liquid has been collected, break the vacuum with inert gas. The filtrate in the receiving flask is your crude product, ready for distillation.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus using oven-dried glassware. Include a magnetic stir bar in the distillation flask. Connect the apparatus to a Schlenk line and a vacuum pump protected by a cold trap.

  • Transfer: Transfer the crude filtrate from Protocol 1 into the distillation flask via cannula.

  • Distillation: Begin stirring and slowly evacuate the apparatus to the target pressure (e.g., 13 mmHg). Once the vacuum is stable, slowly heat the distillation flask in an oil bath.

  • Collection: Collect the fraction that distills at a constant temperature of approximately 61°C at 13 mmHg.[2][3] Discard any initial forerun that comes over at a lower temperature.

  • Shutdown: Once the product has been collected, stop heating and allow the apparatus to cool to room temperature before breaking the vacuum with inert gas.

  • Storage: Immediately transfer the purified, colorless liquid to an appropriate storage vessel under an inert atmosphere.

Section 4: Visual Workflows and Diagrams

Visual aids can clarify complex workflows and decision-making processes.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_waste Byproducts Crude Crude Reaction Mixture (Product + Salt Slurry) Filtration Inert Atmosphere Filtration Crude->Filtration CrudeFiltrate Crude Liquid Product Filtration->CrudeFiltrate liquid Waste Waste: Diisopropylammonium Hydrochloride Salt Filtration->Waste solid Distillation Vacuum Distillation (e.g., 61°C @ 13 mmHg) PureProduct Pure Dichloro(diisopropylamino)borane Distillation->PureProduct CrudeFiltrate->Distillation

Figure 1: General workflow for the purification of dichloro(diisopropylamino)borane.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Distillation Issue Identified Bumping Violent Bumping Start->Bumping LowYield Low/No Yield Start->LowYield Decomp Product Decomposition (Darkening) Start->Decomp Sol_Bumping Cause: Residual Solids Solution: Re-filter crude product. Ensure slow, even heating. Bumping->Sol_Bumping Sol_Yield Cause: Vacuum Leak / Wrong P,T Solution: Check all seals. Verify vacuum level & head temp. LowYield->Sol_Yield Sol_Decomp Cause: Overheating Solution: Ensure lowest possible P. Do not exceed target temp. Decomp->Sol_Decomp

Figure 2: Troubleshooting decision tree for common vacuum distillation issues.

References

  • Cas 44873-49-6, DICHLORO(DIISOPROPYLAMINO)BORANE | lookchem. [Link]

  • Cas 3386-16-1, DICHLORO(DIPROPYLAMINO)BORANE 97+% | lookchem. [Link]

  • dichloro(diisopropylamino)borane | CAS#:44873-49-6 | Chemsrc. [Link]

  • Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification - Organic Syntheses Procedure. Org. Synth.2019 , 96, 400-416. [Link]

  • Diisopropylaminoborane - Organic Chemistry Portal. [Link]

  • Dichloro(diisopropylamino)phosphane, Dichloro(diphenylamino)phosphane, 1,2-Bis(diisopropylamino)-1,2-dichlorodiphosphane. In Synthetic Methods of Organometallic and Inorganic Chemistry; Herrmann, W. A., Ed.; Thieme: Stuttgart, 1996; Vol. 3, pp 48-50. [Link]

  • Synthesis and Reactivity of Electron-Deficient Boron Species. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Haddenham, D.; et al. REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. HETEROCYCLES2012 , 86 (1), 417-432. [Link]

  • Ishiyama, T.; et al. Bis(pinacolato)diboron - Organic Syntheses Procedure. Org. Synth.2004 , 80, 243. [Link]

  • Stability and decomposition of copper(i) boryl complexes: [(IDipp)Cu–Bneop], [(IDipp*)Cu–Bneop] and copper clusters. New J. Chem.2020 , 44, 14855-14867. [Link]

  • In-situ preparation of diisopinocampheyl chloroborane. EP0478062B1.
  • Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. Int J Mol Sci.2021 , 22(19), 10793. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Bis(diisopropylamino)boron Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving bis(diisopropylamino)boron, often abbreviated as B(NiPr2)2, moieties. The bulky diisopropylamino groups are instrumental in moderating the Lewis acidity of the boron center and providing kinetic stability. However, this steric bulk frequently poses significant challenges, leading to sluggish or incomplete reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in overcoming these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My borylation reaction with a B(NiPr2)2 reagent is extremely slow or shows no conversion. What is the primary reason for this?

A1: The most common culprit is the severe steric hindrance imposed by the two diisopropylamino groups. These bulky substituents shield the boron center, making it difficult for nucleophiles or substrates to approach and react. This steric impediment significantly raises the activation energy of the reaction, leading to slow kinetics at standard temperatures.

Q2: I observe the formation of side products, and my desired product is in low yield. Could steric hindrance be the cause?

A2: Absolutely. Steric hindrance can favor alternative, less sterically demanding reaction pathways. For instance, instead of the desired reaction at a hindered site, a reagent might react at a more accessible, albeit less desired, functional group elsewhere in the molecule. In some cases, prolonged reaction times at high temperatures, intended to overcome steric hindrance, can lead to decomposition of starting materials or products.

Q3: Are there general strategies to enhance the reactivity of sterically hindered bis(diisopropylamino)boron compounds?

A3: Yes, several strategies can be employed:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance. This is often the simplest and most effective initial approach.

  • High-Pressure Conditions: Applying high pressure can facilitate reactions with a negative activation volume, which is common in bond-forming reactions where the transition state is more compact than the ground state.[1][2]

  • Catalyst-Mediated Activation: The use of specific catalysts can provide an alternative, lower-energy reaction pathway, bypassing the high activation energy of the uncatalyzed reaction.

  • Frustrated Lewis Pair (FLP) Chemistry: In certain contexts, the steric bulk that hinders adduct formation can be harnessed for "frustrated Lewis pair" reactivity, enabling the activation of small molecules.[3][4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Incomplete or Sluggish Borylation of Aryl Halides/Triflates

This is a frequent challenge when attempting to synthesize arylboronic esters or acids using bis(diisopropylamino)boron reagents.

Underlying Cause: The large steric profile of the B(NiPr2)2 group hinders the approach of the aryl nucleophile (often generated in situ via an organometallic intermediate) to the boron center.

Troubleshooting Workflow:

start Low Conversion in Borylation temp Increase Reaction Temperature (e.g., in 20°C increments) start->temp catalyst Introduce a Suitable Catalyst (e.g., Pd complexes for cross-coupling) temp->catalyst If no improvement success Reaction Successful temp->success If successful pressure Employ High-Pressure Conditions (Requires specialized equipment) catalyst->pressure If still sluggish catalyst->success If successful reagent Consider Alternative, Less Hindered Borylating Agent pressure->reagent If impractical pressure->success If successful fail Reaction Fails reagent->fail If no alternative available

Caption: Troubleshooting workflow for sluggish borylation reactions.

Detailed Protocols & Explanations:

  • Thermal Acceleration: Many reactions involving hindered boranes require elevated temperatures to proceed at a reasonable rate.[5] Monitor the reaction by TLC or GC/MS at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and potential decomposition.

  • Catalytic Cross-Coupling: For the synthesis of arylboronic acids, palladium-catalyzed borylation of aryl halides or triflates with a less hindered boron source like diisopropylaminoborane (H₂B-N(iPr)₂) can be a viable alternative.[6]

    Protocol: Palladium-Catalyzed Borylation of an Aryl Bromide

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), Pd(dba)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., P(tBu)₃, 0.04 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

    • Add diisopropylaminoborane (1.5 mmol) and a base (e.g., K₃PO₄, 2.0 mmol).

    • Heat the reaction mixture to 80-100 °C and monitor by GC-MS.

    • Upon completion, cool the reaction, quench with water, and proceed with an acidic workup to obtain the boronic acid.[6]

  • High-Pressure Synthesis: For particularly stubborn cases, high-pressure conditions (in the GPa range) can promote reactions by favoring a more compact transition state.[1][2] This requires specialized equipment and is typically considered an advanced technique.

Issue 2: Poor Reactivity in Frustrated Lewis Pair (FLP) Activations

The steric bulk of the bis(diisopropylamino)boron moiety is a key feature in the design of Frustrated Lewis Pairs.[3][4] However, if the steric hindrance is excessive, even the approach of small molecules like H₂ can be impeded.

Underlying Cause: While some steric hindrance is necessary to prevent the formation of a classical Lewis adduct, extreme bulk can also inhibit the desired FLP reactivity.[7]

Troubleshooting Strategies:

StrategyRationaleExample Application
Modify the Lewis Base A slightly less bulky Lewis base may reduce the overall steric clash in the transition state.If using P(tBu)₃, consider a less hindered phosphine like P(Cy)₃.
Solvent Effects A more polar, coordinating solvent might stabilize charged intermediates in the activation process, lowering the transition state energy.Changing from toluene to dichloromethane or THF.
Temperature Optimization Even in FLP chemistry, some thermal energy may be required to overcome the activation barrier for small molecule activation.Carefully increase the reaction temperature while monitoring for potential decomposition.
Issue 3: Difficulty in Forming Boron Enolates

The reaction of a metal enolate with a bis(diisopropylamino)boron halide can be slow due to the steric hindrance around the boron center.

Underlying Cause: The nucleophilic attack of the enolate on the electrophilic boron is sterically hindered.

Solutions and Mechanistic Insights:

  • Choice of Metal Cation: The reactivity of the metal enolate is crucial. Potassium enolates are generally more reactive than sodium or lithium enolates due to the greater ionic character of the O-K bond, which makes the enolate more nucleophilic.[5] The observed reactivity order is typically K > Na > Li.[5]

  • Temperature and Reaction Time: While some reactions may proceed at room temperature, more hindered systems may require elevated temperatures and longer reaction times.[5]

Experimental Workflow for Boron Enolate Formation:

start Prepare Metal Enolate (e.g., using KHMDS) add_boron Add (iPr2N)2BCl at low temperature (e.g., -78 °C) start->add_boron warm Slowly warm to room temperature add_boron->warm monitor Monitor reaction by NMR (e.g., 11B NMR) warm->monitor workup Aqueous workup and extraction monitor->workup Upon completion product Isolated Boron Enolate workup->product

Caption: General workflow for the synthesis of bis(diisopropylamino)boron enolates.

References

  • Stephan, D. W. Frustrated Lewis Pairs: From Concept to Catalysis. Accounts of Chemical Research2015 , 48 (2), 306–316. [Link]

  • Scott, D. J., et al. Frustrated Lewis Pairs beyond the Main Group: Synthesis, Reactivity, and Small Molecule Activation with Cationic Zirconocene–Phosphinoaryloxide Complexes. Journal of the American Chemical Society2011 , 133 (46), 18764–18779. [Link]

  • Sun, C., et al. Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone. Organometallics2007 , 26 (24), 5834–5839. [Link]

  • Bailey, C. Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. eScholarship, University of California2010 . [Link]

  • Solozhenko, V. L., et al. High-Pressure Design of Advanced BN-Based Materials. Materials2016 , 9 (10), 868. [Link]

  • Dubrovinsky, L., et al. High pressure synthesis and investigations of properties of boron allotropes and boron carbide. EPub Bayreuth2017 . [Link]

  • ACS GCI Pharmaceutical Roundtable. Frustrated Lewis Pairs (FLP). [Link]

  • ResearchGate. Frustrated Lewis pairs: Design and reactivity. [Link]

  • Wikipedia. Frustrated Lewis pair. [Link]

  • Osi, A. K., et al. Cooperative borane activation by tuning hemilability of different Os-κ2-N,Se-chelated complexes. Communications Chemistry2023 , 6, 198. [Link]

Sources

Safe disposal protocols for reactive aminoborane residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Reagent Management. This module provides advanced guidance on the safe handling, quenching, and disposal of aminoborane residues (e.g., dimethylamine borane, borane-triethylamine).

Aminoboranes are highly effective reducing agents utilized extensively in drug development and organic synthesis. However, their residues are highly toxic, flammable, and potentially pyrophoric[1]. Improper disposal can lead to thermal runaway, autoignition, or vessel rupture due to massive hydrogen (


) gas evolution. This guide establishes a self-validating, kinetically controlled quenching system to ensure laboratory safety.

Part 1: Mechanistic Causality of Aminoborane Reactivity

To safely dispose of aminoboranes, one must understand the causality behind their reactivity. The core hazard lies in the hydride (


) transfer from the borane complex to a protic source (

), which violently generates

gas and heat.

If water or a strong acid is added directly to an aminoborane residue, the lack of steric hindrance allows for an instantaneous, uncontrolled reaction. To prevent this, we utilize a stepped protic quenching mechanism . By introducing alcohols of decreasing steric bulk (Isopropanol


 Methanol) before water, we intentionally throttle the reaction kinetics. The bulky isopropyl group acts as a physical buffer, slowing the hydride transfer and allowing the cooling bath to dissipate the generated heat effectively.

Mechanism Complex Amine-Borane Complex (R3N-BH3) Intermediate Alkoxyborane Intermediate + H2 Gas Evolution Complex->Intermediate Hydride Transfer (Exothermic) Proton Protic Source (ROH) Steric Hindrance Dictates Rate Proton->Intermediate BoricAcid Boric Acid Derivatives (Water Soluble) Intermediate->BoricAcid Complete Cleavage Hydrolysis Aqueous Hydrolysis (H2O) Hydrolysis->BoricAcid

Mechanistic pathway of aminoborane degradation via controlled protic quenching.

Part 2: Self-Validating Quenching Protocol

This methodology is designed as a self-validating system : you must not proceed to the next step until the physical feedback (temperature stability, cessation of gas evolution) confirms the current step is complete.

Step 1: Inert Dilution & Pyrophoricity Mitigation

  • Action: Under an inert atmosphere (Nitrogen or Argon), dilute the aminoborane residue with an aprotic solvent (e.g., Toluene or Heptane) to a concentration of

    
    .
    
  • Causality: High concentrations of borane derivatives can be spontaneously combustible. Diluting below 15 wt% mitigates this pyrophoric hazard[2].

Step 2: Primary Quench (Kinetic Throttling)

  • Action: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–5 °C[3]. Vigorously stir the solution and add Isopropanol dropwise.

  • Self-Validation Check: Monitor the internal thermometer and the bubbler. Do not add the next drop if the temperature exceeds 10 °C. Wait until all visible

    
     bubbling has ceased before proceeding to Step 3.
    

Step 3: Secondary Quench (Complete Destruction)

  • Action: Once the isopropanol reaction reaches equilibrium, add Methanol dropwise.

  • Causality: Methanol has minimal steric hindrance and will rapidly scavenge and destroy any remaining, highly-hindered unreacted B-H bonds[3].

Step 4: Aqueous Hydrolysis & Neutralization

  • Action: Slowly add Deionized Water dropwise to hydrolyze the resulting alkoxyboranes. Allow the mixture to warm to room temperature.

  • Action: Check the pH of the aqueous layer. Neutralize by adding 1M HCl or Sodium Bicarbonate until the pH is strictly between 6.0 and 8.0[3]. Transfer to a labeled hazardous waste container.

QuenchWorkflow Residue 1. Aminoborane Residue (Inert Atmosphere) Dilute 2. Dilute in Aprotic Solvent (Toluene/THF) & Cool (0-5°C) Residue->Dilute Quench1 3. Primary Quench: Isopropanol (Slow H2 Evolution) Dilute->Quench1 Check1 Exotherm/Gas Subsided? Quench1->Check1 Check1->Quench1 No (Wait/Cool) Quench2 4. Secondary Quench: Methanol (Complete Destruction) Check1->Quench2 Yes Water 5. Final Hydrolysis: Water Quench2->Water Waste 6. Neutralize (pH 6-8) & Route to Hazardous Waste Water->Waste

Logical workflow for the stepped quenching and safe disposal of aminoborane residues.

Part 3: Quantitative Data & Safety Metrics

ParameterRecommended ValueMechanistic Rationale
Initial Dilution Concentration

in Toluene/Heptane
Mitigates spontaneous combustibility (pyrophoricity) prior to introducing protic quenchers[2].
Cooling Bath Temperature 0 °C to 5 °CSuppresses the exothermic hydride-proton reaction kinetics, preventing solvent boil-off[3].
Primary Quench (Isopropanol) 2–3 Molar EquivalentsSterically hindered alcohol provides a controlled, slow release of

gas.
Secondary Quench (Methanol) 2–3 Molar EquivalentsHigh reactivity ensures complete destruction of residual B-H bonds[3].
Final Neutralization pH 6.0 to 8.0Prevents precipitation of borate salts and ensures safe compatibility with aqueous waste lines[3].

Part 4: Troubleshooting & FAQs

Q1: Why did my quenching solution experience a sudden temperature spike when adding methanol? A: This indicates incomplete primary quenching. Isopropanol's steric bulk intentionally slows the hydride transfer. If you transition to methanol (which has faster kinetics) before the isopropanol reaction reaches equilibrium, the unreacted borane rapidly hydrolyzes, causing a thermal spike. Self-Validation Rule: Never proceed to methanol until hydrogen evolution from the isopropanol stage has completely ceased.

Q2: Can I skip the alcohol quench and directly use dilute aqueous acids to neutralize the amine borane? A: Absolutely not. Trialkylamine borane complexes are highly stable in nonprotic solvents and are 2[2]. Direct acid addition can lead to phase separation followed by a delayed, violent exothermic reaction and massive hydrogen gas release once the complex finally dissociates. Always utilize the stepped alcohol protocol.

Q3: How do I handle persistent precipitation or line clogging during the aqueous hydrolysis step? A: Precipitation is typically caused by the formation of insoluble amine-borate salts or boric acid derivatives at extreme pH levels. To resolve this, ensure the final aqueous layer is strictly 3[3]. If clogging persists, adding a compatible co-solvent (like THF) can help solubilize the intermediates before routing to the hazardous waste carboy.

Q4: How can I verify if my diluted borane waste is still pyrophoric before quenching? A: A field-proven validation test involves syringing a few drops of the diluted solution onto dry Whatman #3 filter paper inside a fume hood.2[2], meaning further inert dilution is required before any protic quenching begins.

References

  • Source: researchgate.
  • Source: umn.
  • Source: benchchem.

Sources

Validation & Comparative

Mechanistic Causality: Sterics, Hybridization, and ¹¹B NMR Shifts

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the ¹¹B NMR Chemical Shifts of Aminoboranes: Monomeric Diisopropylaminoborane vs. Structural Alternatives

In the landscape of synthetic organic chemistry, selective reducing agents and borylation intermediates are foundational to complex molecular architecture. Diisopropylaminoborane (BH₂N(iPr)₂) has emerged as a reagent of exceptional utility due to its stability and nuanced reactivity. However, the successful application of this reagent heavily depends on its structural purity—specifically, its existence as a discrete monomer rather than an unreactive dimer. As a Senior Application Scientist, I rely on ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating tool to monitor the synthesis, coordination state, and purity of these boron species.

This guide provides an objective comparison of the ¹¹B NMR performance of monomeric diisopropylaminoborane against its dimeric alternatives and precursor adducts, supported by mechanistic causality and validated experimental protocols.

The ¹¹B nucleus (spin I = 3/2) is highly sensitive to its electronic environment, making its chemical shift (δ) a direct readout of the boron atom's hybridization and coordination state[1].

  • The Monomeric State (High Steric Bulk): The defining feature of diisopropylaminoborane is the immense steric bulk of its isopropyl groups. This bulk physically prevents the boron and nitrogen atoms of adjacent molecules from undergoing intermolecular Lewis acid-base coordination[2]. Consequently, the molecule is locked in a monomeric state. The boron atom remains 3-coordinate (sp² hybridized) with an empty p-orbital. This electron-deficient, deshielded environment forces the ¹¹B NMR signal significantly downfield. Furthermore, spin-spin coupling with the two directly attached protons (B-H) splits the signal into a characteristic triplet at approximately δ +35 ppm (J ≈ 125 Hz).

  • The Dimeric State (Low Steric Bulk): Less sterically hindered alternatives, such as dimethylaminoborane, readily undergo dimerization to form a 4-coordinate (sp³ hybridized) cyclic structure. The complete octet and increased electron density heavily shield the boron nucleus, driving the chemical shift far upfield, typically into the range of δ +5 to -10 ppm[1].

  • Adduct Precursors: Similarly, starting materials like the diisopropylamine-borane complex feature a 4-coordinate dative bond, resulting in a highly shielded upfield quartet (due to three borane protons) near δ -21.8 ppm[3].

Quantitative ¹¹B NMR Performance Comparison

To effectively monitor the transition from precursor to product, or to identify unwanted dimerization, researchers must reference the distinct spectral signatures of each structural state.

Table 1: Comparative ¹¹B NMR Chemical Shifts of Aminoborane Species

CompoundBoron CoordinationStructural State¹¹B NMR Chemical Shift (δ, ppm)Multiplicity & Coupling
Diisopropylaminoborane 3-coordinate (sp²)Monomer+35.0Triplet (t), J ≈ 125 Hz
Dimethylaminoborane 4-coordinate (sp³)Dimer+5 to -10Broad Signal
Diisopropylamine-borane 4-coordinate (sp³)Adduct (Precursor)-21.8Quartet (q)
Bromomagnesium diisopropylaminoborohydride 4-coordinate (sp³)Adduct (Intermediate)-22.0Quartet (q), J ≈ 83 Hz

Self-Validating Experimental Protocol: Synthesis of Monomeric Diisopropylaminoborane

To ensure the highest purity of the monomeric species, the following protocol utilizes the reaction of a lithium aminoborohydride (LAB) with trimethylsilyl chloride (TMSCl). This pathway avoids harsh thermal dehydrogenation, which can trigger unwanted oligomerization, and provides a continuous, self-validating ¹¹B NMR feedback loop.

Step 1: Baseline Establishment Dissolve diisopropylamine-borane complex (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the borane. Extract a baseline aliquot for ¹¹B NMR; the precursor must display a pristine quartet at δ -21.8 ppm, confirming the 4-coordinate boron environment[3].

Step 2: LAB Intermediate Formation Dropwise add n-butyllithium (1.0 equiv, 2.5 M in hexanes) to the solution at 0 °C, and stir for 1 hour. Causality: The strict low-temperature control mitigates the highly exothermic deprotonation and prevents thermal degradation. A transient ¹¹B NMR check will reveal a shift to a new quartet around δ -22 ppm, indicative of the lithium diisopropylaminoborohydride intermediate.

Step 3: Monomer Liberation Slowly introduce trimethylsilyl chloride (TMSCl, 1.0 equiv) to the chilled solution. Causality: The chloride acts as an efficient leaving group, precipitating with lithium, while the silyl group facilitates the rapid liberation of the 3-coordinate aminoborane.

Step 4: Self-Validation via NMR After 30 minutes of continuous stirring, extract a final 0.5 mL aliquot for ¹¹B NMR analysis. The reaction is completely self-validated when the upfield quartets (near -22 ppm) are entirely consumed and replaced by a single, sharp triplet at δ +35 ppm (J = 125 Hz). The strict absence of any signals in the 0 to -10 ppm range conclusively proves that the steric bulk has successfully prevented dimerization, yielding the pure monomer[2].

Structural Logic & Workflow Diagram

The following diagram illustrates the logical divergence in aminoborane synthesis, highlighting how steric bulk dictates the final structural state and its corresponding self-validating NMR signal.

G Precursor Diisopropylamine-borane (4-Coordinate Adduct) PrecursorNMR ¹¹B NMR: δ -21.8 ppm (q) Precursor->PrecursorNMR Baseline Validation Reaction Dehydrogenation / TMSCl Addition (Activation Step) Precursor->Reaction Synthesis StericHigh High Steric Bulk (e.g., Isopropyl groups) Reaction->StericHigh Pathway A StericLow Low Steric Bulk (e.g., Methyl groups) Reaction->StericLow Pathway B Monomer Monomeric Aminoborane (3-Coordinate, sp²) StericHigh->Monomer Prevents Dimerization MonomerNMR ¹¹B NMR: δ +35 ppm (t) Deshielded Boron Monomer->MonomerNMR Self-Validating Signal Dimer Dimeric Aminoborane (4-Coordinate, sp³) StericLow->Dimer Allows Coordination DimerNMR ¹¹B NMR: δ +5 to -10 ppm Shielded Boron Dimer->DimerNMR Self-Validating Signal

Logical workflow of aminoborane synthesis, demonstrating how steric bulk dictates the ¹¹B NMR shift.

References

  • Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids. Heterocycles (Singaram et al., 2012). [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega (2022). [Link]

  • Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. UC Santa Cruz - eScholarship.[Link]

Sources

Comparing reactivity of diisopropylaminoborane vs pinacolborane (HBpin)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Universal Standard vs. The Divergent Specialist

In the landscape of organoboron synthesis, Pinacolborane (HBpin) is the incumbent standard—a robust, commercially available reagent that delivers stable pinacol boronate esters directly. However, Diisopropylaminoborane (


)  has emerged as a powerful alternative, particularly when downstream versatility or specific reductive capabilities are required.
  • Choose HBpin for direct access to stable, Suzuki-ready boronate esters and for standard alkene hydroborations.

  • Choose Diisopropylaminoborane for divergent synthesis (accessing various boron protecting groups from a single intermediate), C-H borylation of challenging heterocycles using NHC-Ir catalysts, or the chemoselective reduction of nitriles to primary amines.

Chemical Profile & Physical Properties[1]

Understanding the physical state and stability of these reagents is critical for process design.

FeaturePinacolborane (HBpin)Diisopropylaminoborane
Structure

(Conceptual)

(Monomeric)
CAS Number 25015-63-855124-35-1
Molecular Weight 127.98 g/mol 113.01 g/mol
Physical State Colorless LiquidColorless Solid / Semi-solid
Boiling/Melting Pt bp 42–43 °C (50 mmHg)mp ~35–40 °C (varies by purity)
Active Content 1 Hydride (B-H)2 Hydrides (B-H2)
Stability Moisture sensitive; degrades slowly to

and

.
High stability; THF solutions stable for >1 year [1].
Atom Economy Moderate (Pinacol loss upon hydrolysis)Good (Amine loss; easier acid-wash removal)

Technical Insight: Diisopropylaminoborane exists primarily as a monomer due to the steric bulk of the isopropyl groups, unlike smaller aminoboranes which form stable dimers. This monomeric nature is key to its high reactivity in metal-catalyzed cycles.

Reactivity Matrix: Head-to-Head Comparison

A. C-H Borylation of Arenes (Ir-Catalyzed)

This is the primary arena for both reagents. The choice dictates the "lock-in" of the final product.

  • HBpin Route:

    • Catalyst: Typically

      
       with bipyridine ligands (e.g., dtbpy).[1]
      
    • Product: Aryl-Bpin esters.

    • Pros: One-step access to stable coupling partners.

    • Cons: Converting Bpin to other forms (e.g.,

      
      , 
      
      
      
      ) requires oxidative hydrolysis or transesterification, which can be inefficient.
  • Diisopropylaminoborane Route:

    • Catalyst:

      
       with NHC ligands  (e.g., ICy = 1,3-dicyclohexylimidazol-2-ylidene) [2].[2][3]
      
    • Product:

      
       or 
      
      
      
      intermediates.
    • Pros (Divergency): The resulting aminoboryl species is labile.[3][4] It can be treated in situ with different diols to generate Bpin, Bneop, or Bdan esters, or hydrolyzed directly to boronic acids.

    • Selectivity: The Ir-NHC system with aminoborane often shows superior reactivity for specific heterocycles (e.g., indoles) compared to the standard Ir-dtbpy/HBpin system [2].

B. Reduction Capabilities (Chemoselectivity)

Here, the reagents diverge significantly in function.

  • HBpin: Acts primarily as a hydroboration agent for C=C and C≡C bonds. It is inert toward nitriles under standard conditions without specialized catalysts.

  • Diisopropylaminoborane: Acts as a hydride donor . In the presence of catalytic

    
    , it efficiently reduces nitriles to primary amines  [3].[5][6]
    
    • Mechanism:[7][8][9] Coordination of

      
       activates the nitrile, allowing hydride transfer from the aminoborane.
      
    • Selectivity: Can reduce nitriles in the presence of alkenes/alkynes (which would be hydroborated by HBpin).[10]

Mechanistic Visualization

The following diagram contrasts the standard Ir-catalyzed cycle (using HBpin) with the divergent pathway offered by Diisopropylaminoborane.

G Ir_Cat Ir(I) Active Catalyst OxAdd Oxidative Addition (C-H Activation) Ir_Cat->OxAdd + Arene Int_IrIII Ir(III)-H-Aryl Species OxAdd->Int_IrIII Prod_Bpin Product: Aryl-Bpin (Stable, Fixed) Int_IrIII->Prod_Bpin + HBpin (Reductive Elimination) Prod_Amino Intermediate: Aryl-B-N(iPr)2 Int_IrIII->Prod_Amino + H2B-N(iPr)2 (Reductive Elimination) HBpin Reagent: HBpin HBpin->Int_IrIII Boron Source Aminoborane Reagent: H2B-N(iPr)2 Aminoborane->Int_IrIII Boron Source Div_Acid Hydrolysis -> Aryl-B(OH)2 Prod_Amino->Div_Acid H2O/H+ Div_Ester Diol -> Aryl-B(OR)2 Prod_Amino->Div_Ester ROH/Diol

Figure 1: Comparative Catalytic Pathways.[11] Note the "Dead End" stability of the Bpin product versus the divergent utility of the Aminoborane intermediate.

Experimental Protocols

Protocol A: Ir-Catalyzed C-H Borylation using Diisopropylaminoborane

Adapted from Beilstein J. Org.[12] Chem. 2016, 12, 654–661.[12] [2]

Objective: Borylation of an arene followed by in situ conversion to a boronic ester.

  • Catalyst Prep: In a glovebox, combine

    
     (0.05 equiv) and ICy·HCl  (1,3-dicyclohexylimidazolium chloride, 0.10 equiv).[3] Add 
    
    
    
    (0.20 equiv) to generate the free carbene in situ.
  • Reaction: Add the arene substrate (1.0 equiv) and Diisopropylaminoborane (0.5–1.0 equiv) in methylcyclohexane or THF.

  • Heating: Seal the tube and heat to 110 °C for 15 hours.

    • Note: The active species is thermally robust.

  • Workup (Divergency Step):

    • For Pinacol Ester: Add pinacol (2.0 equiv) directly to the crude mixture and stir at RT for 1–2 h.

    • For Boronic Acid: Add dilute aqueous HCl or

      
       and extract.
      
  • Purification: Silica gel chromatography (for esters) or crystallization (for acids).

Protocol B: Reduction of Nitriles to Primary Amines

Adapted from J. Org.[5] Chem. 2009, 74, 1964–1970.[5][6][13] [3]

Objective: Chemoselective reduction of 4-methoxybenzonitrile to 4-methoxybenzylamine.

  • Reagent Prep: Prepare a 1M solution of diisopropylaminoborane in THF.

  • Activation: Add LiBH4 (10 mol%) as a catalyst.

    • Critical Step: The reaction is sluggish without Lithium catalysis.

  • Reduction: Add the nitrile (1.0 equiv) slowly at room temperature (or reflux for electron-rich nitriles).

  • Quench: Slowly add methanol, then 1M HCl. Stir for 30 mins to break the amine-borane complex.

  • Isolation: Basify with NaOH and extract with ether. Yields are typically >90%.

Selection Guide: When to Use Which?

ScenarioRecommended ReagentReasoning
Routine Suzuki Coupling HBpin Direct access to stable Bpin esters; no extra deprotection steps needed.
Late-Stage Functionalization Diisopropylaminoborane Milder conditions with Ir-NHC; allows installation of "masked" boron that can be revealed later.
Nitrile Reduction Diisopropylaminoborane Unique chemoselectivity; leaves alkenes/alkynes intact (unlike LAH).
Atom Economy Focus Diisopropylaminoborane Higher active hydride content per mass; amine byproduct is easily recycled.
Unstable Boronic Acids Diisopropylaminoborane Isolate as the MIDA boronate or trifluoroborate directly from the aminoboryl intermediate.

References

  • Haddenham, D., et al. "Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids."[14] J. Org.[5][6][13][14] Chem., 2009 , 74, 1964–1970.[5][6][13] Link

  • Kawamorita, S., et al. "Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane."[3] Beilstein J. Org.[12] Chem., 2016 , 12, 654–661. Link

  • Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[5][6] J. Org.[5][6][13][14] Chem., 2009 , 74, 1964–1970.[5][6][13] Link

  • Boller, T. M., et al. "Iridium-Catalyzed C-H Borylation of Arenes with Pinacolborane." J. Am. Chem. Soc., 2005 , 127, 10539. Link

Sources

A Comparative Guide to Boron Reagents: Diisopropylaminoborane vs. Bis(pinacolato)diboron (B2Pin2) in the Context of Atom Economy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pursuit of efficiency and sustainability has placed principles of green chemistry, such as atom economy, at the forefront of process development. Boronic acids and their derivatives are pivotal intermediates, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura coupling being a cornerstone of pharmaceutical and materials science research. This guide provides an in-depth technical comparison of two prominent boron-donating reagents, Diisopropylaminoborane and Bis(pinacolato)diboron (B2Pin2), with a specific focus on their atom economy in the synthesis of arylboronic acid derivatives.

Introduction to the Contenders

Diisopropylaminoborane (iPr₂NBH₂) is a monomeric aminoborane that has gained traction as an inexpensive and versatile reagent.[1] It serves as a valuable source of boron for palladium-catalyzed borylations of aryl halides and triflates.[2] Beyond borylation, it can also be employed in reduction reactions of esters and nitriles.[3] Its synthesis from lithium diisopropylaminoborohydride and an electrophile like methyl iodide is a common laboratory-scale preparation.[1]

Bis(pinacolato)diboron (B₂Pin₂) is arguably the most widely used diboron reagent in organic synthesis. Its stability to air and moisture, coupled with its efficacy in the palladium-catalyzed Miyaura borylation, makes it a go-to choice for the synthesis of pinacolyl boronates.[4] These esters are highly valued for their stability, ease of purification, and broad applicability in subsequent cross-coupling reactions.[5]

The Principle of Atom Economy: A Green Chemistry Imperative

Coined by Barry Trost, atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical transformation in terms of how many atoms from the reactants are incorporated into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher atom economy signifies a more sustainable process, as it implies the generation of fewer byproducts and less waste. This not only has environmental benefits but also economic advantages in terms of reduced raw material consumption and waste disposal costs.

Head-to-Head Comparison: Borylation of an Aryl Bromide

To provide a quantitative comparison, we will analyze the atom economy of a representative palladium-catalyzed borylation of bromobenzene to produce phenylboronic acid (in the case of diisopropylaminoborane) or its pinacol ester (for B₂Pin₂).

Scenario 1: Borylation with Diisopropylaminoborane

The overall transformation using diisopropylaminoborane involves the borylation of the aryl bromide followed by hydrolysis to yield the boronic acid.

Reaction: Ar-Br + iPr₂NBH₂ + Base + [Pd catalyst] → Ar-B(OH)₂ (after hydrolysis)

A detailed experimental procedure for a similar reaction suggests the use of a Grignard reagent formed in situ, which then reacts with diisopropylaminoborane. The subsequent hydrolysis of the aminoborane intermediate yields the boronic acid.

For the purpose of this calculation, we will consider the key reagents involved in the boron transfer and the formation of the initial borylated species. A simplified, representative reaction is:

C₆H₅Br + iPr₂NBH₂ → C₆H₅BHN(iPr)₂ + HBr

Following hydrolysis:

C₆H₅BHN(iPr)₂ + 2H₂O → C₆H₅B(OH)₂ + iPr₂NH + H₂

The key transformation for atom economy calculation focuses on the borylation step.

Scenario 2: Borylation with Bis(pinacolato)diboron (Miyaura Borylation)

The Miyaura borylation is a well-established method for the synthesis of arylboronic esters.[4]

Reaction: Ar-Br + B₂Pin₂ + Base + [Pd catalyst] → Ar-BPin + X-BPin + Base-H-X

A typical reaction involves an aryl bromide, B₂Pin₂, a palladium catalyst, and a base such as potassium acetate (KOAc).[6]

C₆H₅Br + (Bpin)₂ + KOAc → C₆H₅Bpin + KBr + HOAc

Quantitative Analysis of Atom Economy

Parameter Diisopropylaminoborane Bis(pinacolato)diboron (B₂Pin₂) *
Desired Product Phenylboronic Acid (C₆H₅B(OH)₂)Phenylboronic acid pinacol ester (C₆H₅Bpin)
Molecular Weight of Desired Product 121.93 g/mol 204.08 g/mol
Reactants Bromobenzene (C₆H₅Br), Diisopropylaminoborane (iPr₂NBH₂)Bromobenzene (C₆H₅Br), Bis(pinacolato)diboron (B₂Pin₂), Potassium Acetate (KOAc)
Molecular Weight of Reactants C₆H₅Br: 157.01 g/mol iPr₂NBH₂: 113.03 g/mol C₆H₅Br: 157.01 g/mol B₂Pin₂: 253.94 g/mol KOAc: 98.14 g/mol
Total Molecular Weight of Reactants 270.04 g/mol 509.09 g/mol
Atom Economy (%) 45.15% 40.09%

Note: For the B₂Pin₂ reaction, the calculation is based on the formation of the pinacol ester as the desired product. If the ultimate goal is the boronic acid, a subsequent hydrolysis step would further decrease the overall atom economy.

From this direct comparison, the borylation using diisopropylaminoborane followed by hydrolysis to the boronic acid exhibits a higher atom economy. This is primarily due to the lower molecular weight of the boron-donating reagent and the absence of a high molecular weight base like potassium acetate in the stoichiometric equation. The B₂Pin₂ reaction, while producing a stable and versatile pinacol ester, incorporates only one of the two boryl units from the diboron reagent into the desired product, with the other forming a byproduct.

Deeper Dive: "Cradle-to-Reaction" Atom Economy

A more holistic view of atom economy considers the synthesis of the reagents themselves.

Synthesis of Diisopropylaminoborane:

A common laboratory preparation involves the reaction of lithium diisopropylaminoborohydride with methyl iodide.[1]

Li[iPr₂NBH₃] + CH₃I → iPr₂NBH₂ + LiI + CH₄

Synthesis of Bis(pinacolato)diboron:

A reported synthesis involves the reaction of tetrakis(dimethylamino)diboron with pinacol in the presence of an acid.[7][8]

B₂(NMe₂)₄ + 2(HOC(CH₃)₂C(CH₃)₂OH) + 4HCl → B₂(pin)₂ + 4[Me₂NH₂]Cl

While a full atom economy calculation for the synthesis of each reagent is complex and depends on the specific synthetic route chosen, it is an important consideration for industrial-scale processes. The synthesis of B₂Pin₂ often involves multiple steps and generates significant byproducts, which could further favor diisopropylaminoborane from a "cradle-to-reaction" atom economy perspective.

Experimental Protocols

Representative Palladium-Catalyzed Borylation using Diisopropylaminoborane

This protocol is a generalized representation based on literature procedures.[2][9]

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂/ligand, 2-5 mol%), and a suitable solvent (e.g., THF).

  • Add a solution of diisopropylaminoborane (1.1-1.5 equiv) in the same solvent.

  • Add a base (e.g., an amine base or a Grignard reagent, 1.1-2.0 equiv) and stir the reaction mixture at the appropriate temperature (room temperature to reflux) until completion, monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford the arylboronic acid.

Representative Miyaura Borylation using Bis(pinacolato)diboron

This protocol is a generalized representation based on literature procedures.[6][10]

  • To an oven-dried flask under an inert atmosphere, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1-1.2 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and potassium acetate (3.0 equiv).

  • Add a degassed solvent (e.g., dioxane or DMSO) and heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the arylboronic acid pinacol ester.

Visualizing the Reaction Pathways

G cluster_0 Borylation with Diisopropylaminoborane cluster_1 Miyaura Borylation with B₂Pin₂ ArBr Aryl Bromide Intermediate Ar-B(H)N(iPr)₂ ArBr->Intermediate iPr2NBH2 Diisopropylaminoborane iPr2NBH2->Intermediate Base Base Base->Intermediate Pd_cat Pd Catalyst Pd_cat->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Byproduct1 Base-H-Br ArBOH2 Arylboronic Acid (Product) Hydrolysis->ArBOH2 Byproduct2 iPr₂NH Hydrolysis->Byproduct2 ArBr2 Aryl Bromide ArBPin Arylboronic Ester (Product) ArBr2->ArBPin B2Pin2 B₂(pin)₂ B2Pin2->ArBPin Byproduct5 X-BPin B2Pin2->Byproduct5 KOAc KOAc KOAc->ArBPin Pd_cat2 Pd Catalyst Pd_cat2->ArBPin Byproduct3 KBr Byproduct4 HOAc

Sources

A Comparative Guide to the Crystal Structure of Bis(diisopropylamino)boron Enolates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. Boron enolates have emerged as powerful intermediates, offering high levels of stereoselectivity in crucial carbon-carbon bond-forming reactions such as the aldol addition. Among the diverse array of boron enolates, those bearing bis(diisopropylamino) substituents on the boron atom exhibit unique structural and reactivity profiles. This guide provides an in-depth analysis of the crystal structure of bis(diisopropylamino)boron enolates, comparing them with other classes of boron enolates and elucidating the structural features that govern their performance.

The Significance of Boron Enolate Structure in Synthesis

The geometry of a boron enolate is a critical determinant of the stereochemical outcome of its subsequent reactions. The substituents on the boron atom profoundly influence the steric and electronic environment around the enolate, dictating the formation of either the (Z)- or (E)-enolate. This, in turn, translates to the selective formation of syn- or anti-aldol products, a cornerstone of asymmetric synthesis. Crystal structure analysis provides the most definitive insight into these structural nuances, revealing precise bond lengths, bond angles, and aggregation states that are directly correlated with reactivity and selectivity.

Crystal Structure Analysis of a Bis(diisopropylamino)boron Enolate: A Case Study

A seminal study by Williard and coworkers provides a detailed crystallographic analysis of the bis(diisopropylamino)boron enolate of tert-butyl methyl ketone. This research offers a foundational understanding of the structural characteristics of this class of enolates.

Experimental Protocol: Synthesis and Crystallization

The synthesis involves the reaction of the potassium enolate of tert-butyl methyl ketone with bis(diisopropylamino)boron chloride in tetrahydrofuran (THF) at room temperature.[1] This straightforward procedure yields the desired bis(diisopropylamino)boron enolate in good yields.

Crystallization Protocol:

  • The crude product is dissolved in a minimal amount of anhydrous heptane to create a concentrated solution (approximately 1.6 M).

  • The solution is centrifuged to remove any insoluble impurities.

  • The clear supernatant is carefully transferred to a flame-dried glass tube.

  • The tube is placed in a freezer at -50 °C to induce the formation of single crystals suitable for X-ray diffraction analysis.[1]

The choice of a non-polar solvent like heptane and low temperature is crucial for obtaining high-quality crystals by slowly decreasing the solubility of the compound.

Key Structural Features

The single-crystal X-ray diffraction analysis of the bis(diisopropylamino)boron enolate of tert-butyl methyl ketone revealed several key structural features:

  • Monomeric Nature: Unlike alkali-metal enolates which often exist as aggregates (dimers, tetramers, etc.) in the solid state, this boron enolate is exclusively monomeric.[1] This lack of aggregation is significant as it simplifies the reacting species and can lead to more predictable reactivity.

  • Trigonal Planar Boron: The boron atom exhibits a trigonal planar geometry, as expected.

  • Bond Lengths and Angles: The B-N and B-O bond lengths provide insight into the electronic nature of the molecule. The observed B-N bond lengths of 1.417(2) Å and 1.458(2) Å, and the B-O bond length of 1.414(2) Å, suggest significant π-character in the B-N and B-O bonds.[1] The bond angles around the boron atom are O(1)-B(1)-N(1) 115.68(16)°, O(1)-B(1)-N(2) 121.71(15)°, and N(1)-B(1)-N(2) 122.52(17)°.[1]

The monomeric nature of the bis(diisopropylamino)boron enolate is a direct consequence of the sterically demanding diisopropylamino groups, which effectively shield the boron center from intermolecular interactions.

Comparative Analysis: Bis(diisopropylamino)boron Enolates vs. Other Boron Enolates

FeatureBis(diisopropylamino)boron EnolatesDialkylboryl Enolates (e.g., Dicyclohexylboryl)Diarylboryl Enolates (e.g., Diphenylboryl)
Steric Bulk at Boron HighHighModerate
Electronic Nature of Substituent Electron-donating (π-donation from N)Electron-donating (σ-donation from alkyl)Electron-withdrawing (inductive) and π-conjugating
Aggregation State Monomeric[1]Generally monomeric due to steric bulkCan exist as monomers, but potential for π-stacking
Lewis Acidity of Boron Reduced due to N→B π-donationHighModulated by aryl substituents
Typical Enolate Geometry Favored Dependent on ketone and reaction conditionsOften favors (E)-enolates with bulky groups[2]Influenced by aryl group electronics and sterics
Reactivity in Aldol Reactions Generally high, can be modulatedVery high, often requiring low temperaturesHigh, with potential for aromatic interactions in TS

Causality behind Performance Differences:

  • Steric Hindrance: The bulky diisopropylamino groups not only enforce a monomeric state but also play a crucial role in the enolization step, influencing the (E/Z) selectivity. Similarly, the large cyclohexyl groups in dicyclohexylboryl enolates are known to favor the formation of (E)-enolates.[2]

  • Electronic Effects: The nitrogen atoms in bis(diisopropylamino)boron enolates are strong π-donors, which reduces the Lewis acidity of the boron center compared to dialkylboryl derivatives. This can affect the rate and mechanism of the subsequent aldol reaction. In contrast, the phenyl groups in diphenylboryl enolates can withdraw electron density through induction while also participating in π-stacking interactions in the transition state, potentially influencing stereoselectivity.

  • Aggregation: The monomeric nature of sterically hindered boron enolates like the bis(diisopropylamino) and dicyclohexyl derivatives leads to a more defined and reactive species in solution, contributing to their high reactivity and selectivity.

Experimental Workflow and Logical Relationships

The process of utilizing boron enolates in a stereoselective aldol reaction can be visualized as a logical workflow, from the choice of reagents to the final product.

experimental_workflow cluster_enolization Enolization cluster_aldol Aldol Addition cluster_workup Work-up ketone Ketone Substrate enolate Boron Enolate (Monomeric Species) ketone->enolate boron_reagent Boron Reagent (e.g., (iPr2N)2BCl) boron_reagent->enolate base Amine Base base->enolate transition_state Zimmerman-Traxler Transition State enolate->transition_state aldehyde Aldehyde aldehyde->transition_state aldolate Boron Aldolate transition_state->aldolate product β-Hydroxy Ketone (syn or anti) aldolate->product workup Oxidative Work-up (e.g., H2O2) workup->product

Caption: Experimental workflow for a boron-mediated aldol reaction.

This diagram illustrates the key stages, highlighting the formation of the crucial boron enolate intermediate and its progression through the Zimmerman-Traxler transition state to yield the final aldol product. The choice of the boron reagent directly impacts the structure of the enolate and, consequently, the stereochemistry of the product.

Conclusion and Future Perspectives

The crystal structure of the bis(diisopropylamino)boron enolate of tert-butyl methyl ketone provides a clear rationale for its observed monomeric nature and offers a valuable benchmark for understanding the behavior of aminoboron enolates. The steric bulk of the diisopropylamino groups is a defining feature, preventing aggregation and influencing the stereochemical course of reactions.

Compared to dialkyl- and diarylboryl enolates, bis(diisopropylamino)boron enolates present a unique combination of steric hindrance and electronic properties. While a more extensive library of crystal structures for other boron enolates would enable a more detailed quantitative comparison, the available data and extensive reactivity studies allow for a robust qualitative understanding of their relative performance.

Future research in this area could focus on the crystallographic characterization of a wider range of boron enolates, including those with different amino, alkyl, and aryl substituents. This would provide a more complete picture of the structure-reactivity relationships and facilitate the rational design of new, highly selective reagents for asymmetric synthesis, a critical endeavor for the advancement of drug discovery and development.

References

  • Williard, P. G.; Carpenter, G. B. Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone. Organometallics2007 , 26 (24), 5834–5839. [Link]

  • Mukaiyama, T.; Inoue, T. A New Look at Boron Enolate Chemistry: Aminative C-C Bond Formation Using Diaminoboron Enolate with Aldehyde. Org. Lett.2004 , 6 (7), 1167–1169. [Link]

  • Ma, L.; Hopson, R.; Li, D.; Zhang, Y.; Williard, P. G. Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone. Organometallics2007 , 26 (24), 5834-5839. [Link]

  • Chemistry 3 - Boron enolates in Aldol reaction. YouTube. [Link]

  • One-step preparation, structural assignment, and X-ray study of 2,2-di-n-butyl- and 2,2-diphenyl-6-aza-1,3-dioxa-2-stannabenzocyclononen-4-ones derived from amino acids. PubMed. [Link]

  • Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. PMC. [Link]

  • Chemistry 3 - Boron enolates in Aldol reaction. YouTube. [Link]

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A Comparative Guide to Identifying Bromomagnesium Adducts in ¹¹B NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, the precise control and understanding of reaction mechanisms are paramount. The formation of new carbon-carbon bonds using organoboron compounds, particularly through the reaction of boronic esters with Grignard reagents, is a cornerstone of many synthetic strategies. A key, yet often transient, intermediate in these reactions is the bromomagnesium adduct, a tetracoordinate 'ate' complex. The ability to detect and characterize this species is crucial for reaction monitoring, optimization, and mechanistic elucidation. This guide provides a comprehensive comparison of the ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopic signatures of the species involved and a detailed protocol for the in-situ identification of these critical bromomagnesium adducts.

The Decisive Shift: From Tricoordinate to Tetracoordinate Boron

The power of ¹¹B NMR spectroscopy in this context lies in its remarkable sensitivity to the coordination environment of the boron atom. Boronic esters, the starting materials in these reactions, feature a trigonal planar, sp²-hybridized boron center. This electron-deficient environment results in a characteristic chemical shift in the downfield region of the ¹¹B NMR spectrum.

Upon reaction with a Grignard reagent (R-MgBr), the nucleophilic carbon of the Grignard reagent attacks the Lewis acidic boron center. This leads to the formation of a bromomagnesium adduct, where the boron atom becomes tetracoordinate and sp³-hybridized. This fundamental change in coordination and hybridization results in a significant upfield shift in the ¹¹B NMR spectrum, providing a clear and diagnostic signal for the formation of the adduct.[1][2][3]

Comparative ¹¹B NMR Chemical Shifts

The following table summarizes the typical ¹¹B NMR chemical shift ranges for the key species involved in the reaction of a boronic ester with a Grignard reagent. The ability to distinguish between these species allows for real-time monitoring of the reaction progress.

SpeciesBoron HybridizationTypical ¹¹B NMR Chemical Shift (δ, ppm)Key Characteristics
Boronic Ester (e.g., Pinacol Ester) sp² (Tricoordinate)+20 to +35Broad signal, characteristic of trigonal planar boron.
Bromomagnesium Adduct sp³ (Tetracoordinate)+12 to -8Sharper signal, significant upfield shift upon formation.[4]
Triorganoborane (Product) sp² (Tricoordinate)+80 to +90Further downfield shift upon elimination of the magnesium salts.

Note: Chemical shifts are relative to BF₃•OEt₂ (δ = 0 ppm). The exact chemical shifts can vary depending on the specific substituents on the boron atom and the solvent used.

Experimental Protocol: In-Situ ¹¹B NMR Monitoring

This protocol outlines a general procedure for the in-situ ¹¹B NMR monitoring of the reaction between a boronic ester and a Grignard reagent.

Materials and Equipment:

  • NMR spectrometer equipped with a broadband probe tunable to the ¹¹B frequency.

  • NMR tubes (quartz tubes are recommended to avoid background signals from borosilicate glass).[5][6][7]

  • Anhydrous deuterated solvent (e.g., THF-d₈).

  • Boronic ester (e.g., Isopropyl pinacol borate).

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF).

  • Anhydrous syringe and needle techniques for handling air- and moisture-sensitive reagents.

Procedure:

  • Sample Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a known concentration of the boronic ester in the anhydrous deuterated solvent.

    • Transfer an aliquot of this solution to a dry NMR tube and seal it under the inert atmosphere.

  • Initial Spectrum Acquisition:

    • Acquire a ¹¹B NMR spectrum of the starting boronic ester solution. This will serve as the reference (t = 0) spectrum.

  • Reaction Initiation and Monitoring:

    • Carefully add a stoichiometric amount of the Grignard reagent solution to the NMR tube via a syringe, ensuring the inert atmosphere is maintained.

    • Immediately acquire a series of ¹¹B NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the acquired spectra.

    • Monitor the decrease in the intensity of the starting boronic ester signal and the appearance and evolution of new signals.

    • The appearance of a signal in the upfield region (typically between +12 and -8 ppm) is indicative of the formation of the bromomagnesium adduct.[4]

    • Subsequent changes in the spectrum, such as the appearance of a signal in the far downfield region (around +80 to +90 ppm), would indicate the formation of the triorganoborane product.

Visualizing the Transformation: A Spectroscopic Journey

The following diagram illustrates the reaction pathway and the corresponding changes observed in the ¹¹B NMR spectrum.

reaction_monitoring cluster_reaction Reaction Pathway cluster_nmr ¹¹B NMR Spectrum Start Boronic Ester (sp²-Boron) Intermediate Bromomagnesium Adduct (sp³-Boron) Start->Intermediate + R-MgBr Spec_Start δ ≈ +30 ppm (Broad) Start->Spec_Start Product Triorganoborane (sp²-Boron) Intermediate->Product - (RO)₂BOMgBr Spec_Intermediate δ ≈ +5 ppm (Sharper) Intermediate->Spec_Intermediate Spec_Product δ ≈ +85 ppm (Broad) Product->Spec_Product

Caption: Reaction pathway and corresponding ¹¹B NMR shifts.

Causality and Self-Validation: The Logic Behind the Method

The reliability of this method is grounded in the fundamental principles of NMR spectroscopy and the predictable electronic changes around the boron nucleus. The transition from a three-coordinate to a four-coordinate state invariably leads to increased shielding and, consequently, a significant upfield shift in the ¹¹B NMR spectrum.[2][3] This distinct spectroscopic event serves as a self-validating system for the formation of the bromomagnesium adduct. The disappearance of the starting material signal and the concomitant appearance of the adduct signal provide a clear, real-time picture of the reaction kinetics and the presence of the key intermediate. Further transformation to the final product will again be marked by a predictable downfield shift as the boron center reverts to a tricoordinate state.

By employing in-situ ¹¹B NMR spectroscopy, researchers can move beyond endpoint analysis and gain a deeper, more dynamic understanding of their reactions. This knowledge is invaluable for optimizing reaction conditions, identifying potential side reactions, and ultimately, designing more efficient and robust synthetic methodologies.

References

  • NMR Testing Laboratory. (n.d.). Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from [Link]

  • Medina, J. R., Cruz, G., Cabrera, C. R., & Soderquist, J. A. (2003). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. The Journal of Organic Chemistry, 68(12), 4631–4642. [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Yao, Y. W., Tsai, C. H., Liu, C. Y., Wang, F. Y., & Hsu, S. C. N. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(23), 5556. [Link]

  • ResearchGate. (2024, November 13). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

  • MDPI. (2024, October 22). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from [Link]

  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • Matteson, D. S. (2009). Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol. Retrieved from [Link]

  • Kerchner, H. A., & Montgomery, J. (2006). Reagent-Controlled Asymmetric Homologation of Boronic Esters by Enantioenriched Main-Group Chiral Carbenoids. Organic Letters, 8(3), 441–444. [Link]

  • MDPI. (2024, November 23). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

  • Stanford University. (n.d.). Three-Coordinated Boron-11 Chemical Shifts in Borates. Retrieved from [Link]

  • Kinsinger, T., & Kazmaier, U. (2008). Matteson Homologation of Arylboronic Esters. European Journal of Organic Chemistry, 2008(21), 3617–3621. [Link]

  • Girolami, G. S. (2023, February 3). Structural and Spectroscopic Studies of Steric and Electronic Substituent Effects in a Series of Magnesium Aminodiboranates Mg[(BH3)2NMeR]2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Retrieved from [Link]

  • National Yang Ming Chiao Tung University Academic Hub. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - Fingerprint. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Multinuclear NMR Boron-11. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September 21). Solid-State 11B NMR Studies of Coinage Metal Complexes Containing a Phosphine Substituted Diboraantracene Ligand. Retrieved from [Link]

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A Comparative Guide to Borylation: Aminoboranes vs. Boronate Esters in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective installation of boron moieties into organic molecules is a cornerstone of modern synthetic strategy. The resulting organoboron compounds are pivotal intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, but also in a myriad of other transformations.[1][2] The choice of the borylating agent is a critical parameter that dictates the reaction's efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth, objective comparison of two prominent classes of borylating agents: aminoboranes and boronate esters, with a focus on their synthetic utility and comparative yields in common borylation reactions.

The Borylation Landscape: A Mechanistic Dichotomy

At its core, the choice between aminoboranes and boronate esters often reflects a decision between different mechanistic manifolds. While both can be employed in transition-metal-catalyzed processes, their reactivity profiles and applications extend into distinct areas of synthetic chemistry.

Boronate esters , most commonly represented by bis(pinacolato)diboron (B₂pin₂), are the workhorses of the venerable Miyaura borylation .[3][4] This palladium-catalyzed cross-coupling of aryl or vinyl halides with a diboron reagent is a robust and widely adopted method for the synthesis of aryl- and vinylboronates. The catalytic cycle, proceeding through a Pd(0)/Pd(II) manifold, is well-understood and offers broad functional group compatibility.[5]

Aminoboranes , on the other hand, have emerged as versatile reagents with a more diverse reactivity profile. They can participate in palladium-catalyzed borylations of aryl halides, offering an alternative to diboron reagents.[6][7][8] Furthermore, they are key players in the burgeoning field of metal-free borylation , including frustrated Lewis pair (FLP) mediated C-H activation and radical borylation processes.[9][10][11] This dual reactivity allows for the borylation of substrates that may be incompatible with traditional transition-metal catalysis.

Comparative Yields: A Data-Driven Analysis

Palladium-Catalyzed Borylation of Aryl Halides

In the realm of palladium-catalyzed borylation of aryl halides, both aminoboranes and boronate esters (via the Miyaura reaction with B₂pin₂) demonstrate high efficiency.

Substrate (Aryl Halide)Borylating AgentCatalyst SystemBaseSolventYield (%)Reference
4-IodoanisoleDiisopropylaminoboranePd₂(dba)₃ / P(t-Bu)₃NaOtBuDioxane95[8]
4-IodoanisoleBis(pinacolato)diboronPdCl₂(dppf)KOAcDioxane94[12]
4-BromoanisoleDiisopropylaminoboranePd₂(dba)₃ / P(t-Bu)₃NaOtBuDioxane85[8]
4-BromoanisoleBis(pinacolato)diboronPdCl₂(dppf)KOAcDioxane88[12]
4-ChloroanisoleDiisopropylaminoboranePd₂(dba)₃ / P(t-Bu)₃NaOtBuDioxane45[8]
4-ChloroanisoleBis(pinacolato)diboronPd(OAc)₂ / SPhosK₃PO₄Toluene82[13]
1-BromonaphthaleneDiisopropylaminoboranePd₂(dba)₃ / P(t-Bu)₃NaOtBuDioxane92[8]
1-BromonaphthaleneBis(pinacolato)diboronPdCl₂(dppf)KOAcDioxane91[12]

Analysis:

  • For aryl iodides and bromides, both aminoboranes and boronate esters provide excellent and comparable yields.

  • The choice of ligand and base is crucial for optimizing the yield in both systems.

  • For the more challenging aryl chlorides, catalyst and ligand systems have been developed that favor the use of boronate esters, often providing higher yields compared to aminoborane-based systems under the reported conditions.

C-H Borylation: The Metal-Free Frontier

C-H borylation represents a highly atom-economical approach to organoboron synthesis. In this arena, the distinct reactivities of aminoboranes and boronate esters become more apparent.

Aminoboranes in Metal-Free C-H Borylation:

Ambiphilic aminoboranes have been successfully employed as catalysts in the metal-free C-H borylation of heteroarenes.[9] This approach, often proceeding through a frustrated Lewis pair mechanism, offers a valuable alternative to transition-metal catalysis.

Substrate (Heteroarene)Borylating AgentCatalystSolventYield (%)Reference
ThiophenePinacolborane(1-Pip-2-BH₂-C₆H₄)₂Toluene95[9]
FuranPinacolborane(1-Pip-2-BH₂-C₆H₄)₂Toluene85[9]
N-MethylpyrrolePinacolborane(1-Pip-2-BH₂-C₆H₄)₂Toluene98[9]

Boronate Esters in Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation using bis(pinacolato)diboron is a powerful and widely used method for the direct borylation of arenes and heteroarenes.[14][15][16]

SubstrateBorylating AgentCatalyst SystemSolventYield (%)Reference
BenzeneBis(pinacolato)diboron[Ir(cod)OMe]₂ / dtbpyOctane99[15]
ThiopheneBis(pinacolato)diboron[Ir(cod)OMe]₂ / dtbpyHexane95[16]
FuranBis(pinacolato)diboron[Ir(cod)OMe]₂ / dtbpyHexane85[16]

Analysis:

  • Both aminoborane-catalyzed metal-free C-H borylation and iridium-catalyzed C-H borylation with boronate esters can provide excellent yields for a range of substrates.

  • The choice between these methods will often depend on the specific substrate and the desired tolerance of other functional groups. Metal-free methods can be advantageous for substrates that are sensitive to transition metals.

  • The iridium-catalyzed method with boronate esters is exceptionally broad in scope and has been extensively developed for a wide variety of arenes and heteroarenes.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed experimental protocols for representative borylation reactions are provided below.

Protocol 1: Palladium-Catalyzed Borylation of 4-Iodoanisole with Diisopropylaminoborane

cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A 4-Iodoanisole P1 Combine reactants under inert atmosphere A->P1 B Diisopropylaminoborane B->P1 C Pd2(dba)3 C->P1 D P(t-Bu)3 D->P1 E NaOtBu E->P1 F Dioxane F->P1 P2 Heat to 80 °C for 2h P1->P2 P3 Cool to room temperature P2->P3 P4 Quench with pinacol P3->P4 P5 Workup and Purification P4->P5 Z 4-Anisoleboronic acid pinacol ester P5->Z

Caption: Workflow for Pd-catalyzed borylation using aminoborane.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol %), and tri(tert-butyl)phosphine (P(t-Bu)₃, 0.08 mmol, 8 mol %).

  • Add anhydrous dioxane (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2 equiv) followed by diisopropylaminoborane (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • Cool the reaction to room temperature and add pinacol (1.5 mmol, 1.5 equiv). Stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anisoleboronic acid pinacol ester.

Causality Behind Experimental Choices: The use of a bulky and electron-rich phosphine ligand like P(t-Bu)₃ is crucial for promoting the oxidative addition of the aryl halide to the palladium(0) center and facilitating the subsequent catalytic steps. Sodium tert-butoxide acts as the base to generate the active borylating species. The final addition of pinacol serves to transesterify the initially formed aminoborane product to the more stable and easily purified pinacol boronate ester.

Protocol 2: Miyaura Borylation of 4-Iodoanisole with Bis(pinacolato)diboron

cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A 4-Iodoanisole P1 Combine reactants under inert atmosphere A->P1 B Bis(pinacolato)diboron B->P1 C PdCl2(dppf) C->P1 D KOAc D->P1 E Dioxane E->P1 P2 Heat to 80 °C for 16h P1->P2 P3 Cool to room temperature P2->P3 P4 Workup and Purification P3->P4 Z 4-Anisoleboronic acid pinacol ester P4->Z

Caption: Workflow for Miyaura borylation using boronate ester.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol %), and potassium acetate (KOAc, 1.5 mmol, 1.5 equiv).

  • Add anhydrous dioxane (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anisoleboronic acid pinacol ester.

Causality Behind Experimental Choices: The dppf ligand is a robust and versatile ligand for a wide range of palladium-catalyzed cross-coupling reactions, including the Miyaura borylation. Potassium acetate is a mild base that is crucial for the transmetalation step of the catalytic cycle.[4] Its use minimizes the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.

Mechanistic Insights: A Visual Comparison

The underlying mechanisms for these two approaches differ significantly, which in turn influences their scope and limitations.

Palladium-Catalyzed Borylation with Aminoboranes

Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(B(H)NR2)L_n Ar-Pd(II)(B(H)NR2)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(B(H)NR2)L_n Transmetalation Ar-Pd(II)(B(H)NR2)L_n->Pd(0)L_n Reductive Elimination Ar-B(H)NR2 Ar-B(H)NR2 Ar-Pd(II)(B(H)NR2)L_n->Ar-B(H)NR2 R2NBH2 R2NBH2 R2NBH2->Ar-Pd(II)(B(H)NR2)L_n Borylating Agent Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L_n

Caption: Simplified catalytic cycle for Pd-catalyzed borylation with aminoborane.

In this cycle, the aminoborane acts as the source of the boryl group, which is transferred to the palladium center during the transmetalation step.

Miyaura Borylation with Boronate Esters

Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition Ar-Pd(II)(Bpin)L_n Ar-Pd(II)(Bpin)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Bpin)L_n Transmetalation Ar-Pd(II)(Bpin)L_n->Pd(0)L_n Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)(Bpin)L_n->Ar-Bpin B2pin2 B2pin2 B2pin2->Ar-Pd(II)(Bpin)L_n Borylating Agent Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L_n

Caption: Simplified catalytic cycle for Miyaura borylation.

The Miyaura borylation proceeds via a similar catalytic cycle, with bis(pinacolato)diboron serving as the borylating agent. The presence of a base is critical to facilitate the transmetalation step.

Conclusion: Selecting the Optimal Borylating Agent

The choice between aminoboranes and boronate esters for borylation is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand.

  • For robust and well-established palladium-catalyzed borylations of aryl and vinyl halides, especially on a large scale, the Miyaura borylation using boronate esters like B₂pin₂ remains the go-to method. Its broad substrate scope, high yields, and well-understood mechanism provide a high degree of reliability.

  • Aminoboranes offer a compelling alternative in palladium-catalyzed reactions and open the door to powerful metal-free borylation strategies. Their utility in C-H activation and radical borylations provides access to organoboron compounds that may be difficult to synthesize using traditional methods. This is particularly valuable in late-stage functionalization and for substrates containing functionalities sensitive to transition metals.

Ultimately, a thorough understanding of the mechanistic nuances and a careful consideration of the substrate's electronic and steric properties will guide the discerning researcher to the optimal borylating agent and reaction conditions for their specific application, maximizing yield and synthetic efficiency.

References

  • Iridium(I)-catalyzed C-H Borylation of α,β-Unsaturated Esters with Bis(pinacolato)diboron. Chem. Asian J.2016 , 11 (9), 1400-5. [Link]

  • Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega2023 . [Link]

  • Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Org. Lett.2012 , 14 (14), 3574–3577. [Link]

  • Monomeric (dialkylamino)boranes: a new and efficient boron source in palladium catalyzed C-B bond formation with aryl halides. Chem. Commun.2003 , (18), 2332-3. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2013 , 42, 9319-9333. [Link]

  • Metal-free borylative dearomatization of indoles: exploring the divergent reactivity of aminoborane C–H borylation catalysts. Chem. Sci.2020 , 11, 995-1001. [Link]

  • General and Selective Metal-Free Radical α-C–H Borylation of Aliphatic Amines. J. Am. Chem. Soc.2020 , 142 (36), 15256–15263. [Link]

  • A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. The Hartwig Group. [Link]

  • Enhancing the Borylation Experience: Strategies for Heteroaromatic Borylation. Durham e-Theses. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega2022 , 7 (17), 14593–14601. [Link]

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Org. Lett.2021 , 23 (15), 5896–5900. [Link]

  • Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. [Link]

  • Amine-Directed Hydroboration: Scope and Limitations. J. Am. Chem. Soc.2008 , 130 (27), 8751–8764. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules2025 , 30 (15), 3485. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catal.2016 , 6 (8), 5122–5129. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2024 . [Link]

  • Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules2019 , 24 (1), 101. [Link]

  • Main Group Catalyzed Arene Borylation: Challenges and Opportunities. Isr. J. Chem.2023 , 63 (5-6), e202300010. [Link]

  • One-Pot Borylation/Amination Reactions: Syntheses of Arylamine Boronate Esters from Halogenated Arenes. Org. Lett.2006 , 8 (7), 1407–1410. [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Publications. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega2022 , 7 (17), 14593–14601. [Link]

  • Merging Iridium-Catalyzed C−H Borylations with Palladium-Catalyzed Cross-Couplings of Triorganoindium Reagents. Organometallics2022 , 41 (1), 1–6. [Link]

  • Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron. Chem. Commun.2014 , 50, 14855-14858. [Link]

  • Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Nat. Commun.2021 , 12, 5521. [Link]

  • Substrate scope and boronic ester functionalisations. ResearchGate. [Link]

  • Accessing Both Retention and Inversion Pathways in Stereospecific, Nickel-Catalyzed Miyaura Borylations of Allylic Pivalates. J. Am. Chem. Soc.2016 , 138 (36), 11489–11492. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Transition-Metal-Free Site-Selective β- and γ-C-H Borylation of Aliphatic Amines. J. Am. Chem. Soc.2025 . [Link]

  • Arene C–H borylation strategy enabled by a non-classical boron cluster-based electrophile. Nat. Commun.2023 , 14, 1682. [Link]

  • Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Wordpress. [Link]

  • C−H borylation reactions of various arenes with B2pin2. ResearchGate. [Link]

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  • Recent progress on the borylation of organosulfur compounds via C−S activation. Alnoor Digital Repository. [Link]

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Process Analytical Technology (PAT) Comparison Guide: Spectroscopic Monitoring of (Diisopropylamino)boron Reaction Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Diisopropylamino)borane (


) and its derivatives are critical reagents in modern borylation and cross-coupling reactions. However, capturing their transient intermediates—such as bromomagnesium aminoborohydride adducts or bis(diisopropylamino)boron enolates—presents a significant analytical challenge due to their extreme moisture sensitivity and rapid conversion rates. This guide objectively compares three spectroscopic monitoring strategies to determine the optimal setup for tracking these reactive boron species, providing researchers with a self-validating framework for mechanistic studies.

The Analytical Challenge: Causality in Experimental Choices

Why is monitoring (diisopropylamino)boron intermediates notoriously difficult? The causality lies in the boron atom's empty p-orbital and the delicate steric/electronic interplay of the diisopropylamino group.

When


 reacts with Grignard reagents, it forms a highly reactive bromomagnesium aryl(diisopropylamino)borohydride intermediate before undergoing hydride transfer. Standard offline NMR requires manual aliquoting, which introduces moisture and thermal gradients. This often leads to the degradation of these transient intermediates before they ever reach the spectrometer. Therefore, selecting the right Process Analytical Technology (PAT) is not just a matter of convenience; it is a fundamental requirement for mechanistic accuracy and ensuring your experimental design is self-validating.

Product Comparison: Spectroscopic Monitoring Alternatives

To establish a robust monitoring protocol, we must compare the performance of available spectroscopic tools against the specific behavior of boron intermediates.

Alternative A: In-Situ FTIR (ReactIR)
  • Mechanism: Utilizes an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel.

  • Performance: Excellent for tracking the B-H stretching frequencies (2200–2400 cm⁻¹) and B-N stretches in real-time. It provides high temporal resolution (spectra every few seconds) without disturbing the reaction equilibrium.

  • Limitation: Cannot easily distinguish between structurally similar boron species if their B-H/B-N vibrational modes overlap significantly.

Alternative B: Benchtop Flow ¹¹B NMR
  • Mechanism: The reaction mixture is continuously pumped through a benchtop NMR spectrometer via a sealed flow loop.

  • Performance: The ¹¹B nucleus (spin I = 3/2) is highly sensitive to the coordination environment[1]. Flow NMR provides real-time tracking of the transition from 3-coordinate (sp²) to 4-coordinate (sp³) boron.

  • Limitation: Lower resolution and sensitivity compared to high-field NMR; requires higher intermediate concentrations to achieve a sufficient signal-to-noise ratio.

Alternative C: Offline High-Field Multinuclear NMR (Traditional)
  • Mechanism: Manual sampling, quenching/freezing, and analysis in a 400+ MHz spectrometer.

  • Performance: Unmatched resolution for ¹H, ¹³C, and ¹¹B scalar coupling (e.g., resolving the broad quartet of the B-H coupling). Essential for final structural elucidation, such as confirming the monomeric state of boron enolates via DOSY[2].

  • Limitation: Blind to short-lived intermediates; the sampling process risks quenching the active species.

Quantitative Spectroscopic Data

To facilitate objective comparison and data interpretation, the following table summarizes the expected spectroscopic signatures of key (diisopropylamino)boron species, validated through combined IR and NMR studies[1].

Boron Species¹¹B NMR Shift (ppm)Multiplicity & CouplingIR B-H Stretch (cm⁻¹)Coordination State
Diisopropylaminoborane (

)
+35.0Triplet (

= 125 Hz)
2488, 24603-coordinate (sp²)
Aryl(diisopropylamino)borane +38.0Doublet (

= 111 Hz)
~ 24503-coordinate (sp²)
Bromomagnesium aminoborohydride -22.0Quartet (

= 88 Hz)
~ 2250 - 23004-coordinate (sp³)
Bis(diisopropylamino)boron enolate ~ +30.0Singlet (Broad)N/A (No B-H)3-coordinate (sp²)

Note: The dramatic shift from +35 ppm to -22 ppm in ¹¹B NMR is the primary diagnostic marker for the formation of the borohydride intermediate during Grignard additions.

Experimental Protocol: Self-Validating PAT Workflow

To ensure scientific integrity, the following step-by-step methodology describes a self-validating system using orthogonal PAT tools (ReactIR + Flow NMR) to monitor the reaction of


 with p-tolylmagnesium bromide.

Step 1: System Purging and Probe Calibration

  • Action: Purge the 50 mL jacketed reactor, ReactIR ATR probe, and Flow NMR loop with ultra-high purity Argon for 30 minutes. Collect background spectra for ReactIR in anhydrous THF at 0 °C.

  • Causality: (Diisopropylamino)boron intermediates are highly susceptible to hydrolysis. Purging eliminates background moisture, ensuring that any observed O-B species are mechanistically relevant, not sampling artifacts.

Step 2: Reagent Introduction and Baseline Establishment

  • Action: Charge the reactor with 2.0 mmol of diisopropylaminoborane in 2.0 mL anhydrous THF at 0 °C. Initiate ReactIR data collection (1 scan/15 seconds) and Flow ¹¹B NMR acquisition (1 scan/minute).

  • Validation Check: Confirm the presence of the baseline

    
     signal at +35 ppm (t, 
    
    
    
    Hz) in the NMR and the twin B-H stretches at 2488/2460 cm⁻¹ in the IR[1][3].

Step 3: Controlled Reagent Addition

  • Action: Add p-tolylmagnesium bromide (2.0 mmol, 1M in THF) dropwise over 5 minutes via a programmed syringe pump.

  • Causality: Dropwise addition prevents localized thermal spikes that could drive the equilibrium toward premature hydride transfer, allowing the analytical tools to capture the transient bromomagnesium aryl(diisopropylamino)borohydride adduct.

Step 4: Real-Time Intermediate Tracking

  • Action: Monitor the decay of the +35 ppm signal and the emergence of the -22 ppm (q,

    
     Hz) signal in the Flow NMR. Simultaneously, track the shift in the B-H stretching region in the ReactIR.
    
  • Causality: The orthogonal data streams validate each other. If the IR shows a shift but the NMR does not, it indicates a coordination event without a formal change in boron hybridization. If both shift, a formal adduct has formed.

Step 5: Quenching and Offline Validation

  • Action: After 30 minutes, extract a 0.5 mL aliquot under Argon, quench with anhydrous trimethylsilyl chloride (TMSCl), and analyze via offline high-field ¹¹B and ¹H NMR.

  • Validation Check: Compare the offline spectra with the final flow spectra to quantify any degradation caused by the manual sampling process.

Mandatory Visualization: PAT Workflow Diagram

PAT_Workflow Reactor Reactor (0 °C) Diisopropylaminoborane + Grignard Reagent ReactIR In-Situ ReactIR (ATR Probe) Reactor->ReactIR Continuous IR Tracking FlowNMR Flow ¹¹B NMR (Real-time loop) Reactor->FlowNMR Continuous Flow Loop OfflineNMR Offline NMR (Quenched Aliquots) Reactor->OfflineNMR Manual Sampling DataSync Multivariate Analysis (Kinetics & Intermediates) ReactIR->DataSync B-H Stretch (2200-2400 cm⁻¹) FlowNMR->DataSync ¹¹B Shift (+35 to -22 ppm) OfflineNMR->DataSync High-Res Validation

Orthogonal PAT workflow for real-time monitoring of (diisopropylamino)boron intermediates.

Conclusion

For the precise characterization of highly reactive (diisopropylamino)boron intermediates, relying solely on offline High-Field NMR introduces unacceptable sampling artifacts. The optimal analytical setup pairs In-Situ ReactIR (for high-resolution temporal tracking of B-H bonds) with Benchtop Flow ¹¹B NMR (for unambiguous identification of boron coordination states). This dual-PAT approach ensures scientific integrity, providing a self-validating dataset that accurately maps the mechanistic pathways of organoboron reactions.

References

  • Title: Diisopropylaminoborane [BH2N(iPr)
  • Title: Synthesis and Structural Characterization of the Bis(diisopropylamino)
  • Title: REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE.
  • Title: Amine Boranes Dehydrogenation Mediated by an Unsymmetrical Iridium Pincer Hydride: (PCN) vs (PCP)

Sources

Advantages of aminoboranes over catecholborane in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: The Strategic Shift from Catecholborane to Aminoboranes in Organic Synthesis

In the realm of modern organic synthesis and late-stage functionalization, the selection of a boron reagent dictates not only the success of hydroboration and borylation reactions but also the scalability and safety of the process. For decades, catecholborane (HBcat) has served as a workhorse reagent. However, its inherent instability and propensity for off-target reactivity have driven drug development professionals to seek robust alternatives. Aminoboranes—specifically diisopropylaminoborane (HBN(iPr)₂)—have emerged as superior reagents, offering an optimized balance of reactivity, functional group tolerance, and1[1].

This guide provides an objective, data-backed comparison of aminoboranes versus catecholborane, detailing the mechanistic causality behind their performance differences and providing validated protocols for immediate laboratory implementation.

Mechanistic Divergence: The Causality of Stability

To understand the advantage of aminoboranes, we must first examine the structural vulnerabilities of catecholborane.

The Achilles' Heel of Catecholborane Catecholborane is notoriously sensitive to elevated temperatures (typically decomposing above 70 °C) and nucleophilic environments[2]. In the presence of transition metal catalysts or Lewis basic additives, HBcat undergoes disproportionation to form a bridging catecholato diboron species (B₂cat₃) and highly reactive 2[2]. This degradation is not merely a yield-lowering side reaction; it introduces "hidden boron catalysis." The liberated BH₃ acts as a highly active, unselective catalyst, leading to false-positive results in catalyst screening and unpredictable regioselectivity during 3[3]. Furthermore, the resulting catecholboronate ester products are highly sensitive to air, water, and chromatographic purification, severely complicating isolation[2].

The Aminoborane Paradigm Aminoboranes circumvent these degradation pathways through fundamental structural stabilization. In diisopropylaminoborane, the lone pair of electrons on the nitrogen atom forms a strong dative bond with the empty p-orbital of the boron atom. This1 effectively neutralizes the hyper-reactivity of the boron center[1]. Furthermore, the steric bulk of the isopropyl groups prevents the formation of dimers (such as diborane), locking the reagent into a stable, monomeric form[1]. Consequently, aminoboranes do not leak BH₃, completely avoiding the hidden catalysis phenomenon and ensuring that the reaction proceeds strictly via the intended 3[3].

MechanisticDivergence HBcat Catecholborane (HBcat) Degradation Nucleophilic/Thermal Degradation HBcat->Degradation BH3 BH3 + B2cat3 Generation Degradation->BH3 Hidden Hidden Boron Catalysis (Poor Selectivity) BH3->Hidden Aminoborane Aminoborane (e.g., HBN(iPr)2) Dative N→B Dative Bond & Steric Shielding Aminoborane->Dative Stable Stable Monomer (No BH3 Leakage) Dative->Stable Selective Controlled Catalytic Functionalization Stable->Selective

Mechanistic pathways contrasting HBcat degradation vs. Aminoborane stability.

Comparative Performance Data

The structural differences translate directly into measurable laboratory advantages. The following table summarizes the quantitative and qualitative performance metrics of both reagents based on extensive synthetic studies[1][2][3][4].

ParameterCatecholborane (HBcat)Diisopropylaminoborane (HBN(iPr)₂)
Thermal Stability Low (Decomposes >70 °C)High (Stable at reflux temperatures)
Hidden Catalysis Risk High (Readily liberates BH₃)Negligible (Sterically locked monomer)
Product Isolation Difficult (Products sensitive to hydrolysis)Excellent (Direct conversion to stable boronic acids)
Functional Group Tolerance Moderate (Side reactions with nucleophiles)High (Tolerates esters, fluorides, methoxy groups)
Storage Requirements Strict inert atmosphere, cold storageBench-stable under standard conditions

Self-Validating Experimental Protocols

To leverage the advantages of aminoboranes, researchers must adopt protocols that exploit their stability. Below are two critical workflows: the in situ generation and application of aminoboranes for late-stage borylation, and a validation test to rule out hidden boron catalysis.

Protocol 1: One-Pot Palladium-Catalyzed Borylation via Aminoborane

This protocol utilizes a tandem iodination/dehydroiodination sequence to generate monomeric aminoboranes safely, avoiding the highly reactive hydrides required in legacy syntheses. The reaction is self-validating: the disappearance of the iodine color confirms the formation of the intermediate[4].

Materials:

  • Diisopropylamine-borane complex (1.0 equiv)

  • Iodine (I₂, 0.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.0 equiv)

  • Aryl bromide/iodide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Iodination: In a round-bottom flask, dissolve diisopropylamine-borane in DCM (4 mL per 2 mmol). Add I₂ portion-wise at room temperature.

  • Validation Check: Monitor the solution. The complete formation of the amine-iodoborane complex is visually confirmed when the reaction mixture transitions from a dark iodine color back to 4[4].

  • Dehydroiodination: Add DIPEA to the colorless solution. This triggers an E2-type elimination, selectively yielding the monomeric diisopropylaminoborane[4].

  • Borylation: Introduce the aryl halide and the palladium catalyst directly into the same pot. Heat to the specified reaction temperature (typically 60-80 °C). The stability of the aminoborane prevents thermal degradation during this step.

  • Workup: Quench with water. Unlike catecholboronate esters, the resulting product can be easily isolated as a stable arylboronic acid, and the diisopropylamine can be recovered[4].

BorylationWorkflow Step1 1. Iodination (Amine-borane + I2) Step2 2. Colorless Intermediate (Visual Validation) Step1->Step2 Step3 3. Base Addition (DIPEA) Step2->Step3 Step4 4. Pd-Catalyzed Borylation Step3->Step4 Ar-X, Pd cat. Step5 5. Aqueous Workup (Boronic Acid) Step4->Step5 High Yield

One-pot borylation workflow utilizing in situ generated aminoborane.

Protocol 2: The TMEDA Control Test for Hidden Boron Catalysis

When transitioning a process from HBcat to an aminoborane, it is crucial to verify that the observed catalysis is genuinely mediated by the transition metal and not by trace BH₃. The 3 is the gold standard for this validation[3].

Step-by-Step Methodology:

  • Set up two parallel borylation/hydroboration reactions using your chosen substrate and catalyst.

  • To the control vessel, add 1.0 equivalent of Tetramethylethylenediamine (TMEDA). TMEDA acts as a potent trap for free BH₃, forming a highly stable TMEDA·(BH₃)₂ adduct that is easily observable via ¹¹B NMR spectroscopy[3].

  • Run both reactions under identical thermal conditions.

  • Data Interpretation: If the reaction in the TMEDA vessel halts (product formation <5%), the original reaction was suffering from hidden BH₃ catalysis (common with HBcat). If the reaction proceeds unhindered, the catalysis is genuinely metal-mediated (the standard outcome when using stable aminoboranes)[3].

Conclusion

For drug development professionals and synthetic chemists, the transition from catecholborane to aminoboranes represents a strategic upgrade in reaction design. By leveraging the dative bond stabilization of reagents like diisopropylaminoborane, researchers can eliminate the erratic regioselectivity caused by hidden boron catalysis, vastly improve the stability of their isolated products, and streamline late-stage functionalization workflows.

References

  • "The transition metal-catalysed hydroboration reaction." Chemical Society Reviews, RSC Publishing, Oct 2022.[Link]

  • "Hidden Boron Catalysis: A Cautionary Tale on TMEDA Inhibition." PMC - NIH, Oct 2024. [Link]

  • "Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation." ACS Omega, ACS Publications, Apr 2022. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (Diisopropylamino)boron Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Proactive Safety in Reactive Chemistry

In the pursuit of novel molecular architectures and therapeutic agents, our work frequently involves highly reactive and hazardous materials. Among these, aminoboranes and their derivatives, such as Dichloro(diisopropylamino)borane, are powerful synthetic tools. However, their utility is matched by their potential for harm if mishandled. This guide is born from a commitment to fostering a culture of safety that extends beyond synthesis to the final, critical step of disposal. It is designed not as a rigid set of rules, but as a framework for informed decision-making, grounded in the fundamental reactivity of these compounds. By understanding the "why" behind each procedural step, we empower ourselves to work more safely and effectively.

Hazard Analysis: Understanding the Reactivity of Dichloro(diisopropylamino)borane

Dichloro(diisopropylamino)borane {[(CH₃)₂CH]₂NBCl₂} is the primary subject of this guide due to its significant and representative hazards. The principles outlined here, however, are broadly applicable to other reactive (diisopropylamino)boron derivatives. This compound is classified as a Pyrophoric Liquid 1, Water-reactive 2, and Skin Corrosive 1B substance[1]. A thorough understanding of these hazards is non-negotiable for safe handling and disposal.

  • Pyrophoric Nature: The compound can spontaneously ignite upon contact with atmospheric oxygen[1]. This reactivity is driven by the electron-deficient boron center, which readily reacts with oxygen in a highly exothermic process. All handling and transfers must therefore be conducted under a dry, inert atmosphere (e.g., nitrogen or argon)[2][3].

  • Violent Water Reactivity: Contact with water, or even ambient moisture, results in a vigorous, exothermic hydrolysis reaction[1][4]. This reaction liberates significant heat and produces corrosive hydrogen chloride (HCl) gas and boric acid, as is characteristic of boron halides[5]. The supplementary hazard code EUH014, "Reacts violently with water," underscores this danger[1].

  • Corrosivity: As a result of its reactivity and the byproducts of its hydrolysis, Dichloro(diisopropylamino)borane causes severe skin burns and serious eye damage[1]. Appropriate personal protective equipment (PPE) is mandatory to prevent devastating injuries.

Pre-Disposal Planning: The Foundation of Safety

Safe disposal begins long before the waste is generated. A meticulous plan, incorporating a thorough hazard assessment and engineering controls, is essential.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations involving Dichloro(diisopropylamino)borane must be performed within a certified chemical fume hood or a glovebox to contain any potential fires or corrosive vapors[3][6]. The work area must be free of clutter and incompatible materials, particularly water and other protic solvents[7][8]. Ensure immediate access to a safety shower, eyewash station, and a Class D dry powder fire extinguisher.

Item Specification Rationale
Primary Engineering Control Inert Atmosphere Glovebox or Schlenk Line in a Fume HoodPrevents contact with air and moisture, mitigating pyrophoric and water-reactive hazards[2][3].
Eye/Face Protection Chemical Safety Goggles and a full Face ShieldProtects against splashes of corrosive material and potential violent reactions[1].
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene)Provides a barrier against a highly corrosive and reactive liquid. Always inspect gloves before use[9].
Body Protection Flame-Resistant (FR) Lab CoatOffers protection from fire in case of accidental ignition[10].
Spill Response Kit Dry Sand, Powdered Lime (CaO), or other Class D absorbentTo smother small fires and contain spills without reacting with the chemical. DO NOT USE WATER OR COMBUSTIBLE MATERIALS .
Waste Minimization and Segregation

The most effective safety protocol is to minimize the generation of hazardous waste.

  • Scale: Design experiments to use the smallest practical amount of the reagent[3].

  • Segregation: Never mix waste containing reactive aminoboranes with other waste streams, especially aqueous or organic solvent waste containing alcohols[3]. All waste generated from the use and quenching of this reagent must be collected in a dedicated, properly labeled container.

Disposal Decision Workflow

The appropriate disposal path depends on the quantity and form of the waste. This workflow provides a logical decision-making process.

DisposalWorkflow Start Identify (Diisopropylamino)boron Waste Decision1 Waste Type? Start->Decision1 Residual Small Residual Quantity (e.g., in empty container) Decision1->Residual Residual Bulk Unused / Bulk Reagent Decision1->Bulk Bulk Contaminated Contaminated Materials (e.g., spill cleanup, septa) Decision1->Contaminated Contaminated QuenchProtocol Execute Protocol 1: Controlled Quenching Residual->QuenchProtocol EHS_Pickup Package for EHS Disposal (Preferred Method) Bulk->EHS_Pickup QuenchContaminated Execute Protocol 2: Quench Contaminated Solids Contaminated->QuenchContaminated CollectWaste Collect all resulting material as Hazardous Waste QuenchProtocol->CollectWaste End Properly Labeled for Disposal EHS_Pickup->End QuenchContaminated->CollectWaste CollectWaste->End

Caption: Decision workflow for the safe disposal of (Diisopropylamino)boron waste.

Step-by-Step Disposal Protocols

CRITICAL PRELIMINARY STEP FOR ALL PROTOCOLS: All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glovebox. Ensure an ice bath is prepared and ready for immediate use[11].

Protocol 1: Controlled Quenching of Small Residual Quantities

This procedure is suitable for treating residual amounts of Dichloro(diisopropylamino)borane in "empty" reagent bottles or glassware. An "empty" container may still hold several grams of this highly reactive material.

  • Inert Atmosphere: Ensure the container to be rinsed is under a positive pressure of an inert gas.

  • Initial Rinse: Using a cannula or syringe, add a dry, high-boiling, inert solvent such as heptane or toluene to the container. Use enough solvent to dilute any remaining residue significantly[3].

  • Transfer: Transfer the solvent rinse via cannula into a separate, dry reaction flask equipped with a magnetic stirrer and an inert gas inlet. This flask will serve as the quenching vessel.

  • Repeat: Rinse the original container two more times, transferring each rinse into the quenching vessel. This triple-rinse procedure ensures minimal residual reagent remains[3].

  • Cooling: Place the quenching vessel in an ice/water bath to dissipate the heat that will be generated.

  • Stepwise Quenching: This is the most critical phase. The process involves the slow, dropwise addition of increasingly reactive quenching agents to control the rate of reaction and heat generation[11].

    • Step 6a (Isopropanol): Slowly add dry isopropanol to the stirred, cooled solution. Add it dropwise at a rate that maintains a manageable reaction (e.g., gentle bubbling). Continue adding isopropanol until gas evolution subsides[11].

    • Step 6b (Methanol): After the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will quench any remaining, less accessible reagent[11].

    • Step 6c (Water): Once the reaction with methanol has ceased, very slowly and cautiously add water dropwise to ensure complete hydrolysis of any remaining boron species[11].

  • Waste Collection: The resulting solution is considered hazardous waste. Keep it in the quenching flask, label it appropriately, and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

  • Final Container Prep: The triple-rinsed, now-empty reagent bottle should be left open in the back of the fume hood overnight to allow any final traces of solvent to evaporate before the container is disposed of as clean glass waste (or as directed by EHS)[3].

Protocol 2: Disposal of Contaminated Materials

This procedure is for solid materials, such as spill cleanup absorbents (sand, lime), contaminated septa, or weighing paper.

  • Containment: Carefully transfer the contaminated solid material into a suitably large reaction flask with a magnetic stirrer and under an inert atmosphere.

  • Suspension: Add a dry, high-boiling, inert solvent (e.g., toluene) to create a stirrable slurry[6].

  • Cooling & Quenching: Place the flask in an ice bath and follow the precise stepwise quenching procedure outlined in Protocol 1, Step 6 (Isopropanol -> Methanol -> Water). The addition of quenching agents must be exceptionally slow, as the reactive material may be unevenly distributed in the solid matrix.

  • Waste Collection: Once the quenching process is complete and the reaction has entirely ceased, the entire slurry is collected as hazardous waste for EHS pickup[10].

Protocol 3: Disposal of Unused or Bulk Reagent

The safest and most highly recommended method for disposing of larger quantities of unused Dichloro(diisopropylamino)borane is to not treat it in the lab.

  • No On-Site Treatment: Do not attempt to quench bulk quantities of this reagent unless you are a highly experienced professional with specialized equipment and a validated, site-specific SOP[3]. The large-scale exotherm is extremely dangerous.

  • Contact EHS: Leave the material in its original container (e.g., a Sigma-Aldrich Sure/Seal™ bottle)[10]. Ensure the cap is secure and the container is properly labeled.

  • Packaging: Contact your institution's EHS department for specific instructions on packaging and pickup. Clearly communicate that the waste is a pyrophoric and water-reactive liquid [10].

Conclusion: A Commitment to a Safe Laboratory Environment

The safe disposal of reactive chemicals like Dichloro(diisopropylamino)borane is a fundamental responsibility for every researcher. The procedures detailed in this guide are based on established safety principles designed to control the inherent reactivity of the compound through careful planning, the use of appropriate controls, and a methodical, stepwise approach to quenching. By integrating these practices into our standard laboratory operations, we uphold our commitment to the safety of ourselves, our colleagues, and our shared environment.

References

  • Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Washington. [URL: https://www.ehs.washington.edu/chemical/pyrophoric-reagents-handling-research-labs]
  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [URL: https://www.pnnl.gov/handling-pyrophoric-reagents]
  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety, University of California, Santa Barbara. [URL: https://www.ehs.ucsb.
  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.1c00028]
  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [URL: https://www.chemistry.ucla.edu/sites/default/files/safety/sop/SOP_Pyrophoric_Liquid_Reagents.pdf]
  • Dichloro(diisopropylamino)borane Safety Information. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/448734]
  • Quenching Reactive Substances. KGROUP, University of Chicago. [URL: http://kgroup.uchicago.edu/safety/quenching_reactive_substances.pdf]
  • Dichloro(diisopropylamino)borane Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Chemical Waste Disposal Guidelines. Amherst College. [URL: https://www.amherst.edu/system/files/media/2020-09/Chemical%2520Waste%2520Disposal%2520Guidelines.pdf]
  • Safety Data Sheet Boron Oxide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/202851]
  • Synthesis and Structural Characterization of the Bis(diisopropylamino)boron Enolate of tert-Butyl Methyl Ketone. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo702241r]
  • Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/471224]
  • Hydrolysis of ammonia borane and metal amidoboranes: A comparative study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26602195/]
  • Dichlor(diisopropylamino)boran ≥97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/DE/de/product/aldrich/448734]
  • CAS 44873-49-6, DICHLORO(DIISOPROPYLAMINO)BORANE. LookChem. [URL: https://www.lookchem.com/cas-448/44873-49-6.html]
  • Hydrolysis of ammonia borane for green hydrogen production over a Pd/C3N4 nanocatalyst synthesized by electron beam irradiation. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cy/d4cy00994a]
  • Aminoboranes via Tandem Iodination/Dehydroiodination for One-Pot Borylation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c01149]
  • Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety, Oregon State University. [URL: https://ehs.oregonstate.edu/sites/ehs.oregonstate.
  • Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC301220050&productDescription=DICHLORO%28DIISOPROPYLAMINO%29BORANE%2C+97%2B%25&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet Boron (pieces). CDN. [URL: https://www.cdn-polymers.com/wp-content/uploads/2020/09/Boron-pieces.pdf]
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  • 3M™ Neutron Quench: Compounds with Substantial Water Solubility and Boron Content.* 3M. [URL: https://multimedia.3m.
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  • Figure 1 from Hydrolysis of ammonia borane and metal amidoboranes: A comparative study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Figure-1-from-Hydrolysis-of-ammonia-borane-and-A-Banu-Debnath/c622a578a1672322a36b539c2c62c4516fc4d6a7]
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Sources

Personal protective equipment for handling (Diisopropylamino) boron

Author: BenchChem Technical Support Team. Date: March 2026

Target Chemical: Diisopropylaminoborane (also known as Borane-diisopropylamine complex) CAS: 55124-35-1 (Complex) / 3232-62-0 (Monomer) Formula:


 / 

Physical State: White to off-white solid (mp ~20–25 °C) or colorless liquid (supercooled).[1]
Part 1: Core Directive – The "Why" and "How" of Safety

Handling Diisopropylaminoborane requires a shift in mindset from "standard organic reagent" to "active hydride source." Unlike passive salts, this compound possesses a reactive B-H bond stabilized by the steric bulk of diisopropylamine.

The Primary Hazard is Not Toxicity—It is Reactivity. While corrosive to tissue, the immediate danger to the researcher is uncontrolled hydrolysis . Upon contact with moisture (atmospheric or solvent-based) or protic sources (alcohols, acids), it releases Hydrogen gas (


) .[2] In a closed system, this causes pressurization and explosion; in an open system near an ignition source, it causes fire.

Operational Philosophy:

  • Exclude Water: All glassware must be oven-dried (>120°C for 2h) and cooled under inert gas.

  • Control Gas Evolution: Quenching must always be rate-limited by the addition of the quenching agent, never the reverse.

  • Cold Storage, Warm Handling: Store at 2–8°C to prevent degradation, but warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.

Part 2: PPE & Engineering Controls Matrix

Engineering Controls (Mandatory)

  • Primary: Inert Atmosphere Glovebox (

    
     or Ar). Ideal for weighing and aliquoting solids.
    
  • Secondary: Schlenk Line (Double Manifold) within a Fume Hood. Essential for reaction monitoring and solvent removal.

  • Ventilation: Fume hood sash must be at the lowest working position. Face velocity >100 fpm.

Personal Protective Equipment (PPE) Table

ComponentRecommendationTechnical Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (Silver Shield)Breakthrough Time: <15 min for standard nitrile against amine solvents. Laminate offers >4h protection against the amine component and borane carrier solvents.
Eye Protection Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. The reagent is corrosive (H314); a splash can cause irreversible corneal damage. The face shield protects against glass shards from over-pressurization.
Body Protection Flame-Resistant (Nomex) Lab Coat Synthetic blends (polyester) will melt into skin if a hydrogen flash fire occurs. Cotton is acceptable only if treated; Nomex is preferred.
Respiratory Fume Hood (Primary)Do not rely on N95 masks. If outside a hood (emergency only), use a full-face respirator with ABEK (Ammonia/Organic/Inorganic) cartridges due to amine vapors.
Part 3: Operational Protocols
Protocol A: Transfer and Weighing (Solid/Liquid)

Since the melting point is ~21°C, the reagent may be a slush or liquid in warm labs.

  • Equilibration: Remove the Sure/Seal™ bottle or jar from the fridge. Clamp it inside the fume hood and let it stand for 30 minutes. Do not open cold.

  • Inert Gas Purge: Insert a needle connected to an inert gas line (bubbler outlet) into the septum to create positive pressure.

  • Liquefaction (Optional): If solid, gently warm the bottle in a water bath (max 30°C) to melt it for syringe transfer. Do not use a heat gun (hot spots = decomposition).

  • Syringe Transfer:

    • Use a gas-tight glass syringe with a luer-lock tip.

    • Technique: Pressurize bottle

      
       Withdraw liquid 
      
      
      
      Pull plunger past liquid line to create an inert gas buffer
      
      
      Transfer to reaction vessel.
  • Solid Transfer: If weighing solid, do so strictly in a glovebox. If a glovebox is unavailable, use a "tipping tube" or Schlenk solid addition funnel under a strong stream of Argon.

Protocol B: Reaction Setup (Schlenk Line)
  • Vessel Prep: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon x3.

  • Solvent: Use anhydrous THF or Toluene (water <50 ppm).

  • Addition: Add Diisopropylaminoborane to the solvent at 0°C.

    • Note: The reaction with nitriles or esters is often exothermic.

  • Venting: Ensure the system is connected to an oil bubbler to allow

    
     escape. Never seal a reaction involving boranes. 
    
Part 4: Quenching & Disposal (The Critical Step)

Danger: Quenching releases Hydrogen gas. If done too fast, the solution will foam over or ignite.

Quenching Workflow (Graphviz Diagram)

QuenchingProtocol Start Reaction Complete / Excess Reagent Cool Cool Reaction Vessel to -78°C or 0°C (Solvent Dependent) Start->Cool Dilute Dilute with Inert Solvent (THF or Toluene) Cool->Dilute Agent Select Quenching Agent Dilute->Agent MeOH Method A: Methanol (Standard) Add dropwise via syringe Agent->MeOH Standard Acetone Method B: Acetone (Gentle) Reacts to form isopropanol Agent->Acetone Slow/Safe Obs Observe Gas Evolution (Bubbler) MeOH->Obs Acetone->Obs Wait Wait until bubbling ceases Obs->Wait Warm Warm to Room Temp Wait->Warm Water Add Water / 1M HCl (To hydrolyze amine salts) Warm->Water Waste Dispose as Aqueous Basic/Organic Waste (Check pH) Water->Waste

Caption: Step-by-step decision tree for safely quenching Diisopropylaminoborane reactions. Note the critical observation of gas evolution.

Detailed Quenching Steps:

  • Cool Down: Place the reaction flask in an ice bath (0°C).

  • Dilute: Add diethyl ether or THF if the reaction volume is low.

  • Primary Quench (The "Sacrificial" Electrophile):

    • Add Acetone or Ethyl Acetate dropwise. These react with the B-H bond to form borate esters/alkoxides without violent gas evolution compared to alcohols.

    • Alternative: Add Methanol dropwise. This will evolve

      
       vigorously. Use a needle outlet to vent gas.
      
  • Secondary Quench: Once no bubbling is observed with methanol, add Water dropwise, followed by 1M HCl to break the amine-borane complex and solubilize the diisopropylamine salts.

  • Disposal: The resulting mixture contains Boric Acid and Diisopropylammonium chloride. Adjust pH to neutral and dispose of as halogenated (if DCM used) or non-halogenated organic waste.

Part 5: Emergency Procedures
ScenarioImmediate Action
Skin Contact Brush & Flush: If solid, brush off gently.[3] Flush with water for 15 min. Do not use vinegar/acid to neutralize on skin.
Eye Contact Irrigate: Use eye wash station for 15 min. Hold eyelids open. Seek medical attention immediately (Corrosive).[4][5][6][7][8]
Spill (Bench) Cover & Smother: Cover with dry sand or Vermiculite. Do NOT use water or paper towels (fire hazard). Scoop into a dry container and quench in a hood.
Fire Class D or Dry Chemical: Use a Class D extinguisher (Met-L-X) or dry sand. Do NOT use water or

extinguishers (boranes can burn in

).
References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Borane-diisopropylamine complex (CAS 55124-35-1).[1] Retrieved from

  • Haddenham, D., et al. (2009). "Diisopropylaminoborane: A New Reagent for the Reduction of Nitriles and Esters."[9] Journal of Organic Chemistry, 74(5), 1964–1970.

  • Thermo Fisher Scientific. (2024). Handling Air-Sensitive Reagents: Technical Bulletin. Retrieved from

  • Princeton University EHS. (2023). Standard Operating Procedure: Pyrophoric and Water-Reactive Chemicals. Retrieved from

  • PubChem. (2025). Compound Summary: Diisopropylaminoborane (CID 11263485).[10] National Library of Medicine. Retrieved from

Sources

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